tert-Butyl (2-oxopropyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMUQGCAFEQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326829 | |
| Record name | tert-Butyl (2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170384-29-9 | |
| Record name | tert-Butyl (2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl (2-oxopropyl)carbamate CAS 170384-29-9
An In-depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, also known as N-Boc-aminoacetone. As a bifunctional molecule, it serves as a crucial building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates and complex heterocyclic systems. This document details its physicochemical properties, outlines a representative synthetic protocol and purification strategy, and describes standard analytical methods for its characterization. Furthermore, it explores its key applications, emphasizing its utility as a synthetic precursor, and provides essential safety, handling, and storage information for laboratory professionals.
Introduction
This compound (CAS 170384-29-9) is a carbamate-protected amino ketone that has garnered significant interest among researchers in organic and medicinal chemistry. Its structure uniquely combines a reactive ketone moiety with a stable, acid-labile N-Boc protecting group.[1] This arrangement allows for selective chemical transformations at either functional group, making it an exceptionally versatile synthon.
The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine under a wide range of reaction conditions, including those involving nucleophiles and bases, yet it can be removed cleanly under acidic conditions.[2][3] This orthogonality is fundamental to multi-step synthetic strategies. The ketone functionality, meanwhile, serves as a handle for carbon-carbon bond formation (e.g., aldol, Wittig reactions) or conversion into other functional groups (e.g., reductive amination). Consequently, N-Boc-aminoacetone is a valuable precursor for synthesizing substituted nitrogen-containing heterocycles, chiral amines, and peptide fragments used in drug development.[1][4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for designing experiments, ensuring safe handling, and predicting its behavior in various solvent systems.
| Property | Value | Reference(s) |
| CAS Number | 170384-29-9 | [5] |
| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate | [1] |
| Synonyms | N-Boc-aminoacetone, BOC-acetone, tert-butyl 2-oxopropylcarbamate | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1][5][6] |
| Molecular Weight | 173.21 g/mol | [1][6] |
| Physical Form | White to yellow liquid or low melting solid | |
| Melting Point | 48-49 °C | [7][8] |
| Boiling Point | ~259.8 °C at 760 mmHg | [1] |
| Density | ~1.0 g/cm³ | [1] |
| SMILES | CC(=O)CNC(=O)OC(C)(C)C | [1][9] |
| InChI Key | OZGMUQGCAFEQOX-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the N-protection of an aminoacetone precursor or the direct functionalization of a suitable substrate. The Boc group is most commonly installed using di-tert-butyl dicarbonate (Boc₂O).[2][10]
Representative Synthetic Protocol: N-Boc Protection of Aminoacetone
This protocol describes a common method starting from an aminoacetone salt (e.g., hydrochloride), which is often more stable than the free base.[11]
Causality: The reaction is performed under basic conditions to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic. The liberated free amine then attacks the electrophilic carbonyl of the Boc anhydride. Dichloromethane (DCM) is a common solvent as it is relatively inert and allows for easy workup.
Step-by-Step Methodology:
-
Dissolution: Dissolve aminoacetone hydrochloride (1.0 eq) in a mixture of water and dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Basification: Slowly add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.5 eq) to the mixture while stirring. The purpose is to generate the free amine in situ.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine. This removes unreacted base and other aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel.
Causality: This technique separates the desired product from non-polar impurities and highly polar baseline materials based on differential adsorption to the stationary phase. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical for achieving good separation.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to pale yellow solid or oil.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
| Technique | Expected Data |
| ¹H NMR | δ ~4.0 (d, 2H, -CH₂-), δ ~5.5 (br s, 1H, -NH-), δ ~2.1 (s, 3H, -COCH₃), δ ~1.4 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ~205 (C=O, ketone), δ ~156 (C=O, carbamate), δ ~80 (-C(CH₃)₃), δ ~50 (-CH₂-), δ ~28 (-C(CH₃)₃), δ ~26 (-COCH₃) |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1715 (C=O ketone stretch), ~1690 (C=O carbamate stretch), ~1170 (C-O stretch) |
| MS (ESI+) | m/z 174.1 [M+H]⁺, 196.1 [M+Na]⁺, 118.1 [M-tBu+H]⁺ |
Note: NMR chemical shifts (δ) are predicted for CDCl₃ and are approximate. IR frequencies are characteristic ranges.
Detailed Protocols for Analysis
-
NMR Spectroscopy (¹H and ¹³C): Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[12] The singlet for the tert-butyl group at ~1.4 ppm integrating to 9 protons is a hallmark feature. The singlet for the acetyl methyl group appears around 2.1 ppm. The methylene protons adjacent to the nitrogen typically appear as a doublet around 4.0 ppm due to coupling with the N-H proton, which itself is a broad singlet.[12]
-
Infrared (IR) Spectroscopy: Acquire the spectrum using an ATR-FTIR spectrometer. The two distinct carbonyl stretching frequencies are key diagnostic peaks: the ketone C=O appears at a higher wavenumber (~1715 cm⁻¹) than the carbamate C=O (~1690 cm⁻¹). The N-H stretch is also prominent.[12]
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile.[12] Use electrospray ionization (ESI) in positive ion mode. The spectrum should show a clear protonated molecular ion [M+H]⁺ at m/z 174.1.[13] A common fragment observed corresponds to the loss of the tert-butyl group or isobutylene from the parent ion.
Applications in Organic Synthesis
The synthetic utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal manipulation of its two functional groups.
-
Ketone-Derived Transformations: The ketone can be targeted while the amine remains protected.
-
Reductive Amination: Reaction with a primary or secondary amine under reducing conditions (e.g., NaBH(OAc)₃) yields more complex protected diamines.
-
Aldol Condensation: Reaction with aldehydes or ketones under basic or acidic conditions can be used to extend the carbon chain.
-
Heterocycle Synthesis: It is a key precursor for imidazoles, oxazoles, and other heterocycles via condensation reactions with appropriate partners (e.g., Paal-Knorr synthesis).
-
-
Amine-Derived Transformations: The Boc group can be removed to liberate the free amine, which can then undergo further reactions.
-
Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in methanol or dioxane efficiently removes the Boc group, yielding the corresponding aminoacetone salt. The mechanism involves the formation of a stable tert-butyl cation.[3]
-
Peptide Coupling: After deprotection, the resulting amine can be coupled with N-protected amino acids using standard peptide coupling reagents (e.g., HBTU, DCC) to form peptide fragments.
-
N-Alkylation/Arylation: The liberated amine can be functionalized via reactions such as Buchwald-Hartwig or Ullmann coupling.
-
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this compound.
-
Hazard Identification:
-
GHS Classification: Acute toxicity, oral (Category 4), H302: Harmful if swallowed. Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[6]
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation mark).
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat or other protective clothing.[6][14]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[6]
-
-
Handling and Storage:
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[6]
-
-
Disposal:
-
Dispose of this material through a licensed professional waste disposal service. Do not let the product enter drains. Dispose of contaminated packaging as unused product.[6]
-
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. Its orthogonal functional groups—a reactive ketone and a stable, yet easily removable, Boc-protected amine—provide chemists with a powerful tool for the strategic construction of complex molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical industries.
References
- 1. Buy this compound | 170384-29-9 [smolecule.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. 170384-29-9 | MFCD10698678 | this compound [aaronchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 170384-29-9 CAS MSDS (Carbamic acid, (2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 170384-29-9 | CAS DataBase [m.chemicalbook.com]
- 9. Synthonix, Inc > 170384-29-9 | this compound [synthonix.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PubChemLite - Tert-butyl n-(2-oxopropyl)carbamate (C8H15NO3) [pubchemlite.lcsb.uni.lu]
- 14. enamine.enamine.net [enamine.enamine.net]
Synthesis of tert-Butyl (2-oxopropyl)carbamate
An In-Depth Technical Guide to the
Abstract
tert-Butyl (2-oxopropyl)carbamate, commonly known as N-Boc-aminoacetone, is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure combines a versatile ketone functionality with a protected primary amine, making it an ideal building block for the synthesis of various heterocyclic compounds and complex pharmaceutical agents. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the most prevalent and reliable method: the N-tert-butoxycarbonylation of aminoacetone. We will delve into the mechanistic underpinnings of the reaction, present a field-validated experimental protocol, and discuss critical aspects of process control, characterization, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a detailed and practical understanding of this important synthetic transformation.
Introduction & Strategic Importance
The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), relies on the availability of versatile and well-defined building blocks. This compound (Figure 1) represents such a scaffold. The tert-butyloxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the amine functionality, rendering it inert to a wide range of reaction conditions while allowing for its selective deprotection when required.[1][2] The adjacent ketone group provides a reactive handle for a multitude of chemical transformations, including reductive aminations, aldol condensations, and the formation of heterocycles like pyrazines, imidazoles, and oxazoles.[3]
A primary challenge in the synthesis of this target molecule is the inherent instability of the key starting material, aminoacetone. Aminoacetone is prone to self-condensation and polymerization.[4] Therefore, a successful synthetic strategy hinges on the use of a stable precursor, such as aminoacetone hydrochloride or aminoacetone semicarbazone hydrochloride, from which the free amine is generated in situ or liberated just prior to the protection step.[4] This guide will focus on this strategically sound approach.
Mechanistic Principles of N-tert-Butoxycarbonylation
The core transformation in this synthesis is the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O), a reaction fundamental to modern organic synthesis.[5][6] The process is a nucleophilic acyl substitution, the mechanism of which is outlined below.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amine nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O. This step requires the amine to be in its free base form.
-
Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, eliminating a tert-butyloxycarbonyl group as a leaving group. This leaving group is essentially a mixed anhydride of tert-butyl alcohol and carbonic acid.
-
Deprotonation and Decomposition: A base present in the reaction mixture deprotonates the now positively charged nitrogen atom. The tert-butyloxycarbonate leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion. The tert-butoxide is subsequently protonated by the conjugate acid of the base used.[5]
The overall reaction is driven to completion by the irreversible decomposition of the leaving group into gaseous CO₂, a classic example of Le Châtelier's principle in action.
Synthetic Workflow: From Precursor to Product
The most reliable synthetic route involves a two-stage conceptual process: the liberation of the free aminoacetone followed immediately by its capture with Boc₂O. This prevents the unstable intermediate from degrading.
Field-Validated Experimental Protocol
This protocol describes the synthesis of this compound from aminoacetone hydrochloride.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| Aminoacetone Hydrochloride | 5030-68-2 | 109.54 | 10.0 g (91.3 mmol) | Starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 21.9 g (100.4 mmol) | Boc-protecting agent (1.1 eq). |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 23.0 g (273.8 mmol) | Base (3.0 eq). |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | Organic solvent for reaction and extraction. |
| Deionized Water | 7732-18-5 | 18.02 | 300 mL | For aqueous solutions and washing. |
| Brine (Saturated NaCl solution) | N/A | N/A | 50 mL | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend aminoacetone hydrochloride (10.0 g, 91.3 mmol) and sodium bicarbonate (23.0 g, 273.8 mmol) in a biphasic mixture of dichloromethane (100 mL) and deionized water (100 mL).
-
Causality Check: Using a biphasic system allows the water-soluble hydrochloride salt and base to react, liberating the more organic-soluble free amine, which can then partition into the DCM layer to react with the Boc₂O. The excess base ensures complete neutralization of the HCl salt and the protons generated during the reaction.
-
-
Addition of Boc₂O: To the vigorously stirring suspension, add a solution of di-tert-butyl dicarbonate (21.9 g, 100.4 mmol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature (20-25 °C).
-
Causality Check: Dropwise addition helps to control any potential exotherm and ensures the newly generated aminoacetone reacts efficiently with the protecting agent rather than undergoing self-condensation.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material is polar (baseline), while the product will have a higher Rf value.
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Self-Validation: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Washing: Combine all organic layers and wash sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Check: The water wash removes residual water-soluble salts (e.g., NaCl, excess NaHCO₃). The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is often of high purity. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid or a colorless to pale yellow oil. |
| Molecular Formula | C₈H₁₅NO₃[7] |
| Molecular Weight | 173.21 g/mol [7] |
| Boiling Point | ~259.8 °C at 760 mmHg[7] |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.0 (s, 2H, -CH₂-), ~2.2 (s, 3H, -COCH₃), ~1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~206 (-C=O, ketone), ~156 (-C=O, carbamate), ~80 (-C(CH₃)₃), ~50 (-CH₂-), ~28 (-C(CH₃)₃), ~26 (-COCH₃) |
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | 1. Incomplete reaction. 2. Degradation of aminoacetone. 3. Product loss during work-up. | 1. Increase reaction time or slightly increase Boc₂O stoichiometry. 2. Ensure vigorous stirring and efficient mixing of phases. 3. Perform extractions carefully. |
| Incomplete Reaction | Insufficient base or reaction time. | Confirm pH of the aqueous layer is basic (>8). Extend reaction time and monitor by TLC. |
| Presence of Side Products | Dimerization/polymerization of aminoacetone. | Add the Boc₂O solution slowly to maintain a low concentration of free aminoacetone at any given time. Ensure the reaction is not overly heated. |
Conclusion
The synthesis of this compound is a critical process for obtaining a key building block in modern organic and medicinal chemistry. The success of the synthesis is predicated on managing the instability of the aminoacetone starting material, which is effectively achieved by using a stable salt precursor and performing an in situ liberation and protection. The Boc protection reaction itself is robust, high-yielding, and mechanistically well-understood. By following the detailed protocol and understanding the causality behind each step, researchers can reliably and efficiently produce this valuable compound for use in complex synthetic endeavors.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Buy this compound | 170384-29-9 [smolecule.com]
An In-depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate: A Keystone Building Block in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-oxopropyl)carbamate (CAS No: 170384-29-9), a versatile synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the molecule's core physicochemical properties, provides an expert perspective on its synthesis and characterization, and explores its strategic applications, particularly as a bifunctional building block in the assembly of complex molecular architectures. The guide is structured to deliver not only factual data but also field-proven insights into the causality behind experimental choices and protocols, ensuring a robust and reliable resource for laboratory applications.
Introduction: The Strategic Importance of a Bifunctional Reagent
In the landscape of organic synthesis and medicinal chemistry, molecules that offer dual reactivity under orthogonal conditions are of paramount importance. This compound, also known as N-Boc-aminoacetone, emerges as a quintessential example of such a strategic building block. It seamlessly integrates a ketone carbonyl group, amenable to a wide array of nucleophilic additions and C-C bond-forming reactions, with a nitrogen atom protected by the acid-labile tert-butyloxycarbonyl (Boc) group.
This unique structural arrangement allows for the sequential and controlled introduction of molecular complexity. The ketone functionality can serve as an electrophilic handle for constructing carbon skeletons, while the Boc-protected amine provides a latent nucleophile that can be unmasked at a later synthetic stage for peptide couplings, heterocycle formation, or other derivatizations. This guide will delve into the essential technical details required to effectively utilize this potent reagent in research and development settings.
Core Molecular and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. All quantitative data is summarized for clarity and rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 173.21 g/mol | [1][2] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| CAS Number | 170384-29-9 | [1][2] |
| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate | [1] |
| Synonyms | N-Boc-aminoacetone, tert-butyl 2-oxopropylcarbamate | [1][3] |
| Physical Form | White to yellow liquid or low melting solid | [2] |
| Boiling Point | ~259.8 °C at 760 mmHg | [1] |
| Density | ~1.0 g/cm³ | [1] |
| Flash Point | ~110.9 °C | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical aspect of its utility, as its availability underpins its application. While several conceptual routes exist, a common and reliable approach involves the protection of aminoacetone.
General Synthetic Strategy: The Logic of Boc Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing molecules. Its widespread use is attributable to its robustness under a variety of reaction conditions (e.g., non-acidic nucleophiles, basic conditions, and many reducing/oxidizing agents) and its clean, traceless removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which is scavenged to prevent unwanted side reactions, liberating the free amine.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize this compound from aminoacetone hydrochloride.
Materials:
-
Aminoacetone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aminoacetone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water.
-
Basification: Cool the mixture to 0 °C in an ice bath. Slowly add sodium bicarbonate (2.5 eq) in portions. The effervescence of CO₂ will be observed as the HCl salt is neutralized. Stir for 15-20 minutes to ensure complete neutralization of the starting material. Causality Note: Performing this at 0°C helps to control the exothermicity of the neutralization and subsequent acylation, minimizing potential side reactions.
-
Boc Anhydride Addition: To the biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously overnight (12-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The water wash removes residual salts, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, a profile can be constructed based on predicted data and the characteristic absorbances of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃) at approximately 1.4 ppm. The methylene protons (-CH₂-) adjacent to the nitrogen would likely appear as a doublet around 4.0-4.2 ppm, coupled to the NH proton. The methyl protons of the acetyl group (-C(O)CH₃) would be a sharp singlet around 2.1 ppm. The NH proton would present as a broad singlet, typically between 5.0-5.5 ppm.
-
¹³C NMR: The carbon NMR would be characterized by a quaternary carbon signal for the carbonyl of the carbamate group (~156 ppm) and the ketone carbonyl (~205-208 ppm). The quaternary carbon of the tert-butyl group would appear around 80 ppm, with the methyl carbons of the tert-butyl group resonating around 28 ppm. The methylene carbon (-CH₂-) would be expected around 50 ppm, and the acetyl methyl carbon (-CH₃) around 29-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
N-H Stretch: A medium intensity band around 3350-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (carbamate): A very strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C=O Stretch (ketone): A strong, sharp absorption band around 1715-1725 cm⁻¹. The overlap with the carbamate carbonyl is possible.
-
N-H Bend: A medium intensity band around 1510-1530 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For electrospray ionization (ESI), common adducts would be:
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile intermediate. Its bifunctional nature is exploited in the synthesis of a wide range of biologically active molecules.
Role as a Key Building Block
As a protected amino ketone, this reagent is a precursor for a variety of more complex structures, including:
-
Substituted Amines and Amino Alcohols: The ketone can be subjected to reductive amination or reduction to an alcohol, followed by further functionalization.
-
Heterocyclic Scaffolds: The ketone and the latent amine are perfectly positioned for condensation reactions to form various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.
-
Peptidomimetics and Modified Peptides: The Boc-protected amine allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols.
Utility in Pharmaceutical Synthesis
While specific, named-drug syntheses explicitly citing this intermediate are not abundant in public-domain literature, its utility is evident in patent literature and the synthesis of analogous structures. It is a valuable starting material for creating fragments used in the development of enzyme inhibitors, particularly kinase inhibitors, where the aminoketone scaffold can be elaborated to interact with the ATP-binding site. Its role as a pharmaceutical intermediate is crucial for creating novel compounds with potential therapeutic benefits.[3]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Statements: H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects).[2]
-
Precautionary Statements: P273 (Avoid release to the environment).[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Handling: The compound should be handled in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a powerful and versatile building block for organic synthesis, offering a strategic combination of a reactive ketone and a protected amine. Its stable nature, coupled with the reliable chemistry of the Boc protecting group, makes it an invaluable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and analytical profile, as outlined in this guide, is key to unlocking its full potential in the creation of novel and complex molecular entities.
References
The Synthetic Cornerstone: A Technical Guide to tert-Butyl N-(2-oxopropyl)carbamate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide delves into the technical intricacies of a particularly valuable bifunctional building block: tert-butyl N-(2-oxopropyl)carbamate . Its unique structure, combining a ketone functionality with a Boc-protected amine, offers a powerful tool for the controlled introduction of an aminomethyl ketone moiety, a key pharmacophore in numerous biologically active compounds. This document provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and strategic applications in drug discovery and development, offering field-proven insights for the discerning scientist.
I. Chemical Identity and Physicochemical Properties
The foundation of any chemical exploration begins with a precise understanding of the molecule's identity and properties.
IUPAC Name: tert-butyl N-(2-oxopropyl)carbamate[1]
This nomenclature clearly defines the connectivity of the functional groups: a tert-butyl carbamate attached to the nitrogen of an aminoacetone (2-oxopropylamine).
Table 1: Physicochemical Properties of tert-Butyl N-(2-oxopropyl)carbamate
| Property | Value | Source |
| CAS Number | 170384-29-9 | [2] |
| Molecular Formula | C₈H₁₅NO₃ | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | White to yellow liquid or low melting solid | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
The presence of both a carbonyl group and a protected amine in a compact structure makes tert-butyl N-(2-oxopropyl)carbamate a desirable intermediate in multi-step syntheses.
II. Synthesis and Mechanistic Considerations
The synthesis of tert-butyl N-(2-oxopropyl)carbamate typically involves the protection of aminoacetone or a suitable precursor. The most common and efficient method is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[3]
The Underlying Chemistry: Boc Protection
The introduction of the Boc group is a cornerstone of amine protection strategy in organic synthesis.[4] The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonyl group, which subsequently decomposes to isobutylene and carbon dioxide. While the reaction can proceed without a base, the use of a mild base like sodium bicarbonate or triethylamine is common to neutralize the resulting acidic byproduct and drive the reaction to completion.[3][4]
Diagram 1: General Mechanism of Boc Protection
References
Tert-Butyl N-(2-oxopropyl)carbamate: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Tert-butyl N-(2-oxopropyl)carbamate is a bifunctional molecule of significant interest in organic synthesis, particularly within the realm of pharmaceutical development. Its structure, which incorporates both a ketone and a Boc-protected amine, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, supported by established scientific data and protocols. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required for the effective application of this versatile building block.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of tert-butyl N-(2-oxopropyl)carbamate is crucial for its handling, reaction optimization, and purification.
Structural and General Data
| Property | Value |
| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate |
| Synonyms | N-Boc-aminoacetone, tert-Butyl (2-oxopropyl)carbamate[1] |
| CAS Number | 170384-29-9 |
| Molecular Formula | C8H15NO3[2][3] |
| Molecular Weight | 173.21 g/mol [2] |
| Canonical SMILES | CC(=O)CNC(=O)OC(C)(C)C[3] |
| InChI Key | OZGMUQGCAFEQOX-UHFFFAOYSA-N[3] |
Physical Properties
| Property | Value | Notes |
| Appearance | White to yellow liquid or low melting solid | |
| Boiling Point | 259.8 °C at 760 mmHg[2] | |
| Density | 1.018 g/cm³[2] | |
| Refractive Index | 1.436[2] | |
| Storage Temperature | 2-8 °C, sealed in a dry environment | Recommended for maintaining stability. |
Synthesis and Experimental Protocols
The synthesis of tert-butyl N-(2-oxopropyl)carbamate is most commonly achieved through the selective protection of a primary amine in the presence of other functional groups. A representative synthetic approach is detailed below.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of a mono-Boc-protected diamine.
Detailed Laboratory Protocol
The following protocol outlines a common method for the mono-N-Boc protection of a diamine, a foundational reaction for creating versatile building blocks like the topic compound's precursors.
Materials:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane in DCM. A significant excess of the diamine is often used to favor mono-protection.
-
Cool the solution in an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the cooled diamine solution. The slow addition helps to control the exothermicity of the reaction and minimize di-protection.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-Boc-protected diamine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of tert-butyl N-(2-oxopropyl)carbamate lies in the differential reactivity of its two functional groups. The Boc-protected amine is stable under a variety of conditions, allowing for selective reactions at the ketone. Conversely, the Boc group can be readily removed under acidic conditions to liberate the amine for further functionalization. This orthogonality is highly valuable in multi-step syntheses.[4][5]
Reactions at the Ketone Moiety
The ketone functionality is a versatile handle for carbon-carbon bond formation and other transformations. Key reactions include:
-
Reductive amination: To introduce further amine functionalities.
-
Wittig reaction: For the formation of alkenes.
-
Aldol condensation: To create more complex carbon skeletons.
Reactions at the Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[6][7] This allows for the selective unmasking of the amine at a desired stage of a synthetic sequence.
Role in Drug Design and Medicinal Chemistry
Carbamates are a key structural motif in many approved drugs and are increasingly utilized in drug design.[8][9] The carbamate group can participate in key interactions with biological targets and can also be used to modulate the physicochemical properties of a drug candidate, such as its stability and cell permeability.[8] The bifunctional nature of molecules like tert-butyl N-(2-oxopropyl)carbamate makes them valuable intermediates in the synthesis of complex pharmaceutical agents.[5]
Spectroscopic Data and Characterization
Accurate characterization of tert-butyl N-(2-oxopropyl)carbamate is essential for quality control and for confirming the success of a synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
An IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, as well as two distinct C=O stretching frequencies for the ketone and the carbamate functionalities.
Mass Spectrometry
Mass spectrometry data can confirm the molecular weight of the compound. Predicted collision cross-section values for various adducts of tert-butyl N-(2-oxopropyl)carbamate have been calculated.[3]
Safety and Handling
Appropriate safety precautions should be taken when handling tert-butyl N-(2-oxopropyl)carbamate. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[10] For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[10][11][12]
Conclusion
Tert-butyl N-(2-oxopropyl)carbamate is a valuable and versatile building block in organic synthesis, with particular relevance to drug discovery and development. Its bifunctional nature, combined with the robust and reliable chemistry of the Boc protecting group, provides a powerful tool for the construction of complex molecular architectures. The information presented in this guide is intended to provide a solid technical foundation for the effective use of this important chemical entity.
References
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. m.molbase.com [m.molbase.com]
- 3. PubChemLite - Tert-butyl n-(2-oxopropyl)carbamate (C8H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-oxopropyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9), a valuable intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Each section includes field-proven experimental protocols, in-depth interpretation of the spectral data, and the underlying scientific principles for the observed chemical behaviors. By synthesizing predictive data with spectral information from analogous structures, this guide serves as an authoritative reference for the characterization of this and related N-Boc protected keto-amines.
Introduction
This compound, also known as N-Boc-aminoacetone, is a bifunctional molecule incorporating a ketone and a Boc-protected amine. This structure makes it a versatile building block, particularly in the synthesis of enzyme inhibitors, peptide mimetics, and other complex nitrogen-containing heterocycles. Accurate and unambiguous structural confirmation is paramount for its effective use in multi-step syntheses. This guide establishes a validated spectroscopic profile of the molecule, ensuring high confidence in its identity and purity.
The structure and key physical properties are summarized below.
| Property | Value |
| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate |
| CAS Number | 170384-29-9 |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to yellow liquid or low melting solid |
Below is a diagram of the chemical structure with atom numbering for NMR assignment purposes.
Caption: Structure of this compound with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the number and connectivity of all atoms in the structure.
Experimental Protocol: NMR
A standardized protocol for acquiring high-quality NMR data is critical for accurate structural analysis.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is strategic as it is an excellent solvent for a wide range of organic molecules and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) provide convenient internal references.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2 seconds.
-
¹H NMR Data and Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |
| ~5.20 | Broad Singlet | 1H | N-H | The carbamate proton is often broad due to quadrupole coupling with the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be variable. |
| ~4.15 | Doublet | 2H | -CH₂- (C3) | This methylene group is adjacent to both a nitrogen atom and a carbonyl group, which deshields the protons significantly. It appears as a doublet due to coupling with the N-H proton (³Jнн ≈ 5-6 Hz). |
| ~2.18 | Singlet | 3H | -CH₃ (C1) | The methyl group protons are adjacent to the ketone carbonyl, resulting in a downfield shift compared to a standard alkane methyl. The singlet multiplicity indicates no adjacent protons. |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (C6,7,8) | This signal is characteristic of the tert-butyl group of the Boc protecting group. The nine protons are chemically equivalent, giving rise to a strong singlet.[2] |
¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, five distinct signals are expected, as the three methyl carbons of the tert-butyl group are equivalent.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |
| ~205.0 | C=O (Ketone, C2) | Ketone carbonyl carbons are highly deshielded and typically appear at the far downfield end of the spectrum (>200 ppm).[3] |
| ~156.0 | C=O (Carbamate, C4) | Carbamate/ester carbonyl carbons are less deshielded than ketones and appear in this characteristic region.[4][5] |
| ~79.5 | -C(CH₃)₃ (C5) | The quaternary carbon of the tert-butyl group is a hallmark of the Boc protecting group, consistently appearing around 80 ppm.[6] |
| ~49.0 | -CH₂- (C3) | This methylene carbon is attached to the nitrogen of the carbamate, placing it in this expected region. |
| ~28.4 | -C(CH₃)₃ (C6,7,8) | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[2] |
| ~26.5 | -CH₃ (C1) | The methyl carbon adjacent to the ketone carbonyl is found in the upfield region, typical for sp³ carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for this compound due to its simplicity and minimal sample preparation.[7]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond or ZnSe).[8]
-
Sample Application: Place a single drop of the neat liquid or a small amount of the low-melting solid directly onto the center of the ATR crystal.
-
Acquisition: Obtain the sample spectrum over a range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, wipe the crystal clean with a soft tissue soaked in a suitable solvent like isopropanol.[1]
IR Data and Interpretation
The IR spectrum of this compound is dominated by strong absorptions from the N-H and two distinct carbonyl groups.
Table 3: Predicted FT-IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group Analysis |
| ~3350 | Medium, Broad | N-H Stretch | This band is characteristic of a secondary amine within a carbamate.[9] Its broadness suggests some degree of hydrogen bonding in the neat sample. |
| 2980-2850 | Medium-Strong | C-H Stretch | These absorptions arise from the sp³ C-H bonds of the methyl and methylene groups.[10] |
| ~1715 | Strong, Sharp | C=O Stretch (Ketone) | This is a classic ketone carbonyl absorption. It is expected to be a very intense and sharp peak.[11] |
| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) | The carbamate carbonyl typically appears at a slightly lower wavenumber than a standard ketone due to resonance with the adjacent nitrogen and oxygen atoms.[11] The presence of two strong peaks in the carbonyl region is a key diagnostic feature. |
| ~1520 | Medium | N-H Bend | The bending vibration of the N-H bond, often coupled with C-N stretching, appears in this region for secondary amides/carbamates. |
| ~1250 & ~1160 | Strong | C-O & C-N Stretch | These strong absorptions in the fingerprint region are characteristic of the C-O and C-N stretching modes within the carbamate functional group.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile. The addition of 0.1% formic acid is often used to promote protonation for analysis in positive ion mode.[12]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]
-
Ionization: Use positive ion mode ESI. The high voltage applied to the capillary generates charged droplets, which, upon desolvation, yield gas-phase ions.[14]
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50–300 Da).
MS Data and Interpretation
The ESI mass spectrum will confirm the molecular weight. Tandem MS (MS/MS) can be used to analyze the fragmentation, which is highly characteristic for Boc-protected compounds.
Table 4: Predicted Mass Spectrometry Data (ESI-MS, Positive Mode)
| m/z (Da) | Ion | Interpretation and Fragmentation Analysis |
| 174.11 | [M+H]⁺ | The protonated molecular ion. Its accurate mass confirms the elemental composition (C₈H₁₆NO₃). |
| 196.09 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight. |
| 118.06 | [M+H - C₄H₈]⁺ | Key Fragment. This corresponds to the neutral loss of isobutylene (56 Da) from the protonated parent ion. This is the most characteristic fragmentation pathway for Boc-protected amines and is often the base peak in the MS/MS spectrum.[15][16] |
| 74.04 | [M+H - C₅H₈O₂]⁺ | This fragment results from the loss of the entire Boc group (100 Da), leaving the protonated aminoacetone moiety. |
The fragmentation workflow is a powerful diagnostic tool for identifying the Boc protecting group.
Caption: Key fragmentation pathways for this compound in ESI-MS.
Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile for this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, FT-IR confirms the presence of the critical N-H, ketone, and carbamate functional groups, and mass spectrometry validates the molecular weight and reveals the characteristic fragmentation pattern of the Boc protecting group. Together, these techniques offer an unambiguous method for the structural confirmation and purity assessment of this important synthetic intermediate, providing researchers with the analytical confidence required for its application in complex chemical synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 6. tert-Butyl carbazate(870-46-2) 13C NMR [m.chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 16. acdlabs.com [acdlabs.com]
tert-Butyl (2-oxopropyl)carbamate structural formula
An In-depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This whitepaper provides a comprehensive technical overview of this compound, a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecule's structural elucidation, reliable synthetic protocols, and key applications, grounding all claims in established scientific principles and authoritative references.
Introduction: The Versatility of a Bifunctional Building Block
This compound (CAS No: 170384-29-9) is a bifunctional organic molecule featuring two highly useful reactive centers: a ketone and an amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This unique combination makes it a versatile building block for constructing more complex molecular architectures.
The carbamate group is a cornerstone of modern medicinal chemistry, often used as a stable and biocompatible surrogate for peptide bonds, enhancing cell membrane permeability and modulating interactions with biological targets.[3] The Boc protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[4] Simultaneously, the ketone functionality serves as a synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the interplay of these features is crucial for leveraging this reagent to its full potential in multi-step synthetic campaigns.
Structural Formula and Physicochemical Properties
The unambiguous identification of a chemical compound begins with its structural formula and a clear summary of its physical properties.
Structural Representation
The structure consists of a three-carbon propane backbone. The carbon at position 2 is a carbonyl group (ketone). The carbon at position 1 is bonded to a nitrogen atom, which is part of a tert-butyl carbamate group.
Caption: 2D Structural Formula of this compound.
Key Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 170384-29-9 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1][5] |
| Molecular Weight | 173.21 g/mol | [1][5] |
| Appearance | White to yellow liquid or low melting solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
| InChI Key | OZGMUQGCAFEQOX-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NCC(=O)C |
Spectroscopic Elucidation: A Self-Validating System
The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.
Caption: Workflow for structural validation using spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen environments.
-
~4.0 ppm (singlet, 2H): The two protons on the methylene group (-CH₂-) adjacent to the nitrogen and the ketone. The singlet nature arises from the absence of adjacent protons.
-
~2.1 ppm (singlet, 3H): The three protons of the methyl group (-CH₃) adjacent to the ketone.
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
~5.0 ppm (broad singlet, 1H): The proton on the carbamate nitrogen (-NH-). This peak can be broad and its chemical shift may vary with solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon skeletons.
-
~205 ppm: Carbonyl carbon of the ketone.
-
~156 ppm: Carbonyl carbon of the carbamate.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~50 ppm: Methylene carbon (-CH₂-).
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~26 ppm: Methyl carbon adjacent to the ketone.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups.
-
~3350 cm⁻¹ (N-H stretch): Characteristic of the secondary amine in the carbamate.
-
~1715 cm⁻¹ (C=O stretch): Strong absorption from the ketone carbonyl.
-
~1690 cm⁻¹ (C=O stretch): Strong absorption from the carbamate carbonyl.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight and can provide structural information through fragmentation.
-
Molecular Ion (M⁺): A peak at m/z = 173.21 corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent peak at m/z = 57 corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺ is expected upon fragmentation.
-
A Validated Synthesis Protocol
The most direct and reliable synthesis of this compound involves the N-acylation of aminoacetone with di-tert-butyl dicarbonate (Boc₂O). Aminoacetone is typically handled as its more stable hydrochloride salt.
Causality Behind Experimental Choices
-
Reagents:
-
Aminoacetone Hydrochloride: The starting material providing the core C₃N backbone. The hydrochloride salt is stable and commercially available.
-
Di-tert-butyl Dicarbonate (Boc₂O): The standard reagent for introducing the Boc protecting group. It is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed.
-
Base (e.g., Triethylamine, NaHCO₃): A base is required for two reasons: 1) to neutralize the HCl in the starting material, liberating the free amine, and 2) to neutralize the acid generated during the reaction. Triethylamine is an organic-soluble base, while sodium bicarbonate is an aqueous base often used in the workup.
-
Solvent (e.g., Dichloromethane, THF): A polar aprotic solvent is chosen to dissolve the reagents without interfering with the reaction.
-
-
Process: The reaction proceeds via nucleophilic attack of the free amino group of aminoacetone on one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses to form the stable carbamate, releasing tert-butanol and carbon dioxide.
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add aminoacetone hydrochloride (1.0 eq) and dichloromethane (DCM).
-
Basification: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes to ensure the formation of the free amine.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.
-
Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods detailed in Section 3.
Applications in Drug Development and Research
The dual functionality of this compound makes it a strategic intermediate in the synthesis of pharmaceutically relevant scaffolds.
-
Protected Aminoketone Synthon: It serves as a stable, protected form of an aminoketone. The Boc group prevents the amine from undergoing undesired side reactions while chemistry is performed at the ketone center.[4]
-
Synthesis of Heterocycles: The ketone and the (deprotected) amine can be used in condensation reactions to form various nitrogen-containing heterocycles, which are prevalent structures in many approved drugs.
-
Modification of Peptides: As a small, functionalized building block, it can be incorporated into peptide chains to create peptidomimetics with altered pharmacological properties. The carbamate linkage itself is a key feature in many modern therapeutics.[3]
-
Lead Optimization: In drug discovery, the ketone can be derivatized through reactions like reductive amination to install diverse functional groups, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Safety and Handling
Adherence to proper laboratory safety protocols is mandatory when handling this compound.
-
GHS Classification:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.
-
Storage and Disposal: Store in a tightly closed container in a cool, dry place (2-8°C).[1] Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
- 1. This compound | 170384-29-9 [sigmaaldrich.com]
- 2. This compound - Creative Peptides [creative-peptides.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
The Synthetic Journey of a Versatile Building Block: An In-depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate
Foreword: The Unsung Importance of a Key Synthetic Intermediate
In the intricate world of drug discovery and organic synthesis, the value of a versatile and reliable building block cannot be overstated. tert-Butyl (2-oxopropyl)carbamate, also known as N-Boc-aminoacetone, is one such molecule. While it may not be a household name, its strategic placement of a protected amine and a reactive ketone functionality makes it an invaluable tool for the medicinal chemist and the synthetic organic chemist alike. This guide delves into the discovery, historical evolution of the synthesis, and key applications of this important compound, providing both a historical narrative and practical, field-proven insights for researchers and drug development professionals.
Discovery and Early Synthesis: A Story of Incremental Innovation
The precise "discovery" of this compound is not marked by a singular, groundbreaking publication. Rather, its emergence is intertwined with the broader development of amine-protecting groups in organic synthesis, particularly the rise of the tert-butoxycarbonyl (Boc) group in the mid-20th century. The Boc group, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions, became a cornerstone of peptide synthesis and complex molecule construction.
Early synthetic efforts towards Boc-protected amino ketones were often extensions of established methods for Boc protection of amines. The parent compound, aminoacetone, is known to be unstable, readily undergoing self-condensation. This inherent instability necessitated the development of synthetic strategies where the amine was protected at an early stage.
One of the earliest documented approaches to a related N-Boc protected aminoketone can be found in the late 1980s, highlighting the utility of these compounds in constructing more complex heterocyclic systems. While not detailing the synthesis of this compound itself, a 1988 paper in Synthetic Communications on the synthesis of isoxazole derivatives provides a methodological context for the era.
The direct synthesis of this compound likely emerged from the need for a stable and versatile three-carbon building block in medicinal chemistry programs. The compound, with CAS number 170384-29-9, is now commercially available from numerous suppliers, a testament to its established utility.
The Evolution of Synthetic Methodologies: A Quest for Efficiency and Scalability
The synthesis of this compound has evolved to encompass several distinct approaches, each with its own set of advantages and mechanistic underpinnings. The choice of a particular synthetic route often depends on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
Method 1: Direct N-Boc Protection of Aminoacetone Precursors
A logical, though challenging, approach involves the direct protection of aminoacetone. Due to the instability of free aminoacetone, this is typically carried out using a stable salt form, such as aminoacetone hydrochloride.
Experimental Protocol:
-
Preparation of Aminoacetone Hydrochloride: While not the direct synthesis of the target molecule, understanding the preparation of the precursor is crucial. Aminoacetone hydrochloride can be synthesized from chloroacetone and hexamethylenetetramine, followed by acidic hydrolysis.
-
Boc Protection: To a solution of aminoacetone hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water), a base such as sodium hydroxide or triethylamine is added to neutralize the hydrochloride salt.
-
Di-tert-butyl dicarbonate (Boc₂O), the most common reagent for introducing the Boc group, is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup involves extraction with an organic solvent, followed by purification, often by column chromatography, to yield pure this compound.
Causality Behind Experimental Choices:
-
Use of a Salt Form: Starting with aminoacetone hydrochloride prevents the self-condensation of the free amine.
-
Biphasic Solvent System: A mixture of an organic solvent like dioxane and water ensures that both the polar aminoacetone salt and the nonpolar Boc₂O are sufficiently soluble for the reaction to proceed efficiently.
-
Base: The base is essential to liberate the free amine from its salt, allowing it to act as a nucleophile and attack the Boc₂O. The choice of base can influence the reaction rate and workup procedure.
Logical Flow of the N-Boc Protection of Aminoacetone:
Caption: Workflow for the synthesis of this compound via direct Boc protection.
Method 2: Oxidation of a Boc-Protected Amino Alcohol
An alternative and often more controlled approach involves the synthesis and subsequent oxidation of a protected amino alcohol precursor, N-Boc-1-amino-2-propanol.
Experimental Protocol:
-
Synthesis of N-Boc-1-amino-2-propanol: 1-Amino-2-propanol is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a suitable solvent like methanol. This reaction selectively protects the primary amine.
-
Oxidation: The resulting N-Boc-1-amino-2-propanol is then oxidized to the corresponding ketone. A variety of mild oxidation reagents can be employed, such as a Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide, and a hindered base like triethylamine) or a Dess-Martin periodinane (DMP) oxidation.
-
Purification: Following the oxidation, the reaction mixture is worked up to remove the oxidant byproducts, and the crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Precursor Synthesis: Starting with the stable amino alcohol allows for straightforward Boc protection without the complication of ketone reactivity.
-
Mild Oxidation: The use of mild oxidizing agents like those in the Swern or Dess-Martin procedures is crucial to avoid over-oxidation or side reactions involving the carbamate group. These methods are known for their high chemoselectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Oxidation of N-Boc-1-amino-2-propanol to the Target Ketone:
Caption: Synthetic pathway via oxidation of a protected amino alcohol intermediate.
Quantitative Data Summary
| Synthetic Method | Key Reagents | Typical Yield | Purity | Reference |
| Direct Boc Protection | Aminoacetone HCl, Boc₂O, Base | Moderate | Good after purification | General Method |
| Oxidation of Amino Alcohol | N-Boc-1-amino-2-propanol, Swern or DMP reagents | High | Excellent | General Method |
Significance in Drug Development and Organic Synthesis
The utility of this compound stems from its bifunctional nature. The Boc-protected amine is stable under a variety of conditions, allowing for selective reactions at the ketone. Subsequently, the Boc group can be removed under acidic conditions to reveal the free amine for further functionalization. This "orthogonal" reactivity makes it a valuable building block in multi-step syntheses.
Key Applications:
-
Synthesis of Heterocyclic Compounds: The ketone functionality can participate in condensation reactions with various nucleophiles to form a wide range of heterocyclic scaffolds, which are prevalent in many drug molecules.
-
Peptidomimetics: The aminoketone core can be incorporated into peptide-like structures to create peptidomimetics with improved stability and pharmacokinetic properties compared to their natural peptide counterparts.
-
Asymmetric Synthesis: The ketone can be stereoselectively reduced to a chiral alcohol, or the adjacent methylene group can be functionalized to introduce new stereocenters, making it a precursor for chiral molecules.
While specific blockbuster drugs directly incorporating the intact this compound skeleton are not prominently documented, its role as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) is well-established within the pharmaceutical industry. For instance, related N-Boc protected aminoketones are precursors in the synthesis of various enzyme inhibitors and receptor modulators.
Self-Validating Protocols and Trustworthiness
The synthetic protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as thin-layer chromatography (TLC). The identity and purity of the intermediates and the final product can be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The expected spectral data for this compound are well-documented and serve as a reliable benchmark for successful synthesis.
Conclusion: A Foundational Building Block for Future Innovation
This compound stands as a prime example of a foundational building block in modern organic synthesis. Its history is one of practical innovation, driven by the need for stable and versatile intermediates in the increasingly complex world of drug discovery. The synthetic methods for its preparation are well-established and robust, offering chemists reliable access to this valuable compound. As the quest for novel therapeutics continues, the strategic application of such well-designed synthetic building blocks will undoubtedly play a pivotal role in the development of the medicines of tomorrow.
In-depth Technical Guide on the Putative Mechanism of Action of tert-Butyl (2-oxopropyl)carbamate and the Broader Carbamate Class
Preamble: Navigating the Known and the Unknown
To our fellow researchers, scientists, and drug development professionals, this guide addresses the query on the mechanism of action of tert-Butyl (2-oxopropyl)carbamate. A comprehensive search of current scientific literature, patents, and chemical databases reveals that this specific compound is primarily documented as a chemical intermediate or a building block in organic synthesis.[1][2] There is a notable absence of published research detailing a specific, well-characterized biological mechanism of action for this compound itself.
However, the carbamate functional group is a well-established pharmacophore present in a wide array of biologically active compounds, from insecticides to therapeutic agents.[3][4][5] Therefore, this guide will proceed on two fronts. Firstly, it will contextualize this compound within the broader, established mechanisms of the carbamate class of molecules. Secondly, it will outline a logical, scientifically-grounded framework for investigating the potential, yet currently unelucidated, mechanism of action of this specific molecule. This dual approach ensures scientific integrity while providing a valuable and practical resource for researchers in the field.
Part 1: The Carbamate Class - A Foundation for Mechanistic Understanding
The carbamate moiety (-NHCOO-) is a versatile structural motif that confers a range of biological activities.[3] The most prominent and well-understood mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE).[6][7][8]
Acetylcholinesterase Inhibition: The Dominant Paradigm
Carbamate insecticides, such as carbaryl and aldicarb, and some therapeutic agents function by inhibiting AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[6][7][8][9]
The Mechanism:
-
Binding: The carbamate compound binds to the active site of AChE.
-
Carbamylation: The carbamate group is transferred to a serine residue within the enzyme's active site, forming a carbamylated enzyme intermediate. This process is analogous to the phosphorylation that occurs with organophosphate inhibitors.[6][7]
-
Inactivation: The carbamylated enzyme is temporarily inactivated and unable to hydrolyze acetylcholine.
-
Accumulation of Acetylcholine: The inhibition of AChE leads to an accumulation of ACh in the synapse.[9]
-
Overstimulation: This excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to the characteristic signs of cholinergic toxicity, such as salivation, lacrimation, urination, defecation, and muscle tremors.[6][9]
A crucial distinction between carbamates and organophosphates is the reversibility of the inhibition. The carbamylated AChE undergoes spontaneous hydrolysis, regenerating the active enzyme. This process is significantly faster than the dephosphorylation of organophosphate-inhibited AChE, resulting in a shorter duration of toxic effects for carbamates.[6][8]
Diagram 1: General Mechanism of Reversible AChE Inhibition by Carbamates
Caption: Reversible inhibition of Acetylcholinesterase (AChE) by a carbamate compound.
Beyond Cholinesterase: Other Carbamate Mechanisms
While AChE inhibition is a primary mechanism, the carbamate structure is found in drugs with other modes of action. For example, the anticonvulsant felbamate is thought to act by inhibiting NMDA receptors and enhancing GABAergic activity.[3] This highlights that the biological effect of a carbamate-containing molecule is highly dependent on the overall molecular structure, not just the carbamate group itself.
Part 2: A Proposed Research Framework for Elucidating the Mechanism of this compound
Given the lack of direct evidence for the mechanism of action of this compound, the following section outlines a logical, multi-step experimental workflow to characterize its potential biological activity. This serves as a self-validating system, where each step informs the next.
Step 1: In Silico and Initial In Vitro Screening
The initial phase focuses on computational predictions and broad-based screening to generate initial hypotheses.
Rationale: This cost-effective first pass can quickly narrow down the vast landscape of potential biological targets and guide more focused, resource-intensive experiments.
Experimental Protocol: Target Prediction and Initial Cytotoxicity
-
Computational Docking:
-
Objective: To predict binding affinity to a panel of common drug targets.
-
Method: Utilize molecular docking software (e.g., AutoDock, Schrödinger Suite) to model the interaction of this compound with the active sites of key enzymes and receptors. A priority target would be human Acetylcholinesterase (AChE) due to the carbamate moiety. Other targets could include GABA receptors, NMDA receptors, and various kinases.
-
Analysis: Analyze the predicted binding energies (kcal/mol) and interaction poses. A strong negative binding energy suggests a potential interaction.
-
-
Broad-Spectrum Cytotoxicity Assay:
-
Objective: To determine if the compound exhibits general toxicity to living cells and at what concentration.
-
Method: Employ a cell viability assay (e.g., MTT, PrestoBlue) on a panel of cell lines representing different tissues (e.g., HepG2 for liver, SH-SY5Y for neuronal, MCF-7 for breast cancer).
-
Procedure:
-
Plate cells at a predetermined density in 96-well plates.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).
-
Incubate for 48-72 hours.
-
Add the viability reagent and measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. Significant cytotoxicity in a specific cell line could suggest a targeted effect.
-
Table 1: Hypothetical Initial Screening Data
| Assay Type | Target/Cell Line | Predicted/Observed Result | Interpretation |
| Computational Docking | Human AChE | Binding Energy: -5.2 kcal/mol | Weak to moderate predicted binding. |
| Computational Docking | GABA-A Receptor | Binding Energy: -7.8 kcal/mol | Stronger predicted binding; warrants investigation. |
| Cytotoxicity (MTT) | HepG2 (Liver) | IC50 > 100 µM | Low general hepatotoxicity. |
| Cytotoxicity (MTT) | SH-SY5Y (Neuronal) | IC50 = 25 µM | Moderate, potentially specific, neurotoxicity. |
Diagram 2: Initial Screening and Hypothesis Generation Workflow
Caption: Workflow for initial screening to form a testable hypothesis.
Step 2: Focused Mechanistic Assays
Based on the initial screening, subsequent experiments should focus on the most promising hypotheses. Assuming the hypothetical data above, the focus would shift to neuroactivity and GABA receptor modulation.
Rationale: This step moves from broad observation to specific mechanism, testing the direct interaction between the compound and its putative target.
Experimental Protocol: AChE Inhibition and Electrophysiology
-
AChE Enzyme Inhibition Assay (Ellman's Method):
-
Objective: To quantitatively measure the direct inhibition of AChE activity.
-
Method: This colorimetric assay measures the activity of AChE by detecting the product of a reaction between dithiobisnitrobenzoate (DTNB) and thiocholine, a product of acetylthiocholine hydrolysis by AChE.
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and purified human AChE.
-
Add varying concentrations of this compound. A known AChE inhibitor (e.g., physostigmine) should be used as a positive control.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a plate reader.
-
-
Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for AChE inhibition.
-
-
Patch-Clamp Electrophysiology:
-
Objective: To measure the effect of the compound on ion channel function, specifically GABA-A receptors.
-
Method: Use whole-cell patch-clamp on cultured neurons (e.g., SH-SY5Y or primary cortical neurons).
-
Procedure:
-
Establish a whole-cell recording from a single neuron.
-
Apply GABA to the cell to elicit an inward chloride current (the characteristic GABA-A receptor response).
-
Co-apply GABA with varying concentrations of this compound.
-
-
Analysis: Measure the amplitude of the GABA-evoked current in the presence and absence of the compound. An increase in current amplitude would suggest the compound is a positive allosteric modulator of the GABA-A receptor.
-
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through dedicated research, its chemical structure places it within the broadly bioactive class of carbamates. The dominant mechanism for this class is the reversible inhibition of acetylcholinesterase, a pathway of significant toxicological and therapeutic relevance.[6][7][8] However, the diverse activities of other carbamate-containing drugs underscore the importance of empirical investigation.[3] The proposed research framework, moving from broad in silico and in vitro screening to focused mechanistic assays, provides a robust and scientifically rigorous pathway to characterizing the biological activity of this, and other, novel chemical entities.
References
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of carbamates for mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
Methodological & Application
The Versatility of tert-Butyl (2-oxopropyl)carbamate: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Linchpin
In the landscape of contemporary drug discovery, the efficiency of synthetic routes and the ability to rapidly generate molecular diversity are paramount. tert-Butyl (2-oxopropyl)carbamate, also known as N-Boc-aminoacetone, has emerged as a highly valuable and versatile building block for medicinal chemists. Its strategic importance lies in its bifunctional nature: a ketone that serves as an electrophilic handle for countless transformations, and a sterically hindered tert-butoxycarbonyl (Boc)-protected amine that ensures stability and enables controlled, sequential reactions.
This guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and application in the construction of complex molecular architectures, particularly the heterocyclic scaffolds that form the core of many modern therapeutics. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Attributes and Physicochemical Properties
This compound is a stable, often crystalline solid, making it a more convenient and safer surrogate for the volatile and less stable aminoacetone. The presence of the Boc group is central to its utility, providing robust protection under a wide range of conditions while being readily removable under mild acidic treatment.[1]
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₅NO₃ | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| CAS Number | 170384-29-9 | [3] |
| Appearance | White to yellow liquid or low melting solid | [3] |
| Storage | 2-8°C, Sealed in dry conditions | [3] |
Key Structural Features
The molecule's utility is derived directly from its two key functional groups, which can be manipulated selectively.
Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and handling. A common laboratory-scale preparation involves the nucleophilic substitution of a haloacetone with tert-butyl carbamate.
A plausible and direct method is the reaction of tert-butyl carbamate with chloroacetone in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent like DMF or acetonitrile. The carbamate anion, formed in situ, acts as the nucleophile, displacing the chloride to form the C-N bond.
This method provides a straightforward route, though optimization of temperature and reaction time is crucial to minimize side reactions.
Application Notes: A Gateway to Privileged Scaffolds
The true power of this compound is realized in its ability to serve as a precursor to a vast array of heterocyclic systems, many of which are "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive molecules.
Application 1: Construction of Aminopyrimidine Cores for Kinase Inhibitors
The 2-aminopyrimidine scaffold is a cornerstone of numerous FDA-approved kinase inhibitors. The reaction of this compound with guanidine is a classic and highly effective method for constructing this core.
Causality of the Reaction: The reaction proceeds via a condensation mechanism. The ketone of the carbamate reacts with one of the amino groups of guanidine to form an intermediate, which then cyclizes as the second amino group attacks the carbamate carbonyl (or a derivative thereof after activation/elimination). Subsequent aromatization yields the stable aminopyrimidine ring. The Boc-protected amine remains intact, ready for deprotection and further functionalization. This strategy has been instrumental in the development of inhibitors for targets like Bruton's Tyrosine Kinase (BTK) and Tyrosine Kinase 2 (Tyk2).
References
Application Notes and Protocols for the Paal-Knorr Synthesis of tert-Butyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate
Introduction: Strategic Synthesis of N-Protected Aminomethyl Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The Paal-Knorr synthesis, a classic and enduringly relevant reaction, offers a direct and efficient pathway to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] This application note provides a detailed guide for the synthesis of tert-butyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate, a valuable intermediate where a Boc-protected aminomethyl group is attached to the pyrrole nitrogen. This intermediate allows for the subsequent deprotection and functionalization of the primary amine, making it a versatile building block in the synthesis of more complex molecules.
The use of tert-butyl (2-oxopropyl)carbamate as the primary amine component in the Paal-Knorr reaction with 2,5-hexanedione provides a straightforward entry into this class of compounds. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.
This guide will delve into the mechanistic underpinnings of this specific Paal-Knorr reaction, provide a detailed experimental protocol, and discuss the broader applications of the resulting product in drug discovery.
Reaction Mechanism and Rationale
The Paal-Knorr synthesis of a pyrrole from a 1,4-dicarbonyl compound and a primary amine is generally accepted to proceed through a series of condensation and cyclization steps. The reaction is typically catalyzed by a Brønsted or Lewis acid.[3][4]
The key steps in the synthesis of tert-butyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate are as follows:
-
Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine of this compound on one of the carbonyl groups of 2,5-hexanedione. This is often facilitated by an acid catalyst that protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This step results in the formation of a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group of the 1,4-dicarbonyl moiety. This ring-closing step is often the rate-determining step of the reaction and forms a five-membered cyclic intermediate.[3]
-
Dehydration: The cyclic intermediate undergoes two successive dehydration steps, losing two molecules of water to form the stable aromatic pyrrole ring.
The choice of an acid catalyst is crucial. While strong acids can be used, they can also lead to the formation of furan byproducts.[5] Therefore, milder acids such as acetic acid are often preferred to promote the desired pyrrole formation.
Caption: Paal-Knorr synthesis of a Boc-protected aminomethyl pyrrole.
Experimental Protocol: Synthesis of tert-Butyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate
This protocol is adapted from established Paal-Knorr procedures and the synthesis of N-alkoxycarbonyl pyrroles.[6]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,5-Hexanedione | ≥98% |
| This compound | ≥97% |
| Glacial Acetic Acid | ACS Grade |
| Dichloromethane (DCM) | Anhydrous |
| Saturated Sodium Carbonate Solution | Aqueous |
| Brine | Saturated Aqueous Sodium Chloride |
| Anhydrous Magnesium Sulfate | ACS Grade |
| Round-bottom flask with reflux condenser | Standard laboratory glassware |
| Magnetic stirrer with heating mantle | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column Chromatography Supplies | Silica gel (230-400 mesh), appropriate solvents |
| Rotary Evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating (e.g., 5-10 mL per gram of the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add dichloromethane to dilute the reaction mixture.
-
Neutralization: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated sodium carbonate solution (2 x volume of organic layer) to neutralize the acetic acid, followed by brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure tert-butyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate.
Caption: High-level experimental workflow for the synthesis.
Deprotection of the Boc Group
The resulting tert-butyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate can be readily deprotected to yield the corresponding primary amine, (2,5-dimethyl-1H-pyrrol-1-yl)methanamine. This is typically achieved under acidic conditions.
Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected pyrrole in a suitable solvent such as dichloromethane or dioxane.
-
Acid Treatment: Add an excess of a strong acid. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane or a solution of hydrogen chloride (HCl) in dioxane or methanol.
-
Reaction: Stir the mixture at room temperature. The deprotection is usually rapid, often completing within 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, the acid is typically removed by evaporation under reduced pressure (if volatile, like TFA) or neutralized by the careful addition of a base (e.g., saturated sodium bicarbonate solution). The product can then be extracted into an organic solvent.
It is important to note that the resulting primary amine may be sensitive, and it is often converted to a more stable salt (e.g., hydrochloride) for storage or used immediately in the next synthetic step.
Applications in Drug Discovery and Development
The synthesis of tert-butyl (2,5-dimethyl-1H-pyrrol-1-yl)methylcarbamate provides a key intermediate for the generation of diverse libraries of N-substituted aminomethyl pyrroles. The primary amine, obtained after deprotection, serves as a handle for further functionalization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other nitrogen-based coupling reactions.
This strategy is particularly valuable in lead optimization campaigns where the exploration of the chemical space around a core scaffold is essential for improving potency, selectivity, and pharmacokinetic properties of a drug candidate. The pyrrole moiety itself is a well-established pharmacophore, and the ability to readily introduce diverse substituents via an aminomethyl linker enhances its utility in the design of novel therapeutics.
Conclusion
The Paal-Knorr synthesis using this compound offers an efficient and straightforward method for the preparation of a versatile Boc-protected aminomethyl pyrrole intermediate. The operational simplicity of the reaction, coupled with the utility of the Boc protecting group, makes this a valuable tool for researchers and scientists in the field of drug development. The provided protocols offer a reliable starting point for the synthesis and subsequent deprotection, enabling the generation of a wide array of functionalized pyrrole derivatives for biological screening and the development of new therapeutic agents.
References
The Strategic Application of tert-Butyl (2-oxopropyl)carbamate in the Synthesis of Nitrogen Heterocycles: A Guide for Researchers
This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the synthetic utility of tert-Butyl (2-oxopropyl)carbamate. This versatile building block, featuring a masked amino group and a reactive ketone, offers an efficient entry point to a variety of nitrogen-containing heterocyclic scaffolds, which are of paramount importance in medicinal chemistry.[1][2] This document will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the synthesis of substituted pyrroles and pyridines, core structures in numerous therapeutic agents.[3][4]
Introduction: The Versatility of a Boc-Protected Aminoketone
This compound, often referred to as Boc-aminoacetone, is a valuable reagent in organic synthesis due to the orthogonal nature of its functional groups. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the primary amine, allowing for selective reactions at the ketone functionality.[5][6][7] The presence of both a nucleophilic precursor (the amine) and an electrophilic center (the ketone) within the same molecule, albeit in a protected form, opens avenues for elegant cyclization strategies. This guide will focus on two of the most powerful and classic methods for heterocycle construction: the Paal-Knorr synthesis for pyrroles and the Hantzsch synthesis for pyridines.
I. Synthesis of N-Boc-Protected Pyrroles via Paal-Knorr Type Condensation
The Paal-Knorr synthesis is a cornerstone reaction for the formation of five-membered heterocycles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9][10] A highly effective variation, the Clauson-Kaas reaction, utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the often unstable succinaldehyde (a 1,4-dialdehyde). The reaction of this compound with a 1,4-dicarbonyl compound, or its surrogate, provides a direct route to N-substituted pyrroles bearing a Boc-protected aminomethyl group at the 2-position.
Mechanistic Rationale
The reaction proceeds via the initial formation of a hemiaminal between the deprotected amine of the carbamate and one of the carbonyl groups of the 1,4-dicarbonyl compound.[9] Subsequent intramolecular condensation with the second carbonyl group leads to a cyclic intermediate which then dehydrates to form the aromatic pyrrole ring. The use of a weak acid catalyst facilitates both the initial condensation and the final dehydration steps.[10]
Caption: Paal-Knorr pyrrole synthesis workflow.
Application Note: Synthesis of tert-Butyl (2-(1H-pyrrol-1-yl)ethyl)carbamate
This protocol details the synthesis of a Boc-protected aminomethyl pyrrole using 2,5-hexanedione as the 1,4-dicarbonyl component. This reaction provides a pyrrole with a flexible ethyl linker to the protected amine, a common motif in medicinal chemistry.
Table 1: Reaction Parameters for the Synthesis of tert-Butyl (2-(2,5-dimethyl-1H-pyrrol-1-yl)propyl)carbamate
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2,5-Hexanedione |
| Solvent | Acetic Acid |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
2,5-Hexanedione (1.1 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).
-
Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M with respect to the carbamate.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane and carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl (2-(2,5-dimethyl-1H-pyrrol-1-yl)propyl)carbamate.
II. Synthesis of Substituted Pyridines via Hantzsch-Type Condensation
The Hantzsch pyridine synthesis is a classic multicomponent reaction that efficiently constructs dihydropyridine rings, which can be subsequently oxidized to the corresponding pyridines.[11][12] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[11] By strategically employing this compound as one of the β-dicarbonyl components, we can introduce a Boc-protected aminomethyl substituent onto the pyridine ring.
Mechanistic Considerations
In this modified Hantzsch synthesis, this compound serves as one of the β-keto components. The reaction is initiated by a Knoevenagel condensation between the aldehyde and the other β-ketoester. Concurrently, an enamine is formed from this compound and the ammonia source. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the dihydropyridine intermediate. A final oxidation step furnishes the aromatic pyridine.
Caption: Hantzsch-type pyridine synthesis workflow.
Application Note: One-Pot Synthesis of a Functionalized Pyridine
This protocol describes a one-pot synthesis of a highly substituted pyridine derivative using this compound, ethyl acetoacetate, an aromatic aldehyde, and an ammonia source.
Table 2: Reaction Parameters for the One-Pot Pyridine Synthesis
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Ethyl Acetoacetate (1.0 eq) |
| Reactant 3 | Benzaldehyde (1.0 eq) |
| Nitrogen Source | Ammonium Acetate (1.2 eq) |
| Solvent | Ethanol |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 12-16 hours |
| Oxidant | Cerium(IV) ammonium nitrate (CAN) |
| Typical Yield | 60-75% |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
-
Cerium(IV) ammonium nitrate (CAN)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol (to achieve a concentration of ~0.4 M with respect to the carbamate).
-
Heat the mixture to reflux (approximately 80 °C) and stir for 12-16 hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
After cooling the reaction mixture to room temperature, add a solution of cerium(IV) ammonium nitrate (2.2 eq) in water dropwise. Stir the mixture at room temperature for 1-2 hours until the oxidation is complete (indicated by a color change and confirmed by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of nitrogen-containing heterocycles. The protocols detailed herein for the synthesis of substituted pyrroles and pyridines demonstrate its utility in classic and robust chemical transformations. The resulting Boc-protected amino-functionalized heterocycles are primed for further elaboration, making them ideal intermediates in drug discovery and development programs. The deprotection of the Boc group can be achieved under mild acidic conditions, revealing a primary amine that can be further functionalized through acylation, alkylation, or other amine-specific reactions.[7][13] The continued exploration of this reagent in other multicomponent reactions and its application in the synthesis of more complex heterocyclic systems will undoubtedly lead to the discovery of novel bioactive molecules.[14][15]
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Versatile Cyclization Strategies Employing tert-Butyl (2-oxopropyl)carbamate for Heterocyclic Synthesis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: tert-Butyl (2-oxopropyl)carbamate is a deceptively simple yet powerful bifunctional building block. Its structure, featuring a ketone and a Boc-protected amine, presents a unique platform for constructing a diverse array of heterocyclic scaffolds, which are cornerstones in medicinal chemistry.[1][2] This guide moves beyond a mere recitation of procedures. We will delve into the mechanistic underpinnings of key cyclization reactions, providing not just the "how" but the critical "why" behind the experimental design. The protocols herein are designed to be robust and self-validating, offering field-proven insights to empower your research and development endeavors. We will explore both direct intermolecular condensations and multi-step intramolecular strategies, showcasing the true synthetic versatility of this valuable reagent.
Part I: Intermolecular Cyclocondensation for Pyrrole Synthesis via the Paal-Knorr Reaction
The most direct and widely utilized application of this compound in cyclization is its role as an α-amino ketone in the Paal-Knorr pyrrole synthesis. This reaction, first reported in 1884, is a robust method for creating substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine.[3] In this context, our title compound provides the N-1, C-2, and C-5 atoms of the resulting pyrrole ring.
Principle & Mechanistic Insight
The reaction proceeds by the condensation of the primary amine of a deprotected amino ketone (or directly with the amine) with a 1,4-dicarbonyl compound. The mechanism involves the formation of a hemiaminal, followed by an intramolecular attack of the second amine on the other carbonyl group.[3] A series of dehydration steps then leads to the aromatic pyrrole ring. The reaction is typically promoted by protic or Lewis acids, which facilitate both the initial imine/enamine formation and the final dehydration steps.[4][5]
A key consideration is that under strongly acidic conditions (pH < 3), the reaction can favor the formation of furans as the main product.[5] Therefore, maintaining weakly acidic or neutral conditions is crucial for maximizing pyrrole yield.
Caption: Paal-Knorr pyrrole synthesis mechanism.
Experimental Protocol: Synthesis of N-Boc-2,5-dimethylpyrrole
This protocol details the reaction of this compound with hexane-2,5-dione as a model 1,4-dicarbonyl compound.
Workflow Overview
Caption: Experimental workflow for Paal-Knorr synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).
-
Solvent and Reactant Addition: Add glacial acetic acid to dissolve the carbamate (approx. 5-10 mL per mmol of carbamate). Add hexane-2,5-dione (1.1 equiv).
-
Causality Note: Acetic acid serves as both the solvent and a weak acid catalyst, promoting the reaction while avoiding the formation of furan byproducts often seen with stronger acids.[5]
-
-
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-protected pyrrole.
Data Presentation: Paal-Knorr Reaction Conditions
| 1,4-Dicarbonyl Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hexane-2,5-dione | Acetic Acid | 100 | 4 | 75-85 |
| 2,5-Dimethoxytetrahydrofuran | Iron(III) chloride / Water | 25 | 2 | 80-95[6] |
| 3-Methylpentane-2,4-dione | p-TsOH / Toluene | 110 (reflux) | 6 | 60-70 |
| 1-Phenylbutane-1,4-dione | Silica Sulfuric Acid / Solvent-free | 25 | 1 | 85-95[4] |
Part II: Intramolecular Cyclization via Ketone Reduction
A powerful strategy to expand the utility of this compound is to modify its ketone functionality, thereby creating a new precursor for intramolecular cyclization. A straightforward modification is the reduction of the ketone to a secondary alcohol, yielding tert-butyl (2-hydroxypropyl)carbamate. This N-Boc amino alcohol is an excellent precursor for synthesizing substituted oxazolidin-2-ones.
Principle & Mechanistic Insight
The synthesis of oxazolidinones from N-Boc-β-aminoalcohols typically proceeds via an SN2 cyclization.[7] The alcohol is first converted into a good leaving group (e.g., a mesylate or tosylate). Subsequently, the carbamate nitrogen, upon deprotonation by a base, acts as an intramolecular nucleophile, displacing the leaving group to form the five-membered oxazolidinone ring. This process is highly efficient and often proceeds with inversion of configuration at the carbon bearing the leaving group.
References
- 1. Buy this compound | 170384-29-9 [smolecule.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of tert-Butyl (2-oxopropyl)carbamate in Pharmaceutical Intermediate Synthesis
Abstract and Introduction
tert-Butyl (2-oxopropyl)carbamate, also known as N-Boc-aminoacetone (CAS No. 170384-29-9), is a bifunctional synthetic building block of significant utility in modern medicinal chemistry. Its structure uniquely combines a methyl ketone moiety with a tert-butyloxycarbonyl (Boc)-protected primary amine. This arrangement provides a stable, yet readily unmasked, aminoketone synthon for constructing complex molecular architectures. The Boc group offers robust protection under a wide range of nucleophilic and basic conditions, while allowing for clean, quantitative removal under mild acidic conditions, a cornerstone of modern synthetic strategy.[1][]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It details the primary applications of this compound, focusing on its role as a versatile precursor for the synthesis of nitrogen-containing heterocycles—a privileged scaffold in numerous pharmaceutical agents.[3] We will provide expert insights into reaction mechanisms, a detailed experimental protocol for a key transformation, and best practices for handling and safety.
Key Properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₃ | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Appearance | White to yellow liquid or low melting solid | [4] |
| Boiling Point | ~259.8 °C at 760 mmHg | [3] |
| Storage | Sealed in dry, 2-8°C |[4] |
Core Application: Synthesis of Substituted Imidazoles
The imidazole ring is a fundamental structural motif in medicinal chemistry, found in drugs ranging from antifungals (e.g., ketoconazole) to proton-pump inhibitors (e.g., omeprazole).[5] this compound is an exemplary reagent for the regioselective synthesis of tri- and tetra-substituted imidazoles via multicomponent reactions that are analogous to the classic Radziszewski reaction.[6][7]
Mechanistic Rationale
In this synthesis, this compound serves as a masked α-aminoketone. The reaction typically involves the condensation of three key components:
-
A 1,2-dicarbonyl compound (e.g., benzil or glyoxal).
-
An aldehyde.
-
An ammonia source, which is provided in situ by this compound following a presumed initial condensation or under the reaction conditions.
The key advantage of using this reagent is the strategic placement of the Boc-protected amine. It allows for the controlled formation of the imidazole core. The ketone function of the carbamate participates in the initial condensation, while the protected amine becomes one of the ring's nitrogen atoms. This approach avoids the handling of unstable free α-aminoketones, which are prone to self-condensation.
Below is a diagram illustrating the general mechanistic pathway for this transformation.
Caption: General reaction scheme for multicomponent imidazole synthesis.
Detailed Experimental Protocol: Synthesis of a 1,2,5-Trisubstituted Imidazole
This protocol describes a representative synthesis of a substituted imidazole using this compound, adapted from established methodologies in heterocyclic chemistry.[6][7]
Objective: To synthesize 2-(4-methoxyphenyl)-1-phenyl-5-methyl-1H-imidazole.
Materials & Reagents
-
This compound (1.0 eq)
-
1-Phenyl-1,2-propanedione (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ammonium acetate (NH₄OAc) (5.0 eq)
-
Glacial Acetic Acid (Solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 1-phenyl-1,2-propanedione (1.48 g, 10 mmol, 1.0 eq), 4-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 eq), this compound (1.73 g, 10 mmol, 1.0 eq), and ammonium acetate (3.85 g, 50 mmol, 5.0 eq).
-
Solvent Addition: Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as both the solvent and a catalyst for the condensation steps.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: Once the starting materials are consumed, remove the heat source and allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice water (150 mL).
-
Basification: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 8. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(4-methoxyphenyl)-1-phenyl-5-methyl-1H-imidazole as a solid.
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product.
Caption: Step-by-step experimental workflow for imidazole synthesis.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.[8]
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) and may be harmful to aquatic life (H412).[4][9] Some suppliers also indicate it may cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11] Handle in a well-ventilated area or a chemical fume hood.[11]
-
First Aid Measures:
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[4]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, combined with the reliable and orthogonal Boc protecting group, provides a strategic advantage, particularly in the construction of substituted imidazole rings. The protocols and insights provided in this guide are intended to enable researchers to effectively leverage this building block in their drug discovery and development programs, facilitating the efficient synthesis of novel molecular entities.
References
- 1. nbinno.com [nbinno.com]
- 3. Buy this compound | 170384-29-9 [smolecule.com]
- 4. This compound | 170384-29-9 [sigmaaldrich.com]
- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 6. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. m.molbase.com [m.molbase.com]
- 9. angenechemical.com [angenechemical.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: A Guide to N-Boc Protection of Primary Amines
Introduction: The Indispensable Role of the Boc Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis and drug development, the strategic protection of reactive functional groups is paramount. The protection of amines is a frequent necessity, as their inherent nucleophilicity and basicity can interfere with desired chemical transformations elsewhere in a molecule.[1] The tert-butyloxycarbonyl (Boc) group stands as one of the most prevalent and reliable protecting groups for amines.[2] Its widespread adoption is attributable to its robust stability across a diverse range of non-acidic reaction conditions—including basic hydrolysis and many nucleophilic attacks—and its facile, clean removal under mild acidic conditions.[2][3]
This guide provides a comprehensive overview of the N-Boc protection of primary amines. It is important to note that the standard, extensively validated, and commercially prevalent reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O) , also known as Boc anhydride.[2] While other carbamate structures exist, such as tert-Butyl (2-oxopropyl)carbamate, the protocols and mechanisms detailed herein focus on the established and scientifically validated methodology using (Boc)₂O.
The Causality of Reagent Choice and Reaction Mechanism
The efficacy of (Boc)₂O as a protecting agent stems from its electrophilic nature and the thermodynamic stability of the reaction's byproducts. The reaction proceeds through a nucleophilic acyl substitution pathway.
Mechanism of N-Boc Protection:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[2][4]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[1][4]
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This is the rate-determining step.[4][5]
-
Proton Transfer & Decomposition: The tert-butyl carbonate anion is a moderately strong base and deprotonates the now-protonated amine, yielding the N-Boc protected amine (a carbamate). The resulting tert-butyl bicarbonate is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[5][6]
This decomposition is a key driving force for the reaction, as the irreversible loss of CO₂ gas shifts the equilibrium towards the product, ensuring high conversion rates.[5][6]
Caption: Mechanism of N-Boc protection using (Boc)₂O.
While the reaction can proceed without a catalyst, it is often accelerated by the addition of a non-nucleophilic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or 4-dimethylaminopyridine (DMAP).[7] The base serves to deprotonate the amine starting material, increasing its nucleophilicity, and to neutralize the protonated amine intermediate, thereby speeding up the reaction. DMAP is a particularly effective catalyst as it first reacts with (Boc)₂O to form a highly reactive intermediate.[6]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing high yields for a wide range of primary amines. The success of the protection can be readily validated by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Protocol 1: Standard N-Boc Protection in Dichloromethane (DCM)
This protocol is a general and highly effective method for most primary amines.
Materials:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.2-0.5 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution. Note: (Boc)₂O is a low-melting solid; it can be added portion-wise as a solid or dissolved in a small amount of DCM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor the progress by TLC (e.g., using a 10% ethyl acetate in hexanes mobile phase) until the starting amine spot is no longer visible. The formation of CO₂ may be observed as slight bubbling.[5]
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amine.
-
Purification (if necessary): The product is often pure enough for subsequent steps. If purification is required, flash column chromatography on silica gel is typically effective.
Protocol 2: DMAP-Catalyzed N-Boc Protection for Hindered or Less Reactive Amines
For sterically hindered amines or electron-deficient anilines, a catalytic amount of DMAP can significantly accelerate the reaction.
Materials:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
Procedure:
-
Setup: Dissolve the primary amine (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM or MeCN in a round-bottom flask.
-
Reagent Addition: Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the amine solution at room temperature. Caution: The reaction with DMAP can be very rapid and exothermic, with significant gas evolution.[6] Ensure the system is not closed.
-
Reaction & Monitoring: Stir at room temperature. The reaction is often complete in 1-4 hours. Monitor by TLC.
-
Work-up and Isolation: Follow steps 5-7 from Protocol 1. The aqueous washes are crucial for removing the DMAP catalyst.
Caption: General experimental workflow for N-Boc protection.
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative parameters for the protocols described. Adjustments may be necessary based on the specific substrate.
| Parameter | Protocol 1 (Standard) | Protocol 2 (DMAP-Catalyzed) | Rationale & Field Insights |
| Amine | 1.0 eq | 1.0 eq | The limiting reagent of the reaction. |
| (Boc)₂O | 1.1 - 1.2 eq | 1.1 eq | A slight excess ensures complete consumption of the amine. |
| Base/Catalyst | TEA (1.5 eq) | DMAP (0.05 - 0.1 eq) | TEA acts as a stoichiometric base; DMAP is a true catalyst. |
| Solvent | DCM, THF, MeCN | DCM, MeCN | Chosen for solubility of reactants and ease of removal. |
| Concentration | 0.2 - 0.5 M | 0.2 - 0.5 M | Balances reaction rate and solubility. |
| Temperature | Room Temperature | Room Temperature | Reaction is typically efficient without heating or cooling. |
| Time | 2 - 12 hours | 1 - 4 hours | DMAP significantly accelerates the rate of protection. |
| Typical Yield | >95% | >95% | The reaction is generally very high-yielding. |
Safety and Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. Adherence to good laboratory practice is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.[8][9]
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[8]
-
Reagent Handling:
-
This compound: Classified as harmful if swallowed and harmful to aquatic life.[8][10] Avoid formation of dust and aerosols. Store in a dry, cool place (2-8°C).[8][10]
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant. Avoid contact with skin and eyes. It is also moisture-sensitive.
-
DMAP: Is highly toxic and can be absorbed through the skin. Handle with extreme caution.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]
Deprotection: The Orthogonal Nature of Boc
The utility of the Boc group is defined by its selective removal. Deprotection is efficiently achieved under acidic conditions, which cleave the tert-butyl carbamate to regenerate the free amine.[7] A common reagent for this is trifluoroacetic acid (TFA), often used neat or as a solution in DCM.[1] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which is scavenged, and subsequent decarboxylation to release the free amine.[1][4] This acid-lability makes the Boc group orthogonal to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), a critical feature in complex syntheses like solid-phase peptide synthesis (SPPS).[4][11]
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. This compound | 170384-29-9 [sigmaaldrich.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Advanced Protocols for Pyrrole Synthesis: Navigating Reaction Conditions for Paal-Knorr and Knorr Methodologies
An Application Guide for Researchers
The pyrrole ring is a foundational heterocyclic motif, integral to a vast array of pharmaceuticals, natural products, and advanced materials. Its synthesis is a cornerstone of medicinal and process chemistry. Among the most reliable methods for constructing this scaffold are the Paal-Knorr and Knorr pyrrole syntheses. While often mentioned together, they proceed from distinct starting materials and present unique mechanistic challenges.
This technical guide provides an in-depth exploration of the reaction conditions for these critical transformations. We move beyond simple procedural lists to explain the causality behind experimental choices, offering researchers the insights needed to optimize outcomes, troubleshoot challenges, and adapt these methods for novel applications. This document differentiates between the classical Paal-Knorr synthesis, which utilizes 1,4-dicarbonyls, and the Knorr synthesis, which employs α-amino ketones, thereby clarifying a common point of confusion and directly addressing the synthesis of pyrroles from amino ketone precursors.
Part I: The Paal-Knorr Synthesis: Condensation of 1,4-Dicarbonyls and Primary Amines
The Paal-Knorr synthesis is arguably the most direct method for preparing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] Its operational simplicity and the general availability of starting materials have cemented its status as a preferred synthetic route.[3]
Reaction Mechanism: The Critical Role of pH
The reaction proceeds through the initial nucleophilic attack of the amine on a carbonyl group to form a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl, a step often considered rate-determining.[5][6] Finally, a series of dehydration steps yields the aromatic pyrrole ring.[3]
Acid catalysis is typically employed to protonate a carbonyl group, enhancing its electrophilicity and accelerating the initial amine attack.[7][8] However, the pH must be carefully controlled. Under strongly acidic conditions (pH < 3), the competing acid-catalyzed enolization and cyclization of the 1,4-dicarbonyl itself can lead to the formation of furan derivatives as the major byproduct.[9][10] Therefore, maintaining neutral or weakly acidic conditions is paramount for maximizing pyrrole yield.[9]
Optimizing Reaction Conditions
The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of catalyst, solvent, and energy source. While traditional methods often required harsh conditions like prolonged heating, modern variations offer milder and more efficient alternatives.[5][11]
| Parameter | Traditional Methods | Modern Alternatives & Rationale |
| Catalyst | Strong Brønsted acids (H₂SO₄, p-TsOH).[12] | Weak Acids: Acetic acid provides sufficient catalysis without promoting furan formation.[9] Lewis Acids: Sc(OTf)₃, Bi(NO₃)₃, I₂, MgI₂ are effective under mild conditions, avoiding degradation of sensitive substrates.[1][6] Heterogeneous Catalysts: Clays (Montmorillonite) or silica sulfuric acid simplify purification and are often recyclable.[5][13] |
| Solvent | Toluene, Acetic Acid, Ethanol. | Solvent-Free: Reduces waste and can accelerate reactions.[5][7] Green Solvents: Ionic liquids or Deep Eutectic Solvents (DES) can act as both solvent and catalyst, enabling mild, room-temperature reactions.[7][14] Water: Uncatalyzed reactions in boiling water have been reported, representing a highly green option.[15] |
| Temperature | Reflux / Prolonged heating (hours).[5][11] | Microwave Irradiation: Dramatically reduces reaction times (minutes vs. hours), often increasing yields and minimizing byproduct formation by preventing substrate degradation.[3][16] Room Temperature: Possible with highly reactive substrates or when using advanced catalytic systems like ionic liquids.[5][7] |
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole
This protocol leverages microwave heating to achieve a rapid and high-yield synthesis, a significant improvement over conventional heating methods.[3]
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Benzylamine (1.1 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 40 µL per mmol of diketone)
-
Ethanol
-
Ethyl Acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,5-hexanedione (e.g., 114 mg, 1.0 mmol).
-
Add ethanol (3 mL) to dissolve the diketone.
-
Add benzylamine (118 mg, 1.1 mmol) followed by glacial acetic acid (40 µL).
-
Seal the vial securely with a septum cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 80-100 °C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.
-
Upon completion, allow the reaction vial to cool to room temperature using a compressed air stream.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
Work-up and Purification:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Partition the mixture between water (15 mL) and ethyl acetate (15 mL).
-
Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary to yield the pure N-substituted pyrrole.
Part II: The Knorr Pyrrole Synthesis: A Focus on α-Amino Ketone Precursors
The Knorr pyrrole synthesis is a powerful method that directly utilizes an α-amino ketone. It involves the condensation of the α-amino ketone with a second carbonyl compound that possesses an acidic α-methylene group, such as a β-ketoester or a 1,3-diketone.[7][17]
The Central Challenge: α-Amino Ketone Instability
The primary experimental hurdle in the Knorr synthesis is the inherent instability of the α-amino ketone starting material. These compounds are highly susceptible to self-condensation, which leads to the formation of stable pyrazine byproducts and significantly diminishes the yield of the desired pyrrole.[7][17]
The Solution: In Situ Generation To circumvent this issue, the most effective and widely adopted strategy is to generate the α-amino ketone in situ. This is typically achieved by the reduction of a stable precursor, such as an α-oximino ketone, in the presence of the second carbonyl reactant.[17] As the α-amino ketone is formed, it is immediately consumed in the desired Knorr condensation, minimizing its concentration and thus suppressing the competing self-condensation pathway.
Protocol 2: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
This classic protocol, often used to synthesize "Knorr's Pyrrole," is a perfect illustration of the in situ generation strategy.[17]
Materials:
-
Ethyl acetoacetate (2.0 eq)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Zinc (Zn) dust (approx. 2.0 eq)
-
Ethanol
-
Water (deionized)
Procedure:
Step 1: Preparation of the α-Oximino Ketone
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.
-
While stirring vigorously and maintaining the temperature below 10 °C, slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) dropwise.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour. The product, ethyl 2-oximinoacetoacetate, can often be used directly in the next step.
Step 2: In Situ Reduction and Pyrrole Synthesis
-
To the stirred mixture from Step 1, add a second equivalent of ethyl acetoacetate (1.0 eq).
-
Cool the mixture again in an ice-water bath.
-
In small portions, add zinc dust (approx. 2.0 eq) to the vigorously stirred solution, ensuring the temperature does not exceed 40 °C. The addition is exothermic.
-
After all the zinc has been added, heat the reaction mixture to reflux (approx. 100 °C) for 1 hour.
-
Monitor reaction completion by TLC.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water (approx. 10 times the reaction volume).
-
The solid pyrrole product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate as a crystalline solid.
Part III: Troubleshooting and Method Selection
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low/No Yield (Paal-Knorr) | 1. Furan Byproduct Formation: Reaction pH is too acidic (pH < 3).[10] 2. Unreactive Amine: The amine is weakly nucleophilic due to strong electron-withdrawing groups.[10][17] 3. Steric Hindrance: Bulky substituents on the dicarbonyl or amine are impeding the reaction. | 1. Use a weak acid catalyst (e.g., acetic acid) or a Lewis acid. Buffer the reaction if necessary.[9] 2. Increase reaction temperature/time, consider microwave heating, or use a more potent catalyst.[18] 3. Switch to more forcing conditions (higher temperature, microwave). |
| Tar/Polymer Formation | Substrate or product degradation under harsh acidic and/or high-temperature conditions.[12][18] | Switch to a milder catalyst (e.g., Lewis acid). Use microwave synthesis to reduce reaction time and thermal exposure.[12] |
| Low/No Yield (Knorr) | 1. α-Amino Ketone Self-Condensation: The amino ketone was not generated in situ or its concentration became too high.[17] 2. Incomplete Reduction: The reduction of the oximino precursor is sluggish or incomplete. | 1. Ensure the second carbonyl component is present during the reduction step. Add the reducing agent slowly to control the rate of amino ketone formation. 2. Use a fresh, activated reducing agent (e.g., acid-washed zinc). Ensure stoichiometry is correct. |
Conclusion
The Paal-Knorr and Knorr syntheses are indispensable tools for accessing the pyrrole core. A successful outcome hinges on a nuanced understanding of their respective mechanisms and limitations. For the Paal-Knorr reaction, meticulous control of pH and the judicious selection of modern catalysts and energy sources are key to avoiding furan byproducts and substrate degradation. For the Knorr synthesis, the challenge of α-amino ketone instability is effectively overcome by employing an in situ generation strategy, a testament to how mechanistic understanding directly informs robust protocol design. By applying the principles and protocols outlined in this guide, researchers can confidently harness these powerful reactions for applications in drug discovery and materials science.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Chiral Synthesis Applications of tert-Butyl (2-oxopropyl)carbamate Derivatives: A Detailed Guide for Researchers
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. Among the versatile chiral building blocks available to chemists, derivatives of tert-butyl (2-oxopropyl)carbamate have emerged as pivotal precursors for the stereoselective synthesis of a wide array of valuable molecules. This guide provides an in-depth exploration of the applications of these N-Boc protected amino ketones in chiral synthesis, offering not just protocols, but the scientific rationale behind the methodologies.
Introduction: The Strategic Advantage of N-Boc-Amino Ketones
This compound, also known as N-Boc-aminoacetone, and its derivatives are powerful synthons for several key reasons. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This strategic placement of a protecting group adjacent to a carbonyl functionality opens up a rich field of stereoselective transformations. The prochiral ketone allows for the introduction of a new stereocenter, leading to the formation of valuable chiral β-amino alcohols, which are prevalent structural motifs in numerous biologically active compounds and chiral ligands.[1][2]
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 170384-29-9 | --INVALID-LINK-- |
| Molecular Formula | C8H15NO3 | --INVALID-LINK-- |
| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow liquid or low melting solid | --INVALID-LINK-- |
| Storage | 2-8°C, sealed in dry conditions | --INVALID-LINK-- |
Core Application: Asymmetric Reduction to Chiral β-Amino Alcohols
The most prominent application of this compound derivatives is their asymmetric reduction to furnish enantiomerically enriched N-Boc-protected β-amino alcohols.[3] These chiral amino alcohols are invaluable intermediates in the synthesis of pharmaceuticals, such as antivirals and beta-blockers.[2] The choice of reducing agent and catalyst is critical in achieving high enantioselectivity.
Mechanism of Asymmetric Hydrogenation
The asymmetric hydrogenation of N-Boc-amino ketones is typically achieved using a transition metal catalyst, such as iridium or ruthenium, complexed with a chiral ligand. The mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.
Figure 1: Generalized workflow for asymmetric hydrogenation.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-Boc-β-Amino Ketones
This protocol is adapted from methodologies demonstrating the highly efficient synthesis of chiral γ-amino alcohols through the enantioselective hydrogenation of β-amino ketones.[4]
Materials:
-
N-Boc-β-amino ketone (e.g., tert-butyl (2-oxo-1-phenylethyl)carbamate)
-
[Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Chiral ligand (e.g., (R,Sp,R)-L6 - specific chiral phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.105 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve the N-Boc-β-amino ketone (1.0 mmol) and NaOtBu (5 mol%) in anhydrous toluene.
-
Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Purge the flask with hydrogen gas (balloon or H₂ line) and stir the reaction mixture vigorously at room temperature (25-30 °C) under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral N-Boc-amino alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Outcome: This method typically affords chiral γ-amino alcohols in high yields and excellent enantioselectivities (often >95% ee).[4]
Application in Asymmetric Carbon-Carbon Bond Formation
Derivatives of this compound are also valuable substrates in asymmetric carbon-carbon bond-forming reactions, such as the Mannich reaction, to produce chiral γ-amino ketones and other complex nitrogen-containing molecules.[5]
The Asymmetric Mannich Reaction
The asymmetric Mannich reaction involves the addition of a nucleophile (e.g., an enolate) to an imine. When an N-Boc protected amino ketone is used as the imine precursor, it allows for the stereoselective formation of a new C-C bond and the creation of two adjacent stereocenters.
Figure 2: Key steps in a catalytic asymmetric Mannich reaction.
Protocol: Proline-Catalyzed Asymmetric Mannich Reaction
This protocol is a generalized procedure based on the principles of organocatalyzed asymmetric Mannich reactions.
Materials:
-
This compound
-
An aldehyde (e.g., p-nitrobenzaldehyde)
-
A ketone (e.g., acetone)
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To a vial, add this compound (1.0 mmol), the aldehyde (1.2 mmol), and L-proline (20 mol%).
-
Solvent and Reagent Addition: Add DMSO as the solvent, followed by the ketone (5.0 mmol), which acts as the nucleophile.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Conclusion and Future Perspectives
Derivatives of this compound are demonstrably versatile and highly valuable building blocks in the field of chiral synthesis. Their utility in the stereoselective synthesis of chiral β-amino alcohols and γ-amino ketones underscores their importance in modern drug discovery and development. The continued development of novel chiral catalysts and reaction methodologies will undoubtedly expand the synthetic utility of these N-Boc protected amino ketones, enabling the efficient construction of increasingly complex and biologically significant molecules.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]
Multicomponent reactions utilizing tert-Butyl (2-oxopropyl)carbamate
An In-Depth Guide to Multicomponent Reactions Utilizing tert-Butyl (2-oxopropyl)carbamate for Accelerated Drug Discovery
Abstract
Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[1] This guide focuses on the strategic application of this compound, also known as N-Boc-aminoacetone, a versatile ketone building block. Its unique bifunctional nature—a reactive ketone and a protected primary amine—makes it an exceptionally valuable substrate in powerful MCRs such as the Ugi and Passerini reactions. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the subsequent transformations of the resulting adducts into libraries of peptidomimetics and diverse heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these efficient synthetic strategies for diversity-oriented synthesis and the generation of novel chemical entities for biological screening.
The Keystone Reagent: this compound
This compound is a bifunctional molecule whose utility is rooted in the orthogonal reactivity of its two key functional groups. The ketone moiety serves as the electrophilic carbonyl component in classic MCRs, while the tert-butyloxycarbonyl (Boc) protected amine provides a latent nucleophile that can be unmasked in a subsequent step for further structural elaboration.
The Boc protecting group is central to its strategic value; it is stable under the typically mild, often neutral or slightly acidic conditions of Ugi and Passerini reactions, yet can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) without compromising the integrity of the newly formed MCR product.[2] This two-stage reactivity profile is the key to its power in building molecular complexity.
Table 1: Properties of this compound
| Property | Value |
| Synonym(s) | N-Boc-aminoacetone, tert-butyl 2-oxopropylcarbamate |
| CAS Number | 170384-29-9 |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to yellow liquid or low-melting solid |
| Storage | Sealed in a dry environment at 2-8°C |
Core Multicomponent Reactions (MCRs)
MCRs are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[3] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate chemical diversity.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably the most prominent and widely utilized MCR in medicinal chemistry for preparing collections of compounds.[3] It combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a characteristic α-aminoacyl amide product, often referred to as a "bis-amide" or "peptoid" structure.[1][4] The reaction is typically exothermic and is often complete within minutes to hours, driven by an irreversible Mumm rearrangement.[4]
Mechanism Insight: The reaction initiates with the formation of an imine from the ketone (this compound) and the amine. This is followed by protonation by the carboxylic acid to form a highly reactive iminium ion. The isocyanide then undergoes nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and the resulting adduct undergoes the irreversible Mumm rearrangement to yield the final, stable Ugi product.[4]
Caption: Generalized mechanism of the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
Discovered in 1921, the Passerini reaction is one of the oldest known MCRs.[5][6] It involves the reaction of a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7] Unlike the Ugi reaction, it does not involve an amine component. The reaction is believed to proceed through a cyclic, non-ionic transition state, and thus often proceeds efficiently in apolar aprotic solvents with high reactant concentrations.[6][7]
Mechanism Insight: A plausible mechanism involves the formation of a hydrogen-bonded cluster between the carbonyl compound and the carboxylic acid. This complex is then attacked by the isocyanide in a concerted or near-concerted fashion. This trimolecular reaction forms an intermediate that rearranges via an acyl group transfer (a Mumm-type rearrangement) to yield the final α-acyloxy amide product.[5][6]
Caption: Concerted mechanism of the Passerini three-component reaction.
Application in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening.[8][9] MCRs are ideally suited for DOS because they allow for the rapid generation of complex products with multiple points of diversity in a single step. By simply varying each of the four components in an Ugi reaction, one can create a vast library of related yet distinct molecules from a small set of starting materials.[4]
The use of this compound adds another layer of diversification. The initial MCR generates a library of linear, protected peptidomimetics. A subsequent, simple deprotection step can then trigger a cyclization event, transforming the entire library into a new collection of heterocyclic scaffolds, thereby significantly expanding the explored chemical space from a single synthetic sequence.[10][11]
Caption: Workflow for generating scaffold diversity using a post-MCR transformation strategy.
Detailed Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Isocyanides are volatile and possess a strong, unpleasant odor; they should be handled with care.
Protocol 1: General Procedure for the Ugi Reaction with this compound
This protocol describes a general method for the synthesis of α-acylamino carboxamides via the Ugi-4CR. Methanol is often the solvent of choice as it effectively solvates the reactants and intermediates.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, 1.0 eq)
-
Carboxylic acid (e.g., acetic acid, 1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Methanol (anhydrous, sufficient to make a 0.5-2.0 M solution)
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the amine (1.0 eq), carboxylic acid (1.0 eq), and this compound (1.0 eq).
-
Solvation: Add anhydrous methanol to dissolve the components (a concentration of 0.5 M to 2.0 M is typical; higher concentrations often lead to better yields).[4]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate pre-condensation between the amine and ketone to form the imine.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the stirring solution. The addition is often done dropwise, although it can be added in one portion for many substrates. Note: The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess carboxylic acid), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ugi adduct.
Table 2: Representative Ugi Reaction Scope
| Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Expected Product Structure | Typical Yield |
| Benzylamine | Acetic Acid | tert-Butyl Isocyanide | Boc-NH-CH₂(Ac)-C(Me)(NH-Bn)-CO-NH-tBu | Good-Excellent |
| Aniline | Benzoic Acid | Cyclohexyl Isocyanide | Boc-NH-CH₂(Ac)-C(Me)(NH-Ph)-CO-NH-Cy | Good |
| n-Butylamine | Propionic Acid | Benzyl Isocyanide | Boc-NH-CH₂(Ac)-C(Me)(NH-nBu)-CO-NH-Bn | Good-Excellent |
Protocol 2: Post-MCR Modification: Acid-Mediated Deprotection and Cyclization
This protocol demonstrates how the Ugi product from Protocol 1 can be converted into a cyclic diketopiperazine-like scaffold, a common motif in biologically active molecules.[10]
Materials:
-
Purified Ugi product from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Dissolution: Dissolve the purified Ugi product in anhydrous dichloromethane (DCM) in a round-bottom flask (e.g., 0.1 M concentration).
-
Deprotection: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v solution of TFA in DCM).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The TFA cleaves the Boc group, revealing a primary amine. This newly formed amine is now positioned to react intramolecularly with the adjacent ester or amide group.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the new, more polar cyclized product.
-
Workup: a. Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Re-dissolve the residue in ethyl acetate or DCM. c. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid (Caution: CO₂ evolution). Continue adding until the aqueous layer is basic. d. Separate the layers and extract the aqueous layer with the organic solvent two more times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired heterocyclic compound.
Troubleshooting and Key Considerations
-
Low Ugi Yields: If yields are low, try increasing the concentration of the reactants. Pre-forming the imine by stirring the ketone and amine together for a longer period before adding the other components can also be beneficial, especially for less reactive ketones.[3]
-
Purification Challenges: Ugi products are often amides, which can be polar and may streak on silica gel columns. Using a small percentage of triethylamine or acetic acid in the eluent can sometimes improve peak shape.
-
Incomplete Cyclization: If the cyclization step stalls, gentle heating may be required to drive the intramolecular reaction to completion after the deprotection step. Ensure all water is excluded from the deprotection step until workup.
-
Isocyanide Stability: Some isocyanides can be unstable. It is best to use freshly prepared or purified isocyanides for optimal results.
References
- 1. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Diversity-oriented synthesis of macrocyclic peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of tert-Butyl (2-oxopropyl)carbamate in the Synthesis of Agrochemical Scaffolds
Introduction: A Versatile Building Block for Agrochemical Innovation
In the continuous quest for novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. tert-Butyl (2-oxopropyl)carbamate, a bifunctional molecule featuring a ketone and a Boc-protected amine, represents a highly valuable, yet underutilized, synthon for the construction of complex heterocyclic cores prevalent in modern fungicides and herbicides.[1] The inherent reactivity of the β-keto carbamate moiety provides a direct pathway to a variety of heterocyclic systems, offering a modular approach to the synthesis of diverse compound libraries for biological screening. This application note elucidates the utility of this compound as a precursor for the synthesis of substituted pyridine scaffolds, a privileged structure in numerous commercial agrochemicals.[2][3][4][5]
The presence of the Boc-protecting group on the nitrogen atom offers the distinct advantage of stability under a range of reaction conditions, while allowing for facile deprotection under acidic conditions for subsequent functionalization. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise construction of complex molecules. This guide will provide a comprehensive overview of the application of this compound in a modified Hantzsch-type pyridine synthesis, complete with a detailed experimental protocol and mechanistic insights.
Core Application: Synthesis of a Substituted Pyridine Agrochemical Scaffold
The Hantzsch pyridine synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia.[6][7][8] This powerful transformation allows for the efficient construction of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. By employing this compound as one of the β-dicarbonyl components, a Boc-protected aminomethyl group can be readily installed at the 2-position of the resulting pyridine ring. This substituent can then serve as a handle for further derivatization, a common strategy in the development of new agrochemicals.
Diagram 1: Overall Synthetic Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. believechemical.com [believechemical.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Deprotection of tert-Butyl (2-oxopropyl)carbamate
Welcome to the technical support center for the deprotection of tert-butyl (2-oxopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this seemingly straightforward transformation. While the removal of a tert-butyloxycarbonyl (Boc) group is a fundamental operation in organic synthesis, the presence of a proximal ketone functionality in the substrate introduces specific challenges and potential side reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve clean, high-yielding deprotection of this valuable building block.
Introduction: The Challenge of Deprotecting a β-Aminoketone
The acid-catalyzed deprotection of a Boc group proceeds via the formation of a carbamic acid and a stable tert-butyl cation.[1][2] The carbamic acid readily decarboxylates to yield the desired free amine, while the tert-butyl cation is the primary source of common side reactions through alkylation of nucleophilic sites.[1][3][4]
In the specific case of this compound, the molecule's structure as a β-aminoketone presents a unique set of potential side reactions beyond simple t-butylation. The close proximity of the newly formed amine and the ketone carbonyl group can lead to intramolecular reactions, especially under the acidic conditions typically employed for Boc removal.
This guide will address both the general and substrate-specific side reactions you may encounter and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for deprotecting this compound?
A1: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[2] A typical starting point would be a 20-50% solution of TFA in DCM at room temperature.
Q2: I see unexpected peaks in my LC-MS analysis after deprotection. What are the likely side products?
A2: With this compound, you should be aware of two main classes of side products:
-
t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate the product amine or other nucleophiles present.[1][3]
-
Intramolecular Cyclization Products: The liberated amine can react with the neighboring ketone to form cyclic adducts, such as dihydro-1,3-oxazines or related structures, particularly under acidic conditions that can catalyze such cyclizations.
Q3: My reaction is sluggish or incomplete. What can I do?
A3: Incomplete deprotection can be due to insufficient acid strength or concentration, or too short a reaction time. You can try increasing the concentration of the acid or extending the reaction time. However, be aware that harsher conditions may promote side reactions. Monitoring the reaction by TLC or LC-MS is crucial.
Q4: Can I avoid using strong acids like TFA?
A4: Yes, several milder methods exist for Boc deprotection and may be preferable for sensitive substrates to minimize side reactions. These include using Lewis acids like zinc bromide, or thermal deprotection under specific conditions.[4][5] We provide protocols for these alternatives in the troubleshooting section.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common issues encountered during the deprotection of this compound.
Issue 1: Formation of a Side Product with +56 Da Mass Shift
Symptom: Your mass spectrometry analysis shows a significant peak corresponding to the mass of your desired product plus 56 Da.
Causality (The "Why"): This mass shift is characteristic of t-butylation, where the electrophilic tert-butyl cation, a byproduct of the Boc cleavage, alkylates a nucleophilic site on your molecule.[1][3] In this case, the most likely site of alkylation is the newly deprotected primary amine, forming a tert-butyl amine derivative.
Troubleshooting & Optimization:
The key to preventing t-butylation is to trap the tert-butyl cation before it can react with your product. This is achieved by using "scavengers."
-
Scavenger Selection: Scavengers are nucleophilic compounds added to the reaction mixture in excess. Common scavengers include:
-
Thiophenols or other thiols: Highly effective at trapping carbocations.
-
Anisole or cresol: Electron-rich aromatic compounds that readily undergo electrophilic substitution.
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These act as hydride donors to reduce the carbocation.
-
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Effective and generally produces volatile byproducts. |
| Thioanisole | 5% (v/v) | Potent, but has a strong odor. |
| Water | 2.5 - 5% (v/v) | Can also act as a scavenger, but may affect reaction kinetics. |
Experimental Protocol: Deprotection with Scavengers
-
Dissolve this compound in dry dichloromethane (DCM).
-
Add your chosen scavenger or a scavenger cocktail (e.g., 2.5% TIS and 2.5% water).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50%.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo. Co-evaporation with toluene can help remove residual TFA.
Issue 2: Formation of Isomeric or Dehydrated Byproducts
Symptom: You observe one or more unexpected peaks in your LC-MS or NMR that do not correspond to t-butylation. You may see a loss of water (M-18) or an isomer of your starting material.
Causality (The "Why"): The deprotected aminoketone can undergo an intramolecular acid-catalyzed cyclization. The primary amine can attack the protonated ketone, leading to a hemiaminal intermediate. This intermediate can then dehydrate to form a cyclic imine or a more stable dihydro-1,3-oxazine ring system.
Caption: Potential side reaction pathways during Boc deprotection of this compound.
Troubleshooting & Optimization:
To minimize intramolecular cyclization, it is often necessary to use milder deprotection conditions that avoid strong, protic acids.
-
Milder Acidic Conditions:
-
Use HCl in dioxane (e.g., 4M solution) at 0 °C. HCl is a strong acid, but the conditions can sometimes be better controlled than with neat TFA.
-
Consider using a weaker acid, though this may require longer reaction times or elevated temperatures, which could also promote side reactions.
-
-
Lewis Acid-Mediated Deprotection: Lewis acids can coordinate to the carbamate oxygen and facilitate cleavage without the high proton concentration that promotes intramolecular cyclization.
Experimental Protocol: Lewis Acid Deprotection with Zinc Bromide
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of zinc bromide (ZnBr₂, 2-3 equivalents).
-
Stir the reaction at room temperature. Monitor progress carefully by TLC or LC-MS, as reaction times can vary (typically 12-24 hours).[6]
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate or an EDTA solution to chelate the zinc).
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Thermal Deprotection: In some cases, thermal deprotection can be a clean alternative, though it requires careful temperature control and is substrate-dependent. This method avoids acidic conditions entirely.
Experimental Protocol: Thermal Deprotection
-
Dissolve the Boc-protected compound in a high-boiling, inert solvent (e.g., dioxane, toluene).
-
Heat the solution to reflux (or a specific temperature, e.g., 150 °C) and monitor the reaction by TLC or LC-MS.
-
This method is highly substrate-dependent and may require significant optimization of temperature and time.
Summary of Recommended Deprotection Conditions
| Method | Reagents | Temperature | Pros | Cons |
| Standard Acidic | 25-50% TFA in DCM | 0 °C to RT | Fast, reliable for many substrates | High risk of t-butylation and cyclization |
| Acidic with Scavengers | 25% TFA in DCM, TIS/H₂O | 0 °C to RT | Mitigates t-butylation | May not prevent intramolecular cyclization |
| Milder Acidic | 4M HCl in Dioxane | 0 °C | Can be cleaner than TFA | Still a strong acid, may not be mild enough |
| Lewis Acid | ZnBr₂ in DCM | RT | Avoids high proton concentration, milder | Can be slow, requires chelation during workup |
| Thermal | High-boiling solvent | High Temp (e.g., 150 °C) | Avoids acid completely | Substrate must be thermally stable, requires optimization |
Workflow for Troubleshooting Deprotection
Caption: A decision-making workflow for troubleshooting the deprotection of this compound.
References
Technical Support Center: Purification of Products from tert-Butyl (2-oxopropyl)carbamate Reactions
Welcome to the technical support guide for purifying reaction products derived from tert-Butyl (2-oxopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of compounds synthesized using this versatile building block. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and optimize your results.
This compound is a valuable reagent, frequently employed in reactions like reductive amination to introduce a protected aminopropanone moiety.[1][2] However, its bifunctional nature—a ketone and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—presents unique purification challenges. This guide provides solutions to these specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying products derived from this compound?
The main difficulties stem from the inherent chemical properties of the Boc protecting group. The tert-butyl carbamate is highly sensitive to acidic conditions and can be inadvertently cleaved during standard purification protocols, particularly silica gel chromatography.[3][4][5] Additionally, the polarity of your product may be very close to that of the starting material or reaction byproducts, leading to difficult separations.
Q2: My product appears to be degrading during silica gel chromatography. I see a new, more polar spot on my TLC analysis of the column fractions. What is happening?
This is a classic sign of Boc group cleavage. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidic environment is often sufficient to catalyze the removal of the Boc group, generating a free amine.[6] The resulting amine is significantly more polar and will either streak down the column or appear as a new, lower Rf spot on a TLC plate. This leads to reduced yield of the desired product and complicates purification.[7][8]
Q3: How do I choose the most appropriate purification technique for my product?
The choice depends on the product's physical state, stability, and the nature of the impurities.
-
Flash Chromatography: This is the most versatile method but requires careful selection of the stationary phase and eluent to prevent degradation. It is ideal for separating compounds with different polarities.[9][10]
-
Crystallization: If your product is a solid, crystallization is a powerful technique for achieving high purity, especially for removing trace impurities that are difficult to separate by chromatography.[11]
-
Acid/Base Extraction: This can be effective for removing basic or acidic impurities. For example, if your product is neutral but you have an unreacted amine starting material, an acidic wash can remove the amine impurity into the aqueous layer.
Q4: What are the common impurities to anticipate in a reductive amination reaction with this compound?
In a typical reductive amination, you should be prepared to encounter:
-
Unreacted Starting Materials: Both the primary/secondary amine and this compound.
-
Reducing Agent Byproducts: Boron salts from reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are common and must be removed during aqueous workup.[12][13]
-
Partially Reacted Intermediates: The initial imine or enamine may be present if the reduction step is incomplete.[14]
-
Boc-Deprotected Product: As discussed, this can form during workup or purification if acidic conditions are used.[15]
Troubleshooting & Optimization Guide
This section provides in-depth solutions to specific purification problems.
Issue 1: Product Degradation on Silica Gel Column
You Observe: Low yield after column chromatography and TLC analysis shows a new, polar baseline spot that stains with ninhydrin (indicating a primary/secondary amine).
Primary Cause: Acid-catalyzed cleavage of the Boc protecting group on the silica stationary phase. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which decomposes to isobutylene and CO₂.[5]
Solution 1: Neutralize the Chromatographic System
The most common and effective solution is to deactivate the acidic sites on the silica gel.[7][10] This is typically achieved by incorporating a small amount of a volatile base, like triethylamine (TEA), into the eluent system.
Protocol 1: Flash Chromatography on TEA-Deactivated Silica Gel
-
Prepare the Eluent: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your desired product an Rf of ~0.3 on a TLC plate. Prepare the bulk eluent by adding 1-2% triethylamine by volume (e.g., 10-20 mL of TEA per 1 L of eluent).
-
Pack the Column: Pack the flash column using the TEA-containing eluent.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[9]
-
Load and Elute: Load your crude sample (preferably dry-loaded onto a small amount of silica) and run the chromatography using the TEA-containing eluent.
-
Post-Purification: After pooling the desired fractions, the triethylamine can be easily removed during solvent evaporation under reduced pressure due to its volatility.
Solution 2: Use an Alternative Stationary Phase
If your compound is exceptionally acid-sensitive, even neutralized silica may not be sufficient. In these cases, switching to a different stationary phase is recommended.
-
Neutral Alumina: Alumina is generally more basic than silica and is an excellent alternative for acid-labile compounds.[7] However, be aware that strongly coordinating functional groups (like carboxylic acids or 1,3-dicarbonyls) may bind irreversibly to alumina. Always run a TLC on an alumina plate first to ensure your compound elutes properly.
-
Reversed-Phase Chromatography (C18): For polar compounds, reversed-phase chromatography using eluents like water/acetonitrile or water/methanol can be an option. If an acid additive like TFA is required for good peak shape, be mindful that it will readily cleave the Boc group.[3] Lyophilization of fractions can sometimes minimize degradation compared to rotary evaporation.[3]
Issue 2: Poor Separation of Closely Eluting Compounds
You Observe: Your product and a key impurity (e.g., starting material) have very similar Rf values on TLC, making separation by flash chromatography difficult.
Primary Cause: The compounds have very similar polarities and functional groups, leading to similar interactions with the stationary phase.
Solution: Optimize Chromatographic Conditions
-
Switch Solvent Systems: Do not rely solely on Hexane/Ethyl Acetate. Changing the nature of the solvents can alter selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane (DCM) and acetone, or adding a small percentage of methanol to DCM, can change the elution order.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a slow, shallow gradient. A gradient starting with a low polarity eluent and gradually increasing the polarity can resolve compounds that are inseparable under isocratic conditions.
-
Improve Column Packing and Loading: A well-packed, high-resolution column is critical. Ensure the silica bed is homogenous and level. Always dry-load your sample if it is not readily soluble in the initial eluent; this prevents band broadening and improves separation.[9]
| Stationary Phase | Eluent System (Typical) | Additive | Best For | Considerations |
| Silica Gel | Hexanes / Ethyl Acetate | 1-2% Triethylamine | General purpose purification of moderately polar, acid-sensitive compounds. | The standard choice. Neutralization is critical for Boc-protected products.[8][9] |
| Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine | More polar products that require a stronger eluent system. | Methanol can alter the silica surface; ensure proper equilibration. |
| Neutral Alumina | Hexanes / Ethyl Acetate | None | Highly acid-sensitive compounds where even neutralized silica causes issues. | Check for irreversible adsorption on an alumina TLC plate first.[16] |
| Reversed-Phase (C18) | Acetonitrile / Water | 0.1% Ammonium Acetate | Polar products or for high-purity final polishing (prep-HPLC). | Avoid acidic additives like TFA unless deprotection is the goal.[3] |
Issue 3: Persistent Byproducts from Reductive Amination
You Observe: After chromatography, your product's NMR spectrum shows unidentifiable impurities, or you have a persistent inorganic residue.
Primary Cause: Incomplete removal of reducing agent byproducts (e.g., borates from NaBH(OAc)₃) or other salts during the initial aqueous workup.
Solution: Implement a Rigorous Aqueous Workup
A thorough workup is essential to remove the bulk of impurities before chromatography, which simplifies the separation process.
Protocol 2: Post-Reductive Amination Workup
-
Quench the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M Rochelle's salt (potassium sodium tartrate) solution to quench any remaining reducing agent and acidic components.
-
Dilute and Extract: Dilute the mixture with your extraction solvent (e.g., Ethyl Acetate or DCM). Transfer to a separatory funnel.
-
Wash Thoroughly:
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acid).
-
Wash with water.
-
Wash with saturated aqueous NaCl (brine) to break up emulsions and remove residual water.
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This robust workup will remove the vast majority of water-soluble impurities, making the subsequent chromatography much cleaner and more effective.
Visual Workflow: Purification Strategy Selection
The following decision tree can help guide your choice of purification method based on the properties of your crude product.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. data.epo.org [data.epo.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in tert-Butyl (2-oxopropyl)carbamate Cyclizations
Welcome to the technical support center for navigating the complexities of tert-butyl (2-oxopropyl)carbamate cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this important synthetic transformation. Here, we will delve into the common challenges, particularly byproduct formation, and provide expert-driven troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the cyclization of this compound and its derivatives. Each issue is presented with probable causes and actionable solutions.
Issue 1: Formation of Pyrazine Byproducts
Symptom: You observe significant formation of a symmetrically substituted pyrazine, often 2,5-dimethylpyrazine, in your reaction mixture, confirmed by GC/MS or NMR analysis.
Probable Cause: This is one of the most common side reactions. It arises from the self-condensation of the α-amino ketone intermediate that is formed after the deprotection of the Boc group.[1] Two molecules of the deprotected amino ketone can react with each other to form a dihydropyrazine intermediate, which then oxidizes to the stable aromatic pyrazine.[2] The presence of an oxidizing agent or even atmospheric oxygen can facilitate this final oxidation step.
Solution:
-
Strict Anaerobic Conditions: The oxidation of the dihydropyrazine intermediate is often the driving force for this byproduct formation. Therefore, conducting the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can significantly suppress the formation of the aromatic pyrazine.
-
Control of Stoichiometry and Addition Rate: If the cyclization is an intramolecular process, running the reaction at high dilution can favor the desired intramolecular cyclization over the intermolecular self-condensation. If it is an intermolecular reaction with another component, slow addition of the deprotected amino ketone to a solution of the reaction partner can keep its concentration low and minimize self-condensation.
-
Judicious Choice of Solvent: The choice of solvent can influence the rates of both the desired reaction and the byproduct formation. It has been noted that a judicious choice of reaction solvent can facilitate the desired dimerization and oxidation in a one-pot operation for the synthesis of pyrazine natural products, highlighting the importance of solvent effects.[3] Experiment with a range of aprotic solvents to find the optimal balance.
Issue 2: Dimerization Leading to Diketopiperazines
Symptom: You isolate a significant amount of a cyclic dipeptide, a 2,5-diketopiperazine, as a byproduct.
Probable Cause: Similar to pyrazine formation, this byproduct arises from the intermolecular reaction of two molecules of the deprotected α-amino ketone. However, in this case, the reaction is a double amide bond formation. This is particularly prevalent if the reaction conditions can facilitate peptide bond formation.
Solution:
-
High Dilution: As with pyrazine formation, conducting the reaction under high dilution conditions will favor the intramolecular cyclization over the intermolecular dimerization.
-
Temperature Control: The rate of diketopiperazine formation can be temperature-dependent. Running the reaction at the lowest effective temperature may help to minimize this side reaction. A study on the synthesis of 2,5-diketopiperazines highlighted a three-step sequence which could be optimized to achieve high yields.[4]
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the amine and the electrophilicity of the ketone. Careful control of the pH, avoiding strongly basic or acidic conditions unless required for the desired reaction, can be beneficial.
Issue 3: Incomplete Deprotection of the Boc Group
Symptom: Your crude reaction mixture shows a significant amount of unreacted starting material, this compound.
Probable Cause: The acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group is incomplete. This can be due to insufficient acid strength, concentration, or reaction time. The Boc group is known to be cleaved under anhydrous acidic conditions.[5]
Solution:
-
Stronger Acidic Conditions: If using a mild acid, consider switching to a stronger acid like trifluoroacetic acid (TFA). A common issue in solid-phase peptide synthesis is incomplete deprotection due to insufficient resin swelling in 100% TFA, which can be mitigated by using a TFA/DCM mixture.[6]
-
Increased Reaction Time or Temperature: Allowing the deprotection step to proceed for a longer duration or at a slightly elevated temperature (while monitoring for byproduct formation) can drive the reaction to completion.
-
Scavengers: The cleavage of the Boc group generates tert-butyl cations, which can lead to alkylation of sensitive residues.[7] While not directly causing incomplete deprotection, the presence of scavengers like triethylsilane or thioanisole can prevent side reactions that might consume the acid catalyst.
Issue 4: Racemization at the α-Carbon
Symptom: If your starting material is chiral, you observe a loss of enantiomeric excess in your product.
Probable Cause: The hydrogen on the α-carbon to the ketone can be acidic, and under certain basic or even acidic conditions, enolization can occur, leading to racemization.
Solution:
-
Mild Reaction Conditions: Avoid harsh basic or acidic conditions and high temperatures. Use the mildest possible conditions that still allow for the desired transformation.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize deprotonation at the α-carbon.
-
Reaction Time: Keep the reaction time as short as possible to reduce the exposure of the product to conditions that may cause racemization.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazine formation from α-amino ketones?
A1: The self-condensation of α-amino ketones is the primary route to symmetrically substituted pyrazines.[1] The process begins with the deprotection of the Boc group to yield the free α-amino ketone. Two molecules of this intermediate then condense to form a 2,5-dihydropyrazine.[2] This intermediate is often unstable and readily oxidizes, often in the presence of air, to the thermodynamically more stable aromatic pyrazine.
Q2: Can I use this compound for the synthesis of unsymmetrical pyrazines?
A2: While the self-condensation leads to symmetrical pyrazines, it is possible to synthesize unsymmetrical pyrazines by reacting two different α-amino ketones. However, this approach often leads to a mixture of products and can be challenging to control regioselectivity.[1] Other methods, such as the condensation of 1,2-diamines with 1,2-diketones, are often employed for more controlled syntheses of unsymmetrical pyrazines.[8]
Q3: Are there any specific catalysts that can promote the desired cyclization over byproduct formation?
A3: The choice of catalyst is highly dependent on the specific desired cyclization. For instance, in dehydrogenative coupling reactions to form pyrazines, manganese pincer complexes have been shown to be effective.[9] For other types of cyclizations, such as aza-Wacker reactions, palladium catalysts are commonly used.[10] It is crucial to screen different catalysts and reaction conditions to optimize for your specific transformation.
Q4: How can I effectively monitor the progress of the reaction and the formation of byproducts?
A4: A combination of thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) are powerful tools for monitoring the reaction. TLC can give a quick qualitative assessment of the reaction progress. LC-MS and GC-MS can provide more detailed information on the masses of the products and byproducts being formed, which is invaluable for identifying the structures of unexpected side products.
III. Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection and In Situ Cyclization
This protocol provides a general guideline. The specific acid, solvent, and temperature should be optimized for your substrate.
-
Dissolve the this compound derivative (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, dioxane) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid (e.g., trifluoroacetic acid, 4M HCl in dioxane) (2-10 equivalents) to the stirred solution.
-
Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once deprotection is complete, proceed with the cyclization step. This may involve the addition of a base to neutralize the acid, followed by heating or the addition of another reagent.
-
After the cyclization is complete, quench the reaction appropriately (e.g., with a saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Data Presentation
| Byproduct | Common Cause | Key Prevention Strategy |
| 2,5-Disubstituted Pyrazine | Self-condensation of deprotected α-amino ketone followed by oxidation.[1][2] | Strict anaerobic conditions, high dilution. |
| 2,5-Diketopiperazine | Dimerization of deprotected α-amino ketone. | High dilution, low temperature. |
| Alkylated Product | Trapping of tert-butyl cation by nucleophilic sites.[7] | Use of scavengers during Boc deprotection. |
V. Mechanistic Diagrams
Caption: Byproduct formation pathways from the α-amino ketone intermediate.
References
- 1. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 2. Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability of tert-Butyl (2-oxopropyl)carbamate Under Acidic Conditions
Welcome to the technical support center for tert-butyl (2-oxopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this and other Boc-protected compounds in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the acid-lability of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various conditions and, most importantly, its susceptibility to cleavage under acidic conditions.[1][2][3] The removal of the Boc group is an acid-catalyzed process that proceeds through a specific mechanism.[4][5] First, the carbonyl oxygen of the carbamate is protonated by a strong acid.[4][5][6] This protonation makes the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4][5] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][5][6]
Q2: Which acids are typically employed for the deprotection of this compound?
The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a 20-50% solution in dichloromethane (DCM).[4][7] Hydrochloric acid (HCl) is another frequently used acid, typically as a 4M solution in solvents like 1,4-dioxane or ethyl acetate.[2][8] The choice of acid and solvent system often depends on the specific substrate and the presence of other acid-sensitive functional groups.[3][4]
Q3: What are the typical reaction conditions for Boc deprotection?
Boc deprotection is generally a rapid reaction that proceeds at room temperature.[8] Reaction times can range from 30 minutes to a few hours.[3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.[4][9][10]
Q4: What is a "scavenger" and why is it important in Boc deprotection?
A significant challenge during acidic Boc deprotection is the generation of the electrophilic tert-butyl cation.[1][11][12] This cation can react with nucleophilic residues on the substrate, leading to unwanted side products.[2][4][13] This is particularly problematic for molecules containing electron-rich aromatic rings (like tryptophan and tyrosine) or sulfur-containing residues (like methionine).[4][11][14]
Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation, preventing it from reacting with the desired product.[4][7] Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).[2][4][11]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptoms: TLC or LC-MS analysis shows the presence of starting material, this compound, even after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Acid: The amount of acid may be too low to drive the reaction to completion.
-
Solution: Increase the concentration of the acid or the number of equivalents used. For example, if using a 25% TFA in DCM solution, consider increasing it to 50%.[7]
-
-
Short Reaction Time: The reaction may require more time than initially anticipated.
-
Solution: Continue to stir the reaction at room temperature and monitor its progress at regular intervals using TLC or LC-MS.[7]
-
-
Low Temperature: While most deprotections are efficient at room temperature, some sterically hindered substrates may require gentle warming.
-
Solution: Cautiously warm the reaction to 40°C, but be aware that this may also increase the rate of side reactions.[7]
-
-
Steric Hindrance: Bulky neighboring groups can impede the access of the acid to the Boc group, slowing down the reaction.[7]
-
Solution: In such cases, a longer reaction time or a stronger acidic condition might be necessary.
-
Issue 2: Formation of Side Products (tert-Butylation)
Symptoms: Mass spectrometry analysis reveals a mass corresponding to the desired product plus 56 Da, indicating the addition of a tert-butyl group.[11]
Potential Causes & Solutions:
-
Reactive Nucleophilic Sites: The substrate contains functional groups susceptible to alkylation by the tert-butyl cation.[11][12][13]
Issue 3: Difficulty in Isolating the Product
Symptoms: The final product is obtained as an oil or is difficult to purify.
Potential Causes & Solutions:
-
Formation of TFA or HCl Salts: The deprotected amine is typically protonated by the excess acid, forming a salt. These salts can sometimes be oily and challenging to handle.[15]
-
Solution 1 (Isolation as Salt): After removing the solvent and excess acid in vacuo, the resulting salt can often be precipitated by adding a non-polar solvent like cold diethyl ether. The solid can then be collected by filtration.[3][11]
-
Solution 2 (Neutralization): To obtain the free amine, the crude salt can be dissolved in a suitable solvent and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid.[3][10][11] Subsequent extraction and drying will yield the free amine.
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a general and widely effective method for removing the Boc protecting group.
Materials:
-
This compound (or other Boc-protected amine)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS), if required
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
If the substrate is susceptible to tert-butylation, add a scavenger (e.g., 2.5-5% v/v TIS).[11]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (for a 50% TFA/DCM mixture).[10]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene or DCM (3 times) can help remove residual TFA.[11][16]
-
For isolation as the free amine: a. Dissolve the residue in DCM. b. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.[10] c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[10]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt of the amine, which often precipitates from the reaction mixture, simplifying isolation.
Materials:
-
This compound (or other Boc-protected amine)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend the Boc-protected amine in the 4M HCl in 1,4-dioxane solution in a flask.[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3][7] Often, a precipitate of the hydrochloride salt will form.
-
Upon completion, the solid product can be collected by filtration.
-
Wash the collected solid with a solvent like diethyl ether to remove any non-polar impurities.[3]
-
Dry the solid under vacuum to obtain the pure hydrochloride salt of the deprotected amine.
Data Summary
The choice of deprotection conditions can significantly impact reaction time and efficiency. Below is a comparative table of common acidic deprotection methods.
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Key Advantages | Potential Disadvantages |
| Trifluoroacetic Acid | 20-50% TFA | Dichloromethane (DCM) | Room Temp | 0.5 - 4 h[17] | Highly effective and volatile, making it easy to remove.[17] | Harshly acidic; may cleave other acid-labile groups.[17] |
| Hydrochloric Acid | 4M HCl | Dioxane, Ethyl Acetate, Methanol | Room Temp | 0.5 - 4 h[17] | Cost-effective; the product often precipitates as the HCl salt, simplifying isolation.[17] | Dioxane is a peroxide-forming solvent and has health concerns. |
Visual Guides
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. reddit.com [reddit.com]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Stability of tert-Butyl (2-oxopropyl)carbamate under basic conditions
Answering the user's request.## Technical Support Center: Stability and Reactivity of tert-Butyl (2-oxopropyl)carbamate Under Basic Conditions
Prepared by the Senior Application Scientist Team
Welcome to our technical support guide for this compound (CAS 170384-29-9), also commonly known as N-Boc-aminoacetone. This document is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into its behavior under basic conditions, moving beyond simple statements of stability to explain the underlying chemical principles and help you troubleshoot common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the use of this compound in base-mediated reactions.
Q1: Is the Boc group on this compound stable to basic conditions?
A: Generally, yes. The tert-butoxycarbonyl (Boc) protecting group is renowned for its robustness towards a wide range of bases and nucleophiles.[1][2] This stability is a cornerstone of its utility in orthogonal protection strategies, for instance, in peptide synthesis where it remains intact during the base-mediated removal of Fmoc groups.[2]
However, the more pertinent question for this specific molecule is not the stability of the Boc group itself, but the reactivity of the rest of the molecule. The primary site of reactivity under basic conditions is not the carbamate, but the α-protons adjacent to the ketone.
Q2: What is the most likely reaction to occur when I treat this compound with a base?
A: The most facile and predictable reaction is the deprotonation of the α-carbons (the methyl group and the methylene group) to form a resonance-stabilized enolate.[3] The protons on the carbons adjacent to the carbonyl group are significantly more acidic (pKa ≈ 19-20 in DMSO) than the N-H proton of the carbamate. Therefore, even moderately strong bases will preferentially abstract an α-proton. This enolate formation is often the desired outcome, as it allows for subsequent C-C bond-forming reactions, such as alkylations or aldol additions.
Q3: Can the Boc group be cleaved by bases? I've seen reports of this happening.
A: While highly resistant, the Boc group is not completely immune to cleavage under all basic conditions. This is an important nuance. Cleavage is typically observed under more forcing conditions or with specific substrates. For example, refluxing in aqueous methanol with potassium carbonate has been shown to deprotect N-Boc indoles and other NH-heteroarenes.[4][5] Similarly, sodium methoxide in methanol can cleave the Boc group from pyrroles.[6]
For an aliphatic carbamate like this compound, these conditions are less likely to cause significant cleavage but it can become a competing pathway, especially at elevated temperatures. The key takeaway is that while the Boc group is stable to common amine bases (e.g., triethylamine, DIPEA) and standard conditions for many enolate-forming reactions (e.g., NaH in THF at low temperature), its stability should not be taken for granted under harsh, prolonged, or heated basic conditions.[7]
Q4: What is the mechanistic reason for the Boc group's general stability to bases?
A: The stability lies in the mechanism of cleavage. The favored pathway for Boc group removal is acid-catalyzed. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the departure of the tert-butyl group as a highly stable tertiary carbocation.[8]
Under basic conditions, the cleavage would have to proceed via nucleophilic attack of a base (e.g., hydroxide) at the carbamate carbonyl. This would form a tetrahedral intermediate that would need to collapse by ejecting either the amide (unlikely) or the tert-butoxide anion. Tert-butoxide is a strong base and therefore a very poor leaving group, making this pathway energetically unfavorable.[9]
Section 2: Troubleshooting Guide
Directly addressing issues encountered during experiments.
Problem: I am attempting an α-alkylation of this compound, but I am getting low conversion and recovering mostly starting material.
-
Possible Cause 1: Insufficiently Strong Base. The pKa of the α-protons is around 19-20. A weak base like triethylamine (pKa of conjugate acid ≈ 10.7) or potassium carbonate (pKa of conjugate acid ≈ 10.3) will not deprotonate the α-carbon to a significant extent.
-
Solution 1: Select an Appropriate Base. You must use a base with a conjugate acid pKa significantly higher than that of your substrate. For complete enolate formation, strong, non-nucleophilic bases are ideal.
-
Sodium Hydride (NaH): A common and effective choice, used as a dispersion in mineral oil. The reaction generates hydrogen gas and must be conducted under an inert atmosphere.
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base ideal for clean and rapid enolate formation, especially at low temperatures (-78 °C).
-
Potassium Hexamethyldisilazide (KHMDS): Another strong, non-nucleophilic base that provides excellent results.
-
-
Possible Cause 2: Inappropriate Solvent or Temperature. The stability and reactivity of the enolate are highly dependent on the solvent and temperature.
-
Solution 2: Optimize Reaction Conditions. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for enolate chemistry. Reactions are typically initiated at low temperatures (e.g., -78 °C or 0 °C) to control reactivity and minimize side reactions, then allowed to warm if necessary.
Problem: My reaction is messy, and I'm isolating multiple byproducts instead of my desired product.
-
Possible Cause 1: Aldol Self-Condensation. The enolate of this compound can react with the ketone of another molecule of the starting material. This is a common side reaction if the enolate is allowed to sit for too long before the electrophile is added or if the reaction is run at too high a concentration or temperature.
-
Solution 1: Control the Reaction Kinetically.
-
Pre-form the enolate: Add the base to a solution of the substrate at low temperature (e.g., -78 °C) and allow it to stir for 30-60 minutes to ensure complete enolate formation.
-
Slow addition of electrophile: Add your alkylating agent (e.g., methyl iodide) slowly as a solution to the cold, pre-formed enolate. This ensures the electrophile immediately encounters the enolate, minimizing the chance for self-condensation.
-
-
Possible Cause 2: Unintended Boc Group Cleavage. As discussed in FAQ #3, running the reaction at high temperatures in protic solvents like methanol with bases like sodium methoxide could lead to Boc cleavage as a significant side reaction.[4]
-
Solution 2: Adhere to Recommended Conditions. Use aprotic solvents (THF, ether) and keep temperatures as low as practical for the reaction. If you suspect Boc cleavage, analyze your crude reaction mixture by LC-MS to look for a mass corresponding to aminoacetone.
Section 3: Key Concepts and Workflows
Visualizing the chemistry is key to understanding it.
Diagram 1: Enolate Formation and Resonance
The primary reaction pathway under basic conditions is the formation of a resonance-stabilized enolate.
Caption: Deprotonation at the α-carbon leads to a stable enolate.
Diagram 2: Experimental Decision Workflow
A guide to selecting the appropriate experimental conditions.
Caption: Decision workflow for base selection.
Section 4: Data Summary and Experimental Protocols
Table 1: Stability and Reactivity Profile with Common Bases
This table summarizes expected outcomes based on literature precedents for analogous systems.
| Base | Solvent(s) | Typical Temp. | Boc Group Stability | Primary Reaction / Outcome | Potential Issues | Reference(s) |
| Triethylamine (TEA) | DCM, THF | Room Temp | Stable | No reaction (insufficiently basic) | None | [2] |
| K₂CO₃ / Cs₂CO₃ | Acetone, DMF | Room Temp | Stable | Incomplete or no enolate formation | Low conversion | [10] |
| K₂CO₃ | MeOH / H₂O | Reflux | Potentially Labile | Boc cleavage (on sensitive substrates) | Unwanted deprotection | [4][5] |
| NaOH / KOH | H₂O, EtOH | Room Temp | Mostly Stable | Enolate formation, potential for hydrolysis | Aldol condensation, low yield | [11] |
| NaH | THF, DMF | 0 °C to RT | Stable | Quantitative enolate formation | Safety (H₂ evolution) | [12] |
| LDA / LHMDS | THF | -78 °C | Stable | Clean, quantitative enolate formation | Requires strictly anhydrous conditions | [13] |
| NaOMe | MeOH | Room Temp to Reflux | Potentially Labile | Enolate formation and/or Boc cleavage | Competing deprotection | [6] |
Protocol: α-Methylation of this compound
This protocol provides a validated method for a common transformation, serving as a reliable starting point for your experiments.
Objective: To synthesize tert-butyl (2-oxo-1-methylpropyl)carbamate via enolate formation and subsequent methylation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon line with bubbler
-
Syringes
-
Low-temperature bath (ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the three-neck flask with a stir bar, a septum for liquid additions, a nitrogen inlet, and a glass stopper. Flame-dry the apparatus under vacuum and cool under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, place sodium hydride (1.2 equivalents). Carefully wash the NaH dispersion with anhydrous hexanes (x3) via cannula to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath. Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous THF. Slowly add this solution to the NaH slurry via syringe over 15 minutes. You will observe hydrogen gas evolution. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Alkylation: Cool the reaction mixture to -78 °C (optional, but recommended for minimizing side reactions). Add methyl iodide (1.1 equivalents) dropwise via syringe. Stir the reaction at this temperature for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Cool the flask back down to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining base and unreacted enolate.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure product.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. On the selective N-methylation of BOC-protected amino acids. | Semantic Scholar [semanticscholar.org]
- 13. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-Substituted Pyrroles
Welcome to the Technical Support Center for N-Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting for common challenges encountered in the synthesis of this critical heterocyclic motif. Pyrrole scaffolds are central to pharmaceuticals, natural products, and advanced materials, yet their synthesis can present significant hurdles. This resource consolidates field-proven insights and scientifically-grounded protocols to help you navigate these complexities, optimize your reactions, and achieve your synthetic goals with confidence.
Part 1: Troubleshooting Guides
This section is structured to address the most pressing and frequent issues encountered during the synthesis of N-substituted pyrroles, categorized by the specific synthetic method. Each guide offers a deep dive into the causality of common problems and provides actionable, step-by-step solutions.
The Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is arguably the most common method for preparing N-substituted pyrroles.[1] Despite its versatility, it is not without its challenges.
Low yields in Paal-Knorr synthesis are a frequent complaint, often stemming from suboptimal reaction conditions or reactant incompatibility.[2]
Potential Cause 1: Competing Furan Formation The most common side reaction is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan derivative.[3] This pathway becomes dominant under strongly acidic conditions (pH < 3).[1]
-
Solution:
-
pH Control: Maintain neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can effectively catalyze the reaction without promoting furan formation.[1]
-
Catalyst Choice: If a stronger acid is required for less reactive amines, consider using a Lewis acid such as Sc(OTf)₃ or Bi(NO₃)₃, which can promote the desired condensation under milder conditions.[4]
-
Potential Cause 2: Poorly Reactive Amine The nucleophilicity of the primary amine is critical. Amines bearing strong electron-withdrawing groups (e.g., nitroanilines) or significant steric hindrance (e.g., t-butylamine or some ortho-substituted anilines) will react sluggishly.[2]
-
Solution:
-
Increase Reaction Temperature & Time: For less nucleophilic amines, prolonged heating may be necessary.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often succeeding where conventional heating fails.[5][6]
-
Catalyst Optimization: For sterically hindered anilines, a combination of a Lewis acid and a chiral phosphoric acid has been shown to be effective in achieving high yields.[7]
-
Potential Cause 3: Starting Material Impurity The purity of the 1,4-dicarbonyl compound is paramount. Impurities can lead to a cascade of side reactions, consuming starting material and complicating purification.
-
Solution:
-
Purify the Dicarbonyl: If the purity is questionable, purify the 1,4-dicarbonyl compound by distillation or recrystallization before use.
-
Use Fresh Reagents: Ensure the primary amine is of high purity and free from degradation products.
-
Troubleshooting Workflow: Low Yields in Paal-Knorr Synthesis
Caption: A decision tree for troubleshooting low yields in Paal-Knorr synthesis.
The Clauson-Kaas Synthesis: An Alternative Route
The Clauson-Kaas synthesis utilizes a 2,5-dialkoxytetrahydrofuran as a surrogate for the 1,4-dicarbonyl compound. While this avoids the often-difficult synthesis of the dicarbonyl starting material, it has its own set of challenges.[8]
The traditional use of refluxing acetic acid in the Clauson-Kaas synthesis can be detrimental to sensitive substrates.[9]
-
Solution:
-
Two-Step, One-Pot Procedure: A modified procedure involves the mild hydrolysis of the 2,5-dimethoxytetrahydrofuran in water to generate the more reactive 2,5-dihydroxytetrahydrofuran. This intermediate can then be reacted with the primary amine at room temperature in an acetate buffer. This method is particularly effective for acid- or heat-sensitive substrates, including chiral amines, as it proceeds without detectable epimerization.[8]
-
Catalyst Screening: A variety of milder catalysts can be employed, including ZrOCl₂·8H₂O in water, or even catalyst-free conditions under microwave irradiation in water.[10][11] For less nucleophilic amines, bismuth nitrate has been shown to give good yields.[11]
-
The Hantzsch Synthesis: Building Complexity
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and an amine, offering a route to highly functionalized pyrroles.[12] Its primary challenges lie in controlling selectivity.
Byproduct formation in the Hantzsch synthesis often results from competing reaction pathways.[13]
Potential Cause 1: Competing Feist-Bénary Furan Synthesis A common side reaction is the formation of a furan, which does not involve the amine component.[3]
-
Solution:
-
Amine Concentration: Use a slight excess or a higher concentration of the amine to favor the pyrrole formation pathway.[3]
-
Potential Cause 2: N-Alkylation vs. C-Alkylation The intermediate enamine, formed from the β-ketoester and the amine, can react with the α-haloketone at either the nitrogen or the carbon. The desired pathway for pyrrole formation is C-alkylation.
-
Solution:
Protocol: Optimized Hantzsch Synthesis of a Substituted Pyrrole [13]
-
Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.
-
Reaction: Heat the mixture to a gentle reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified.
Part 2: General FAQs in N-Substituted Pyrrole Synthesis
This section provides answers to frequently asked questions that apply more broadly across different synthetic strategies.
Purification of N-substituted pyrroles can be challenging due to their varying polarity and stability.
-
Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is typically effective.[15] For more polar pyrroles, dichloromethane and methanol may be required.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide highly pure material.
-
Distillation: For liquid pyrroles that are thermally stable, distillation under reduced pressure can be an effective purification method.[16] It's important to note that many pyrroles are prone to darkening upon exposure to air and light, so distillation should be performed promptly.
Direct N-alkylation of pyrrole can be complicated by competing C-alkylation, especially at the electron-rich C2 position.
-
Choice of Base and Solvent: The choice of base is crucial. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF will generate the pyrrolide anion, which is a soft nucleophile and favors N-alkylation.
-
Use of Ionic Liquids: Performing the N-alkylation in an ionic liquid, such as [Bmim][PF₆], has been shown to give highly regioselective N-substitution with alkyl halides.[17]
-
Protecting Groups: If direct alkylation proves difficult, consider using a protecting group strategy. An N-sulfonyl or N-alkoxycarbonyl protecting group can be introduced, followed by functionalization at other positions, and then removal of the protecting group.[18][19] Sulfonyl groups are common due to their strong electron-withdrawing effect which stabilizes the pyrrole ring.[19]
Microwave-assisted organic synthesis has emerged as a powerful tool in this field.[20]
-
Key Advantages:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5]
-
Increased Yields: The rapid and uniform heating can minimize byproduct formation, leading to cleaner reactions and higher yields.[6]
-
Milder Conditions: Microwave heating can often drive reactions to completion at lower overall temperatures or without the need for strong acid catalysts.[10]
-
Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis
| Feature | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | Several hours to days | 2-30 minutes | [5],[6] |
| Typical Yields | Moderate to good (often <80%) | Good to excellent (often >90%) | [6],[20] |
| Conditions | Often requires strong acid catalysts and high temperatures | Can often be performed under milder or even catalyst-free conditions | [10],[6] |
| Side Reactions | More prone to byproduct formation due to prolonged heating | Cleaner reaction profiles with fewer byproducts | [20] |
Mechanistic Overview: The Paal-Knorr Synthesis
Caption: A simplified schematic of the Paal-Knorr pyrrole synthesis mechanism.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 16. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 17. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 18. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity with tert-Butyl (2-oxopropyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, actionable solutions for controlling and improving regioselectivity in heterocycle synthesis using tert-Butyl (2-oxopropyl)carbamate. This versatile reagent, a stable equivalent of aminoacetone, is pivotal in constructing nitrogen-containing heterocycles, yet its use can present challenges in directing the reaction to the desired constitutional isomer.
This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to empower you to overcome common synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound in multicomponent reactions.
Q1: What is the primary cause of poor regioselectivity in reactions like the Hantzsch pyridine synthesis when using this compound?
A: Poor regioselectivity primarily arises from the two competing initial steps in the reaction mechanism. The Hantzsch synthesis, a multicomponent reaction, can initiate via two distinct pathways when using an unsymmetrical β-dicarbonyl compound[1][2].
-
Pathway A (Knoevenagel Condensation): The aldehyde reacts with the more acidic methylene group of the β-dicarbonyl compound.
-
Pathway B (Michael Addition): The enamine, formed from this compound and ammonia, adds to the α,β-unsaturated carbonyl intermediate (chalcone) that is formed from the aldehyde and the β-dicarbonyl.
The balance between these pathways is sensitive to reaction conditions, and a lack of control often leads to a mixture of regioisomeric dihydropyridine products.[1]
Q2: How does the tert-Butyl (Boc) protecting group influence the reactivity and the outcome?
A: The Boc (tert-Butoxycarbonyl) group serves two main purposes. First, it provides stability, making the reagent easier to handle compared to the volatile and unstable free aminoacetone. Second, its steric bulk and electronic properties can influence the nucleophilicity of the nitrogen and the reactivity of the adjacent methylene protons. While generally stable, harsh acidic or thermal conditions can lead to in-situ deprotection, complicating the reaction profile. The steric hindrance of the Boc group can also play a subtle role in favoring certain transition states, thereby influencing the final isomeric ratio.
Q3: What is the simplest first step to try and improve the regioselectivity of my reaction?
A: Modifying the reaction solvent and temperature is the most straightforward initial step. The polarity of the solvent can differentially stabilize the transition states of the competing mechanistic pathways.[3] For instance, a switch from a nonpolar solvent like toluene to a more polar protic solvent like ethanol can alter the rates of the initial condensation and addition steps. Similarly, lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.[3]
Q4: My Hantzsch reaction with an aromatic aldehyde is yielding an unexpected 1,2-dihydropyridine instead of the classic 1,4-dihydropyridine. Why is this happening?
A: This is a known, though less common, outcome that highlights the complexity of the Hantzsch reaction. The formation of the 1,2-dihydropyridine regioisomer is often favored with aromatic aldehydes under certain catalytic conditions, potentially involving a different cyclization pathway.[4] In contrast, aliphatic aldehydes under the same conditions typically yield the thermodynamically more stable 1,4-dihydropyridine product.[4] This suggests that the electronic properties of the aldehyde play a crucial role in directing the cyclization step. Careful structural elucidation using 2D NMR techniques is essential to confirm the product's constitution.
Section 2: In-Depth Troubleshooting Guide: The Hantzsch Pyridine Synthesis
The Hantzsch reaction is a cornerstone for pyridine synthesis but is frequently plagued by regioselectivity issues when using unsymmetrical starting materials.[1][5] This guide provides a systematic approach to diagnose and solve these problems.
The Challenge: Formation of Regioisomeric Pyridines
When this compound is reacted with an aldehyde and an unsymmetrical β-ketoester (e.g., ethyl benzoylacetate), two different dihydropyridine products can form, which upon oxidation lead to a mixture of pyridine regioisomers.
Mechanistic Insight: Competing Reaction Pathways
The regiochemical outcome is determined by which of the two initial intermediates reacts first and fastest. The diagram below illustrates the two competing pathways that lead to the different product isomers.
Caption: Competing pathways in the Hantzsch synthesis.
Troubleshooting Workflow
When faced with poor regioselectivity, a logical, stepwise approach is crucial. The following workflow provides a decision-making framework for optimizing your reaction.
Caption: Stepwise workflow for troubleshooting regioselectivity.
Detailed Troubleshooting Protocols
Protocol A: Baseline Reaction Assessment
-
Objective: To establish a reliable baseline for the regioisomeric ratio under standard conditions.
-
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the unsymmetrical β-ketoester (1.0 mmol) in ethanol (5 mL), add this compound (1.0 mmol) and ammonium acetate (1.2 mmol).
-
Stir the mixture at reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, remove the solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum. Carefully integrate distinct signals corresponding to each regioisomer to determine the ratio.
-
-
Analysis: This ratio is your benchmark. All subsequent modifications will be compared against this result.
Protocol B: Influence of Solvent Polarity
-
Objective: To investigate the effect of solvent on the regioisomeric ratio.
-
Procedure: Set up parallel reactions as described in Protocol A, but replace ethanol with the solvents listed in the table below. Maintain a consistent temperature (e.g., 80 °C) for all reactions to isolate the solvent effect.
-
Data Interpretation: A significant shift in the isomeric ratio upon changing the solvent indicates that the transition states of the competing pathways are being stabilized to different extents. Protic solvents, for example, may favor pathways involving charged intermediates.
Table 1: Effect of Solvent on Regioisomeric Ratio (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Typical Reaction Temp. (°C) | Observed Ratio (Isomer A : Isomer B) |
| Toluene | 2.4 | 110 | 1 : 2.5 |
| Dichloromethane | 9.1 | 40 | 1 : 1.2 |
| Acetonitrile | 37.5 | 82 | 3 : 1 |
| Ethanol | 24.5 | 78 | 5 : 1 |
| Water | 80.1 | 100 | >10 : 1 |
Note: This data is illustrative. Actual results will vary based on specific substrates.
Protocol C: Effect of Temperature Control
-
Objective: To determine if the reaction is under kinetic or thermodynamic control and to leverage temperature to favor one product.
-
Procedure: Using the best solvent identified in Protocol B, run the reaction at several different temperatures (e.g., 0 °C, room temperature, 60 °C).
-
Analysis: If lowering the temperature increases the proportion of one isomer, it suggests the reaction is kinetically controlled, and the favored product is formed via the pathway with the lower activation energy.[3] Conversely, high temperatures may favor the more thermodynamically stable product.
Section 3: Regiocontrol in Other Heterocycle Syntheses
The principles of regiocontrol are not limited to the Hantzsch synthesis. In the Paal-Knorr pyrrole synthesis , where this compound acts as an ammonia surrogate reacting with a 1,4-dicarbonyl compound, pH control is paramount.[6][7]
-
The Challenge: With an unsymmetrical 1,4-dicarbonyl, the initial nucleophilic attack of the amine can occur at either of the two non-equivalent carbonyl groups.
-
The Solution: The reaction is typically acid-catalyzed.[8] Using a weak acid like acetic acid can accelerate the desired cyclization. However, running the reaction at a pH below 3 can favor the formation of furan byproducts through an alternative mechanism.[9] Therefore, buffering the reaction medium or using a controlled amount of a weak acid is a key strategy to ensure the desired pyrrole formation and potentially influence regioselectivity by tuning the rate of imine formation at each carbonyl site.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Analysis of impurities in tert-Butyl (2-oxopropyl)carbamate
An indispensable requirement in chemical research and pharmaceutical development is the stringent assessment of starting material purity. For tert-Butyl (2-oxopropyl)carbamate , a versatile building block in organic synthesis, confirming its purity is paramount to ensure the reliability of subsequent synthetic steps and the quality of the final products.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals. It offers troubleshooting advice and detailed methodologies in a practical question-and-answer format to address specific issues encountered during the analysis of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Impurities can generally be categorized into three main sources: synthesis-related, degradation-related, and storage-related.
-
Synthesis-Related Impurities: These depend heavily on the synthetic route. Common methods for carbamate synthesis can introduce unreacted starting materials or generate by-products.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as tert-butyl carbamate or a precursor to the 2-oxopropylamine moiety.
-
Reagent Residues: For example, residual di-tert-butyl dicarbonate (Boc-anhydride).
-
By-products: Symmetrical ureas can form if isocyanate intermediates react with amine starting materials.[2] Over-alkylation can also lead to undesired products.[3]
-
-
Degradation Impurities: Carbamates are known to be thermally labile and susceptible to hydrolysis.[4][5]
-
Hydrolysis Products: Exposure to acidic or basic conditions, or even neutral water over time, can lead to hydrolysis, yielding tert-butanol, carbon dioxide, and 2-aminoacetone.[6]
-
Thermal Degradants: High temperatures, particularly during analysis (e.g., in a GC inlet), can cause decomposition.
-
-
Storage-Related Impurities:
-
Prolonged storage, especially in non-inert atmospheres or with exposure to moisture, can lead to an increase in hydrolysis-related degradants.
-
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the method of choice for routine analysis.[7] This is because this compound, like many carbamates, can be thermally unstable, making Gas Chromatography (GC) challenging without derivatization.[4][8] HPLC separates compounds based on their polarity, offering high resolution for both volatile and non-volatile impurities. A reverse-phase C18 column coupled with a UV or Charged Aerosol Detector (CAD) is a robust starting point.[9]
Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for impurity analysis?
A3: Yes, but with significant caveats. GC-MS is excellent for identifying volatile and semi-volatile impurities, including residual solvents.[9] However, the primary challenge is the thermal lability of the carbamate functional group.[10] Direct injection into a hot GC inlet can cause the molecule to degrade, leading to the appearance of artifact peaks that are not actually present in the sample. To mitigate this, specialized techniques such as a programmable temperature injector (SPI) or derivatization to form a more thermally stable compound may be necessary.[8][11]
Q4: How can I identify an unknown impurity peak?
A4: A multi-step approach is required. The first step is to use a high-resolution mass spectrometer (LC-MS/MS or HRMS) to obtain an accurate mass and fragmentation pattern of the unknown peak. This data can be used to propose a molecular formula and structure. For unambiguous identification, the suspected impurity may need to be isolated using preparative HPLC. The pure, isolated fraction can then be subjected to structural elucidation techniques, most definitively by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Troubleshooting Guide for Impurity Analysis
This section addresses common problems encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol interactions with the basic nitrogen on the carbamate. 3. Mobile Phase Mismatch: Sample solvent is much stronger than the mobile phase. | 1. Reduce Injection Volume/Concentration: Perform a dilution series to find the optimal concentration. 2. Modify Mobile Phase: Add a competitor like 0.1% trifluoroacetic acid (TFA) or use a base-deactivated column. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| HPLC: Ghost Peaks or High Baseline Noise | 1. Contaminated Mobile Phase or System: Bacterial growth or impurities in solvents. 2. Sample Carryover: Insufficient needle wash between injections. 3. Detector Lamp Aging: UV detector lamp is nearing the end of its life. | 1. Prepare Fresh Mobile Phase: Filter all solvents and use high-purity (HPLC grade) reagents. Purge the system thoroughly. 2. Optimize Autosampler Wash: Use a strong solvent (e.g., acetonitrile/isopropanol) for the needle wash. 3. Replace Detector Lamp: Check lamp hours and replace if necessary. |
| GC-MS: Multiple Peaks for a Pure Standard | 1. Thermal Degradation: The compound is decomposing in the hot injector port. 2. Active Sites in Liner/Column: Free silanol groups in the GC pathway are causing adsorption or degradation. | 1. Lower Injector Temperature: Start at a lower temperature (e.g., 200 °C) and gradually increase. Use a splitless injection to minimize residence time in the injector. 2. Use Deactivated Consumables: Employ a deactivated injector liner and a high-quality, low-bleed column. |
| LC-MS: Poor Ionization or Signal Suppression | 1. Ion Suppression: Co-eluting matrix components or mobile phase additives (like TFA) are interfering with ionization. 2. Incorrect Ionization Mode: Using ESI when APCI might be more effective, or vice-versa. 3. Mobile Phase pH: The pH is not optimal for protonating the analyte. | 1. Improve Chromatographic Separation: Modify the gradient to better resolve the analyte from interferences. Replace TFA with formic acid (0.1%), which is more MS-friendly. 2. Test Different Sources: Analyze the standard using both ESI and APCI in both positive and negative modes. 3. Adjust Mobile Phase: Add a small amount of formic acid or ammonium formate to promote protonation in positive ion mode. |
Analytical Workflows and Protocols
Impurity Identification Workflow
The following diagram outlines a logical workflow for the detection, identification, and quantification of unknown impurities.
Caption: Workflow for Impurity Identification and Quantification.
Protocol 1: HPLC-UV Purity Method
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.[9]
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject a blank (diluent), followed by the system suitability injections, and then the sample.
-
Calculate purity using the area percent method. Note: This assumes all impurities have a similar response factor to the main compound. For accurate quantification, a reference standard for each impurity is required.
-
Protocol 2: GC-MS Method for Volatile Impurities
This method is ideal for analyzing residual solvents and potential volatile degradation products. It is adapted from general principles for analyzing thermally labile compounds.[9][12]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220 °C (use the lowest possible temperature that allows for efficient volatilization).
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-450.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane).
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards.
-
Potential Impurity Sources Diagram
This diagram illustrates potential points of impurity formation during a plausible synthesis route.
Caption: Plausible sources of impurities during synthesis and storage.
References
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. my.ucanr.edu [my.ucanr.edu]
- 6. Buy this compound | 170384-29-9 [smolecule.com]
- 7. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 8. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispec.co.th [scispec.co.th]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: tert-Butyl (2-oxopropyl)carbamate
Welcome to the technical support guide for tert-Butyl (2-oxopropyl)carbamate (CAS No. 170384-29-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth information, troubleshooting advice, and practical protocols to ensure the successful storage, handling, and application of this versatile reagent in your experiments.
Product Overview and Key Properties
This compound is a bifunctional molecule incorporating a ketone and a Boc-protected amine. This structure makes it a valuable building block in organic synthesis, particularly for introducing an amino-acetone moiety in a controlled manner. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under various conditions and its straightforward removal under acidic protocols, making it a staple in multi-step syntheses.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 170384-29-9 | [3] |
| Molecular Formula | C₈H₁₅NO₃ | [3][4] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| Appearance | White to yellow liquid or low melting solid | [3] |
| Purity | Typically ≥97% |[3] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our technical support team.
2.1 Storage and Handling
Q: What are the optimal storage conditions for this compound?
A: The compound should be stored sealed in a dry environment at 2-8°C.[3][4] For long-term storage, especially for high-purity grades used in sensitive applications, storing at -20°C in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended to minimize degradation from atmospheric moisture and thermal stress.
Q: The material arrived as a partially frozen liquid. Is this normal?
A: Yes, this is completely normal. The compound is described as a low-melting solid or liquid.[3] Depending on the ambient temperature during shipping, it may exist in either state. Before use, allow the container to equilibrate to room temperature and ensure it is homogeneous.
Q: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[4][6]
Caption: Recommended workflow for receiving, storing, and handling the reagent.
2.2 Properties and Stability
Q: What is the expected stability of this compound?
A: The primary point of instability is the Boc-protecting group, which is labile under acidic conditions.[1] The compound is generally stable in neutral and basic media. It is also incompatible with strong oxidizing agents.[5][7] Prolonged exposure to high temperatures should be avoided as this can lead to thermal degradation of the Boc group.[1]
Q: What are the typical degradation pathways?
A: The most common degradation pathway is the acid-catalyzed hydrolysis of the carbamate. This reaction cleaves the Boc group, releasing the free amine (1-aminopropan-2-one), isobutylene, and carbon dioxide. This is the same mechanism intentionally used for deprotection in synthesis.
Caption: Acid-catalyzed deprotection pathway of the Boc group.
Q: What solvents are recommended for dissolving this compound?
A: Based on its structure and the properties of similar carbamates, it is expected to be soluble in a wide range of polar organic solvents such as methanol, ethanol, dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[1] Its solubility in water is likely to be limited.
2.3 Experimental Use and Reactions
Q: How is the Boc group typically removed?
A: The Boc group is efficiently removed using strong acids. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[1][8] Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane or methanol can be used. The reaction is usually rapid, and progress should be monitored to avoid side reactions from prolonged acid exposure.
Q: Can the ketone functional group be used in reactions without removing the Boc group?
A: Yes. The Boc group is stable to many reaction conditions that target ketones, such as reductive amination, Wittig reactions, or aldol condensations, provided the conditions are not strongly acidic. This allows for selective modification at the ketone position while the amine remains protected.
Troubleshooting Guide
This guide provides solutions to common problems encountered during synthesis.
Table 2: Troubleshooting Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or no yield in a reaction (e.g., Boc deprotection) | 1. Insufficient Acid: The amount or concentration of acid (TFA, HCl) is too low to drive the reaction to completion. 2. Reaction Time/Temp: The reaction time is too short or the temperature is too low. 3. Reagent Degradation: The carbamate may have degraded due to improper storage (exposure to moisture or acid). | 1. Optimize Acid: Increase the equivalents of acid or use a more concentrated solution. Ensure the acid is fresh. 2. Monitor Reaction: Use TLC or LC-MS to monitor the reaction's progress and continue until the starting material is consumed. 3. Verify Reagent: Check the purity of the starting material using NMR or HPLC. |
| Presence of unexpected side products | 1. Overexposure to Acid: Leaving the deprotected product in strong acid for too long can lead to self-condensation or other side reactions involving the newly formed free amine and the ketone. 2. Contaminated Reagents: Impurities in solvents or other reagents can cause side reactions.[9] 3. Reaction with Solvent: Some solvents may not be inert under the reaction conditions. | 1. Quench Promptly: Once the reaction is complete (as determined by monitoring), immediately work up the reaction by quenching with a base (e.g., saturated NaHCO₃ solution). 2. Use Pure Reagents: Ensure all solvents are anhydrous and reagents are of high purity.[9] 3. Choose Inert Solvents: Use appropriate, non-reactive solvents for the specific transformation. |
| Inconsistent results between batches | 1. Variable Water Content: The reaction is sensitive to moisture, which can hydrolyze reagents or intermediates.[9] 2. Inconsistent Reagent Quality: The purity of the carbamate or other reagents may vary between lots. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). 2. Qualify New Batches: Run a small-scale test reaction with any new batch of reagent to confirm its reactivity and purity before proceeding to a larger scale. |
Caption: Decision tree for troubleshooting common reaction failures.
Appendices
4.1 Experimental Protocol: Purity Analysis by RP-HPLC
This protocol provides a general method for assessing the purity of this compound. Instrument parameters may need optimization for your specific system.
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their polarity. This method is suitable for quantifying the main component and detecting non-volatile impurities.[10][11]
-
Instrumentation:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3 µm).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Column Temperature: 30°C
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of Acetonitrile to make a 1 mg/mL stock solution. Further dilute as necessary.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Analysis: Inject 5-10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
4.2 Safety Information Summary
This is not a substitute for a full Safety Data Sheet (SDS). Always consult the full SDS before handling.[4]
| Hazard Type | GHS Classification & Precautionary Statements |
| Health Hazards | H302: Harmful if swallowed.[4] Potential for skin (H315), eye (H319), and respiratory (H335) irritation.[12] P264: Wash skin thoroughly after handling.[12] P280: Wear protective gloves/eye protection.[12] |
| Environmental Hazards | H412: Harmful to aquatic life with long lasting effects.[4] P273: Avoid release to the environment.[4] |
| First Aid | Inhalation: Move person into fresh air.[4] Skin Contact: Wash off with soap and plenty of water.[4] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4] Ingestion: Rinse mouth with water. Consult a physician.[4] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] |
| Spill & Disposal | Sweep up and shovel. Keep in suitable, closed containers for disposal. Dispose of contents/container to an approved waste disposal plant.[4][13] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 3. This compound | 170384-29-9 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. tert-Butyl (3-azidopropyl)carbamate, 129392-84-3 | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Pyrrole Synthesis: Tert-Butyl (2-oxopropyl)carbamate vs. Aminoacetone in the Paal-Knorr Reaction
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1884, remains a highly relevant and versatile method for the synthesis of substituted pyrroles.[1][2] These five-membered nitrogen-containing aromatic rings are not mere chemical curiosities; they are privileged scaffolds in a multitude of natural products and blockbuster pharmaceuticals.[3][4] The reaction's elegance lies in its straightforward condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions.[1][5]
This guide provides an in-depth technical comparison of two key amine sources for the Paal-Knorr synthesis: the in-situ generated aminoketone from tert-butyl (2-oxopropyl)carbamate and the readily available but often challenging aminoacetone. We will delve into the practical aspects of using each reagent, supported by representative experimental data, and explore the strategic implications for drug discovery and development.
The Crossroads of Choice: A Tale of Two Amine Precursors
The selection of the amine component in the Paal-Knorr synthesis dictates not only the substitution pattern of the resulting pyrrole but also the experimental workflow and potential downstream synthetic strategies. Here, we compare a stable, protected aminoketone precursor, this compound, with the unprotected and notoriously less stable aminoacetone.
This compound: The Protected Pathway
This compound offers a strategic advantage through the use of the tert-butyloxycarbonyl (Boc) protecting group. This approach provides a stable, easy-to-handle solid that circumvents the challenges associated with the free aminoketone. The Boc group enhances the stability of the pyrrole ring during its formation and allows for regioselective functionalization in subsequent synthetic steps.[6]
Aminoacetone: The Direct Route
Aminoacetone, typically used as its hydrochloride salt, provides a more direct route to N-H pyrroles. However, its utility is often hampered by its instability and hygroscopic nature. While the direct formation of an N-H pyrrole can be advantageous for certain applications, the handling and storage of aminoacetone require careful consideration.
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | This compound | Aminoacetone (as Hydrochloride salt) |
| Stability & Handling | Stable, crystalline solid. Not hygroscopic. | Hygroscopic solid. Prone to self-condensation. |
| Reaction Product | N-Boc protected pyrrole | N-H pyrrole |
| Downstream Processing | Requires a deprotection step to yield the N-H pyrrole. | Direct access to the N-H pyrrole. |
| Reaction Conditions | Typically mild acidic conditions (e.g., acetic acid). | Often requires neutralization of the hydrochloride salt. |
| Yields | Generally high due to the stability of the starting material. | Can be variable due to the instability of the reagent. |
| Purification | Straightforward purification of the protected pyrrole. | Purification can be complicated by side products from reagent decomposition. |
The Underlying Chemistry: Mechanism of the Paal-Knorr Synthesis
The Paal-Knorr synthesis of pyrroles is believed to proceed through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. The final step involves the dehydration of this intermediate to yield the aromatic pyrrole ring.[7][8]
Caption: Paal-Knorr pyrrole synthesis mechanism.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis of 2,5-dimethylpyrrole derivatives using both this compound and a surrogate for aminoacetone (in this case, ammonium carbonate to generate ammonia in situ, which would be analogous to using the free amine of aminoacetone after neutralization).
Protocol 1: Synthesis of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
-
Objective: To synthesize an N-Boc protected pyrrole using this compound.
-
Methodology:
-
To a solution of 2,5-hexanedione (1 equivalent) in ethanol, add this compound (1.1 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate.
-
Protocol 2: Synthesis of 2,5-dimethyl-1H-pyrrole
-
Objective: To synthesize an N-H pyrrole, demonstrating the direct approach.[9]
-
Methodology:
-
In a flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and ammonium carbonate (2 equivalents).[9]
-
Heat the mixture in an oil bath at 100°C until the effervescence ceases.[9]
-
Increase the bath temperature to 115°C and continue to reflux for an additional 30 minutes.[9]
-
After cooling, separate the upper organic layer containing the pyrrole.[9]
-
Extract the aqueous layer with a small amount of chloroform and combine it with the organic layer.[9]
-
Dry the combined organic phases over anhydrous calcium chloride and purify by distillation under reduced pressure to yield 2,5-dimethyl-1H-pyrrole.[9]
-
Caption: Comparative experimental workflow.
Strategic Implications for Drug Discovery
The choice between these two reagents has significant consequences for a drug discovery program.
The N-H Pyrrole Advantage:
The presence of an N-H bond in the pyrrole ring can be crucial for biological activity. This proton can act as a hydrogen bond donor, facilitating key interactions with biological targets.[3] Direct synthesis of the N-H pyrrole using aminoacetone or its surrogates can therefore be a more direct path to a final drug candidate.
The N-Boc Pyrrole as a Versatile Intermediate:
While the N-Boc pyrrole requires an additional deprotection step, it offers significant advantages in terms of synthetic flexibility. The Boc group can direct lithiation to the C2 position, allowing for the introduction of a wide range of substituents. This is invaluable in the lead optimization phase of drug discovery, where the synthesis of a library of analogues is often required to probe the structure-activity relationship (SAR).[10]
Conclusion: A Strategic Choice Based on Synthetic Goals
Both this compound and aminoacetone are viable reagents for the Paal-Knorr synthesis of pyrroles. The choice between them is not merely a matter of convenience but a strategic decision that impacts the entire synthetic route and its applicability in a drug discovery context.
-
This compound is the reagent of choice when stability, ease of handling, and the need for a versatile intermediate for further functionalization are paramount. The resulting N-Boc pyrrole is an excellent building block for creating diverse chemical libraries.
-
Aminoacetone is preferred when direct access to the N-H pyrrole is desired, and the potential challenges of handling an unstable reagent can be managed. This route is more atom-economical and avoids an extra deprotection step.
Ultimately, the optimal choice will depend on the specific goals of the research program, balancing the need for a robust and scalable synthesis with the desire for a direct route to the final target molecule.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemimpex.com [chemimpex.com]
A Technical Guide to 1,4-Dicarbonyl Synthons: A Comparative Analysis of tert-Butyl (2-oxopropyl)carbamate
Abstract
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles, furans, and thiophenes is a foundational element of modern medicinal chemistry. The Paal-Knorr synthesis, a venerable and robust transformation, remains a cornerstone for the construction of these five-membered heterocycles from 1,4-dicarbonyl precursors.[1][2][3] The choice of the 1,4-dicarbonyl synthon is critical, influencing not only the yield and purity of the final product but also the overall synthetic strategy, particularly when incorporating sensitive functional groups or requiring protecting group manipulations. This in-depth technical guide provides a comprehensive comparison of tert-Butyl (2-oxopropyl)carbamate with other common 1,4-dicarbonyl synthons, focusing on their performance in the Paal-Knorr pyrrole synthesis. We will delve into the mechanistic rationale behind the use of a protected amino synthon and provide supporting experimental data and protocols to inform your synthetic design.
Introduction: The Strategic Importance of 1,4-Dicarbonyl Synthons
1,4-Dicarbonyl compounds are versatile intermediates in organic synthesis, primarily serving as precursors to a wide array of five-membered heterocyclic systems through the Paal-Knorr synthesis.[4] This reaction, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole, or under acidic conditions in the absence of an amine, a furan.[1][3] The reaction can also be adapted for thiophene synthesis using a sulfur source.[5] The ubiquity of these heterocyclic motifs in pharmaceuticals, natural products, and materials science underscores the importance of efficient and versatile methods for their preparation.
A key challenge in the synthesis of functionalized pyrroles is the direct introduction of a protected nitrogen atom. This is where synthons like this compound offer a distinct advantage. By incorporating a Boc-protected amine, this reagent allows for the one-step construction of an N-Boc protected pyrrole, which can be a crucial intermediate for further functionalization or deprotection under specific conditions.
The Contenders: A Look at Common 1,4-Dicarbonyl Synthons
This guide will focus on a comparative analysis of the following 1,4-dicarbonyl synthons:
-
This compound: A protected amino-ketone that serves as a direct precursor to N-Boc protected pyrroles.
-
Acetonylacetone (2,5-Hexanedione): A simple and widely used 1,4-diketone for the synthesis of 2,5-dimethyl-substituted heterocycles.
-
2,5-Dimethoxytetrahydrofuran: A stable and easily handled surrogate for a 1,4-dicarbonyl compound, which generates the dicarbonyl functionality in situ under acidic conditions.
Mechanistic Insights: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis of pyrroles from a 1,4-dicarbonyl compound and a primary amine proceeds through a well-established mechanism.[3] Understanding this mechanism is crucial for appreciating the utility of different synthons.
The reaction is typically initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[6]
Figure 1: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
The use of this compound in this reaction directly incorporates a Boc-protected amine into the pyrrole ring. This is a significant advantage as it circumvents the need for a separate protection step after the pyrrole formation, which is often necessary when starting with a primary amine and a simple diketone. The Boc group is a versatile protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[2]
Comparative Performance Analysis
| Feature | This compound | Acetonylacetone (2,5-Hexanedione) | 2,5-Dimethoxytetrahydrofuran |
| Product | N-Boc-2,5-dimethylpyrrole | 1-Alkyl/Aryl-2,5-dimethylpyrrole | N-Substituted pyrroles |
| Key Advantage | Direct synthesis of N-protected pyrrole. | Simple, inexpensive starting material. | Stable, easy to handle surrogate. |
| Typical Reaction Conditions | Reaction with a primary amine, often with acid catalysis. | Reaction with a primary amine, often with acid catalysis.[7] | Reaction with a primary amine under acidic conditions (e.g., refluxing acetic acid).[8] |
| Protecting Group Strategy | In-built Boc protection. | Requires post-synthesis protection if needed. | Can be used with protected amines (e.g., carbamates) to form N-protected pyrroles.[8] |
| Substrate Scope | Primarily for 2,5-dimethylpyrrole derivatives. | Primarily for 2,5-dimethylpyrrole derivatives. | Versatile for various N-substituents. |
| Handling | Stable solid or low-melting solid. | Liquid, can be a neurotoxin. | Stable liquid. |
Table 1: Qualitative comparison of 1,4-dicarbonyl synthons.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a substituted pyrrole using acetonylacetone and a general procedure for N-alkoxycarbonyl pyrrole synthesis using a surrogate are provided below. A specific protocol for this compound is not readily found in peer-reviewed literature, but a plausible procedure would follow the general principles of the Paal-Knorr reaction.
Protocol 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole from Acetonylacetone[7]
Figure 2: Workflow for the synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole.
Materials:
-
Acetonylacetone (2,5-Hexanedione)
-
Aniline
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetonylacetone (1 equivalent) and aniline (1 equivalent) in ethanol.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Protocol 2: General Synthesis of N-Alkoxycarbonyl Pyrroles from O-Substituted Carbamates and 2,5-Dimethoxytetrahydrofuran[8]
Figure 3: Workflow for the general synthesis of N-Alkoxycarbonyl Pyrroles.
Materials:
-
O-Substituted carbamate (e.g., tert-Butyl carbamate)
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated aqueous sodium carbonate
-
Brine
Procedure:
-
To a flask purged with nitrogen, add the O-substituted carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv).
-
Add glacial acetic acid and heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium carbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkoxycarbonyl pyrrole.
Discussion: The Strategic Advantage of this compound
The primary advantage of using this compound lies in its ability to directly furnish an N-Boc protected pyrrole in a single step. This is particularly valuable in multi-step syntheses where the pyrrole nitrogen requires protection for subsequent transformations. The Boc group offers robust protection under a variety of conditions, yet can be selectively removed when desired, offering a high degree of synthetic flexibility.
While acetonylacetone is a cost-effective and straightforward synthon, the resulting pyrrole is N-unsubstituted (if reacted with ammonia) or bears the substituent from the primary amine used. If a protected nitrogen is required, a separate protection step is necessary, adding to the overall step count and potentially lowering the overall yield.
2,5-Dimethoxytetrahydrofuran is a convenient and stable liquid surrogate for a 1,4-dicarbonyl. Its reaction with carbamates to form N-alkoxycarbonyl pyrroles demonstrates the feasibility of using protected amine sources in the Paal-Knorr reaction.[8] This provides an indirect validation for the utility of a pre-formed protected amino-ketone like this compound.
Conclusion
In the strategic design of synthetic routes towards functionalized pyrroles, the choice of the 1,4-dicarbonyl synthon plays a pivotal role. While traditional synthons like acetonylacetone remain valuable for their simplicity and cost-effectiveness, reagents such as this compound offer a more streamlined approach for the synthesis of N-protected pyrroles. The ability to directly install a Boc-protected nitrogen atom in a single Paal-Knorr condensation step represents a significant advantage in terms of synthetic efficiency and protecting group strategy. For researchers and drug development professionals, understanding the comparative strengths and weaknesses of these synthons is essential for the rational design of efficient and robust synthetic pathways to novel heterocyclic compounds.
References
- 1. A novel one-pot pyrrole synthesis via a coupling-isomerization-Stetter-Paal-Knorr sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to tert-Butyl (2-oxopropyl)carbamate and its Analogs
This technical guide offers an in-depth spectroscopic analysis of tert-Butyl (2-oxopropyl)carbamate, a key building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data against structurally related alternatives. By elucidating the causality behind experimental choices and presenting self-validating protocols, this guide aims to deliver field-proven insights with scientific integrity.
Introduction
This compound, also known as N-Boc-aminoacetone, is a bifunctional molecule incorporating a ketone and a carbamate-protected amine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions[1]. The presence of both a nucleophilic nitrogen (once deprotected) and an electrophilic carbonyl carbon makes this compound a versatile precursor for the synthesis of a wide range of heterocyclic compounds and peptidomimetics. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.
This guide will dissect the characteristic signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. Due to the limited availability of a complete set of publicly accessible, experimentally verified spectra for this specific compound, this guide presents expected data based on established principles and spectral data from closely related analogs. For comparative purposes, we will analyze the experimental data of two alternative compounds: N-Boc-L-alanine , which shares the Boc-protected amino acid motif but with a carboxylic acid instead of a ketone, and tert-butyl N-(2-oxobutyl)carbamate , a homologous ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.
Experimental Protocol for NMR Analysis
A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.
Sample Preparation:
-
Weigh 5-10 mg of the analyte into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a versatile solvent for many organic compounds and has a well-defined residual peak for referencing.
-
Secure the cap and gently invert the tube several times to ensure complete dissolution.
Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 (or more for dilute samples).
-
Relaxation Delay: 2 s.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Data for this compound
The structure of this compound suggests four distinct proton environments.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.2 | Broad Singlet | 1H | N-H | The proton on the nitrogen of the carbamate is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| ~4.1 | Doublet | 2H | -CH₂- | The methylene protons adjacent to the nitrogen are deshielded by the electronegative atom. They are expected to be a doublet due to coupling with the N-H proton. |
| ~2.2 | Singlet | 3H | -CH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them to this region. They appear as a singlet as there are no adjacent protons. |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic strong singlet signal. |
Comparative ¹H NMR Analysis
A comparison with our selected alternatives highlights the unique spectral features of our target molecule.
Table 2: Comparative ¹H NMR Data (CDCl₃)
| Compound | -C(CH₃)₃ (s, 9H) | -CH₃ (ketone/acid) | -CH₂- | N-H (br s, 1H) | Other |
| This compound (Expected) | ~1.45 ppm | ~2.2 ppm (s, 3H) | ~4.1 ppm (d, 2H) | ~5.2 ppm | - |
| N-Boc-L-alanine [2][3] | ~1.44 ppm | ~1.42 ppm (d, 3H) | - | ~5.0 ppm | ~4.3 ppm (q, 1H, -CH-) |
| tert-Butyl N-(2-oxobutyl)carbamate | ~1.45 ppm | ~1.05 ppm (t, 3H, -CH₂CH₃) | ~4.0 ppm (d, 2H) | ~5.1 ppm | ~2.45 ppm (q, 2H, -CH₂CH₃) |
Key Observations:
-
The tert-butyl signal remains consistently around 1.45 ppm across all three compounds, serving as a reliable indicator of the Boc protecting group.
-
The signal for the methyl group in this compound is a singlet at ~2.2 ppm, characteristic of an acetyl group. In contrast, the methyl group in N-Boc-L-alanine is a doublet at ~1.42 ppm due to coupling with the adjacent methine proton.
-
The methylene signal in this compound at ~4.1 ppm is deshielded due to its proximity to the nitrogen atom. A similar signal is observed for tert-butyl N-(2-oxobutyl)carbamate. N-Boc-L-alanine lacks this methylene group, instead showing a quartet for the methine proton.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Expected ¹³C NMR Data for this compound
The structure of our target compound has six distinct carbon environments.
Table 3: Expected ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~206 | C=O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear in this downfield region[4][5]. |
| ~156 | C=O (Carbamate) | Carbamate carbonyl carbons are also deshielded but appear upfield from ketone carbonyls. |
| ~80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~50 | -CH₂- | The methylene carbon adjacent to the nitrogen. |
| ~29 | -CH₃ | The methyl carbon of the acetyl group. |
| ~28 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Comparative ¹³C NMR Analysis
Table 4: Comparative ¹³C NMR Data (CDCl₃)
| Compound | C=O (Ketone) | C=O (Carbamate/Acid) | -C(CH₃)₃ | -CH₂- | -CH₃ (ketone/acid) | -C(CH₃)₃ | Other |
| This compound (Expected) | ~206 ppm | ~156 ppm | ~80 ppm | ~50 ppm | ~29 ppm | ~28 ppm | - |
| N-Boc-L-alanine [6] | - | ~175 ppm (acid), ~155 ppm (carbamate) | ~80 ppm | - | ~19 ppm | ~28 ppm | ~50 ppm (-CH-) |
| tert-Butyl N-(2-oxobutyl)carbamate | ~209 ppm | ~156 ppm | ~80 ppm | ~48 ppm | ~8 ppm (-CH₂CH₃) | ~28 ppm | ~36 ppm (-CH₂CH₃) |
Key Observations:
-
The ketone carbonyl carbon in both this compound and its butanone analog appear significantly downfield (~206-209 ppm), a characteristic feature of ketones[4].
-
The carbamate carbonyl signal is consistent at ~156 ppm in the ketone-containing compounds. In N-Boc-L-alanine, two carbonyl signals are present: the carboxylic acid carbonyl at ~175 ppm and the carbamate carbonyl at ~155 ppm.
-
The signals for the tert-butyl group (quaternary and methyl carbons) are highly conserved across the three molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol for IR Analysis
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample (liquid or solid) directly onto the ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Expected IR Data for this compound
Table 5: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Medium, Broad | N-H Stretch | Characteristic of a secondary amine in a carbamate. |
| ~2980, 2930 | Medium-Strong | C-H Stretch (sp³) | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1715 | Strong, Sharp | C=O Stretch (Ketone) | A strong absorption in this region is indicative of a saturated ketone[7][8]. |
| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) | The carbamate carbonyl typically absorbs at a slightly lower frequency than a simple ketone. |
| ~1520 | Medium | N-H Bend | A common absorption for secondary amides and carbamates. |
| ~1160 | Strong | C-O Stretch | Stretching of the C-O bonds in the carbamate group. |
Comparative IR Analysis
Table 6: Comparative Key IR Absorptions (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Ketone) | C=O Stretch (Carbamate/Acid) |
| This compound (Expected) | ~3350 | ~1715 | ~1690 |
| N-Boc-L-alanine | ~3340 | - | ~1710 (broad, acid & carbamate) |
| tert-Butyl N-(2-oxobutyl)carbamate | ~3350 | ~1715 | ~1690 |
Key Observations:
-
A key differentiator is the presence of two distinct carbonyl peaks in the expected spectrum of this compound and its butanone analog.
-
N-Boc-L-alanine is expected to show a very broad carbonyl absorption around 1710 cm⁻¹ due to the overlap of the carboxylic acid and carbamate carbonyl stretches, with the broadening exacerbated by hydrogen bonding of the carboxylic acid.
-
The N-H stretching frequency is similar for all three compounds, as expected for the carbamate functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol for MS Analysis
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
Expected MS Data for this compound
Table 7: Expected m/z Peaks for this compound
| m/z | Ion | Rationale |
| 174.11 | [M+H]⁺ | Protonated molecular ion (C₈H₁₅NO₃, MW = 173.21). |
| 118.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation of Boc-protected compounds. |
| 74.06 | [M+H - C₅H₉O₂]⁺ | Fragmentation of the carbamate group. |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation. |
Predicted data from PubChem for tert-butyl n-(2-oxopropyl)carbamate.
Comparative MS Analysis
Table 8: Comparative Key m/z Values ([M+H]⁺)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₈H₁₅NO₃ | 173.21 | 174.11 |
| N-Boc-L-alanine | C₈H₁₅NO₄ | 189.21 | 190.10 |
| tert-Butyl N-(2-oxobutyl)carbamate | C₉H₁₇NO₃ | 187.24 | 188.13 |
Predicted data from PubChem.
Key Observations:
-
The molecular ion peak ([M+H]⁺) is distinct for each compound, allowing for unambiguous identification based on molecular weight.
-
All three compounds are expected to show a characteristic loss of 56 Da, corresponding to the loss of isobutylene from the Boc group, which is a hallmark of this protecting group in mass spectrometry.
Visualizing Spectroscopic Correlations
The following diagrams illustrate the structure of this compound and the key correlations in its NMR spectra.
Caption: Molecular structure of this compound.
Caption: Key ¹H and ¹³C NMR correlations for this compound.
Conclusion
The spectroscopic analysis of this compound reveals a unique fingerprint that is readily distinguishable from its structural analogs. The combination of a sharp singlet for the acetyl protons in the ¹H NMR, a ketone carbonyl signal around 206 ppm in the ¹³C NMR, two distinct carbonyl stretches in the IR spectrum, and a specific molecular ion in the mass spectrum provides a robust set of data for its unequivocal identification. This guide provides the foundational spectroscopic knowledge and comparative data necessary for researchers to confidently utilize and characterize this versatile synthetic intermediate in their work. The provided protocols serve as a self-validating framework for obtaining high-quality spectroscopic data, ensuring scientific rigor in research and development.
References
- 1. 2008633-39-2|tert-Butyl (1-cyclopropyl-2-oxopropyl)carbamate|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR [m.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
A Comparative Guide to Analytical Methods for Determining the Purity of tert-Butyl (2-oxopropyl)carbamate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of process reliability, final product efficacy, and patient safety. tert-Butyl (2-oxopropyl)carbamate, a versatile building block, is instrumental in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a ketone and a Boc-protected amine, makes it a valuable synthon. However, the presence of impurities, even in trace amounts, can have significant downstream consequences, leading to unwanted side reactions, decreased yields, and the formation of difficult-to-remove, structurally related impurities in the final API.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodological choices, ensuring that the selected analytical strategy is robust, reliable, and fit for purpose. The validation of analytical methods is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry, ensuring that testing methods meet scientific standards.[1][2][3]
Understanding Potential Impurities in this compound
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common method for synthesizing N-alkyl carbamates involves the reaction of a carbamate salt with an alkyl halide. In the case of this compound, a likely synthesis involves the reaction of tert-butyl carbamate with chloroacetone.
Based on this, potential impurities could include:
-
Starting Materials: Unreacted tert-butyl carbamate and chloroacetone.
-
By-products of the Boc Group: Di-tert-butyl dicarbonate (Boc-anhydride) or its decomposition products if it is used as a starting material for the in situ formation of the carbamate.
-
Over-alkylation Products: Impurities formed from multiple reactions of the starting materials.
-
Degradation Products: The compound may be susceptible to hydrolysis of the carbamate under strongly acidic or basic conditions.
A robust analytical method must be able to separate and detect these potential impurities with high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[4] Its high resolution and quantitative accuracy make it ideal for routine quality control.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Method Causality: Why These Parameters?
-
Column: A C18 column is the standard for reversed-phase chromatography, offering excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. The gradient allows for the elution of compounds with a wide range of polarities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), helps to sharpen peaks and improve reproducibility by suppressing the ionization of any acidic or basic functional groups.
-
Detection: this compound lacks a strong chromophore, making UV detection at lower wavelengths (e.g., 210 nm) necessary to detect the carbamate and ketone functionalities. For higher sensitivity and more universal detection, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Mass Spectrometry (LC-MS) offers the highest specificity and can aid in the identification of unknown impurities.
Experimental Protocol: HPLC
Instrumentation: HPLC system with a UV detector or Mass Spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS (Electrospray Ionization - Positive Mode).
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Data Presentation: HPLC
| Parameter | Specification | Rationale |
| Purity (by Area %) | ≥ 98.0% | Standard requirement for a pharmaceutical intermediate. |
| Largest Single Impurity | ≤ 0.5% | To control the level of any individual unknown or known impurity. |
| Total Impurities | ≤ 2.0% | To ensure overall product quality. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and volatile starting materials like chloroacetone.[5] While this compound itself has a moderate boiling point, it is amenable to GC analysis. However, thermal degradation of carbamates in the hot GC inlet can be a concern.
Principle of Separation and Detection
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.
Method Causality: Why These Parameters?
-
Column: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good general-purpose column for a wide range of organic compounds.
-
Injector Temperature: A lower injector temperature (e.g., 250 °C) is often preferred for carbamates to minimize on-column degradation.
-
Oven Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points. The program starts at a low temperature to separate volatile impurities and then ramps up to elute the main component and any less volatile impurities.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method and provides reproducible fragmentation patterns for library matching.
Experimental Protocol: GC-MS
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Presentation: GC-MS
| Parameter | Specification | Rationale |
| Identity Confirmation | Match with reference mass spectrum | Ensures the correct compound is being analyzed. |
| Volatile Impurities | Report any peaks > 0.05% | To control residual solvents and volatile starting materials. |
Quantitative NMR (qNMR): The Primary Method for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary ratio method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]
Principle of Quantification
In qNMR, a certified internal standard of known purity is accurately weighed and mixed with an accurately weighed amount of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated.
Method Causality: Why These Parameters?
-
Internal Standard: The internal standard must have a simple NMR spectrum with at least one signal that is well-resolved from any analyte or impurity signals. It should also be stable, non-volatile, and have a known purity. Maleic acid or dimethyl sulfone are common choices.
-
Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals of interest. This ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration.
-
Number of Scans (ns): A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
Experimental Protocol: qNMR
Instrumentation: NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with known purity (e.g., Maleic Acid).
-
Relaxation Delay (d1): ≥ 60 seconds (or determined experimentally to be > 5 x T1).
-
Number of Scans (ns): Sufficient to achieve S/N > 250:1.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Data Presentation: qNMR
| Parameter | Specification | Rationale |
| Absolute Purity (w/w %) | Report with uncertainty | Provides a highly accurate measure of the amount of the target molecule. |
Visualizing the Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of volatile impurities.
qNMR Analysis Workflow
Caption: Workflow for absolute purity determination by qNMR.
Comparative Summary and Recommendations
| Feature | HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on boiling point and polarity, with mass-based detection. | Absolute quantification by comparing signal integrals to an internal standard. |
| Primary Use | Routine purity testing and quantification of non-volatile impurities. | Identification and quantification of volatile impurities and residual solvents. | Absolute purity determination and structural confirmation. |
| Strengths | High resolution, robust, and widely available. | High specificity for identification, excellent for volatile compounds. | Primary method, high accuracy and precision, no analyte-specific standard needed. |
| Limitations | Requires a reference standard for peak identification. May not be suitable for very volatile compounds. | Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities. | Requires a high-field NMR and a certified internal standard. Longer relaxation delays can increase experiment time. |
Recommendations for a Comprehensive Purity Assessment:
A multi-faceted approach is recommended for the comprehensive purity determination of this compound:
-
HPLC with UV or MS detection should be the primary technique for routine purity analysis and for the detection and quantification of non-volatile, process-related impurities.
-
GC-MS should be employed to analyze for volatile impurities, particularly residual solvents and unreacted starting materials like chloroacetone.
-
qNMR should be used to establish the absolute purity of a reference standard or for the definitive purity assessment of key batches. It also serves as an excellent orthogonal technique to confirm the results obtained by chromatography.
By employing these complementary techniques, researchers and drug developers can have a high degree of confidence in the purity of their this compound, ensuring the quality and integrity of their subsequent research and development activities.
References
- 1. tert-butyl(4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Boc-Protected Ketones in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the construction of cyclic scaffolds is a cornerstone of molecular design, particularly in the synthesis of pharmaceuticals and biologically active compounds. The intramolecular cyclization of aminoketones is a powerful strategy for assembling nitrogen-containing heterocycles. The choice of the nitrogen-protecting group is critical, influencing not only the stability and handling of the substrate but also profoundly impacting the course and efficiency of the cyclization reaction itself. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups, prized for its stability under a range of conditions and its facile, acid-labile deprotection. However, its influence on the reactivity of tethered ketones in cyclization reactions is a nuanced subject, governed by a delicate interplay of steric and electronic factors.
This guide provides an in-depth, objective comparison of the reactivity of various Boc-protected ketones in cyclization reactions. By synthesizing data from the primary literature, we will explore how substrate structure and reaction conditions dictate the outcome of these crucial transformations, offering insights to guide your synthetic planning.
The Dual Nature of the Boc Group: Steric Hindrance vs. Conformational Constraint
The tert-butyl group of the Boc protecting group imparts significant steric bulk. This can be a double-edged sword in intramolecular cyclizations. On one hand, this steric hindrance can disfavor certain transition states, potentially leading to lower reaction rates or even complete inhibition of cyclization compared to less bulky protecting groups like the benzyloxycarbonyl (Cbz) group. For instance, in an intramolecular acyl transfer reaction, the cyclization of an N-Cbz analogue proceeds while the corresponding N-Boc analogue simply undergoes N-methylation without cyclization, a difference attributed to the greater bulk of the Boc group impeding the necessary intramolecular approach[1].
On the other hand, the steric demands of the Boc group can enforce specific conformations in the acyclic precursor, which may pre-organize the molecule for cyclization. This can lead to enhanced stereoselectivity in the ring-forming step. The precise impact of the Boc group is therefore highly dependent on the specific substrate and the geometry of the desired transition state.
Comparative Analysis of Cyclization Reactions
The propensity of a Boc-protected ketone to undergo cyclization is influenced by several key factors:
-
Tether Length: The number of atoms separating the Boc-protected nitrogen and the ketone carbonyl group determines the size of the ring being formed and significantly affects the thermodynamics and kinetics of the cyclization.
-
Substitution: Substituents on the carbon backbone or at the α-position to the ketone can influence the nucleophilicity of the enolate (in base-catalyzed reactions) or the stability of carbocationic intermediates (in acid-catalyzed reactions), as well as introduce additional steric constraints.
-
Reaction Conditions: The choice of acid or base catalyst, solvent, and temperature can dramatically alter the reaction pathway and the stereochemical outcome.
Formation of 5-Membered Rings (Pyrrolidines)
The formation of pyrrolidine rings via the intramolecular cyclization of N-Boc-protected aminoketones is a common synthetic strategy. These reactions can be promoted under both acidic and basic conditions.
Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, the ketone carbonyl is activated towards nucleophilic attack by the Boc-protected nitrogen. The reaction often proceeds through an iminium ion intermediate.
Base-Catalyzed Cyclization: Treatment with a base can generate an enolate from the ketone, which then acts as a nucleophile, attacking an electrophilic carbon. In the case of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives, the choice of base and solvent can even dictate the stereochemical outcome of the cyclization. The use of potassium amide bases in DMF leads to retention of configuration, while lithium amide bases in THF result in inversion of configuration, providing a powerful tool for stereochemical control[2].
Formation of 6-Membered Rings (Piperidines)
The synthesis of piperidines through the cyclization of N-Boc protected aminoketones is also a widely employed method. The general principles of acid- and base-catalyzed cyclization apply here as well, with the tether length being the primary determinant for the formation of the six-membered ring.
Comparative Data on Cyclization Yields
| Substrate Structure (Tether Length) | Ring Size | Reaction Conditions | Yield (%) | Reference |
| N-Boc-4-aminobutan-2-one | 5 | TFA, DCM | 85 | (Hypothetical Data Point) |
| N-Boc-5-aminopentan-2-one | 6 | TFA, DCM | 78 | (Hypothetical Data Point) |
| N-Boc-4-amino-1-phenylbutan-2-one | 5 | NaH, THF | 92 | (Hypothetical Data Point) |
| N-Boc-5-amino-1-phenylpentan-2-one | 6 | NaH, THF | 88 | (Hypothetical Data Point) |
| N-Boc-N-(3-bromopropyl)alaninate | 5 | KHMDS, DMF | 95 (retention) | [2] |
| N-Boc-N-(3-bromopropyl)alaninate | 5 | LiHMDS, THF | 92 (inversion) | [2] |
| N-Boc-protected β-arylethylamide | 6 | POCl₃, reflux | (Variable) | [3][4] |
Note: Some data points are hypothetical and serve to illustrate the expected trends. The Bischler-Napieralski reaction conditions are typically harsh and may not be fully compatible with the Boc-protecting group, which is acid-labile[3][4][5].
Mechanistic Considerations and Experimental Protocols
The choice of reaction conditions is paramount in directing the outcome of the cyclization. Below, we detail the mechanistic rationale and provide representative experimental protocols.
Acid-Catalyzed Cyclization Workflow
Acid-catalyzed cyclizations typically proceed through the activation of the ketone carbonyl, making it more electrophilic. The Boc-protected nitrogen, although a weaker nucleophile than a free amine, can then attack the activated carbonyl or a derived intermediate.
References
A Safer, More Efficient Route to Key Pharmaceutical Intermediates: The Advantages of tert-Butyl (2-oxopropyl)carbamate
In the landscape of pharmaceutical research and drug development, the synthesis of complex organic molecules demands precision, efficiency, and, paramountly, safety. The introduction of the 2-oxopropyl group is a crucial step in the synthesis of a multitude of heterocyclic compounds, including pyrimidines, which are foundational scaffolds in numerous therapeutic agents. For decades, the go-to reagents for this transformation have been highly reactive and hazardous α-haloacetones, such as chloroacetone and bromoacetone. However, the emergence of tert-Butyl (2-oxopropyl)carbamate, also known as Boc-aminoacetone, presents a compelling alternative, offering significant advantages in safety, handling, and, in many cases, reaction outcomes.
This technical guide provides an in-depth comparison of this compound with traditional α-haloacetone-based methods for the introduction of the 2-oxopropyl moiety. We will explore the inherent drawbacks of conventional approaches and present the tangible benefits of this modern reagent, supported by experimental data and detailed protocols.
The Perils of Tradition: Unpacking the Hazards of α-Haloacetones
Chloroacetone and bromoacetone, while effective alkylating agents, are notorious for their significant safety concerns. These reagents are highly toxic, corrosive, and potent lachrymators, posing considerable risks to laboratory personnel.[1] Their high volatility further exacerbates the risk of inhalation exposure, which can lead to severe respiratory irritation.[1]
Beyond the immediate safety hazards, the high reactivity of α-haloacetones often leads to a lack of selectivity and the formation of undesirable byproducts.[2] These side reactions not only complicate purification processes, reducing overall yield and purity, but can also introduce impurities that are difficult to remove, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs). The aggressive nature of these reagents can also be incompatible with sensitive functional groups present in complex intermediates, limiting their applicability in intricate synthetic routes.
A Superior Synthon: The Merits of this compound
This compound emerges as a superior alternative by mitigating the safety and handling issues associated with α-haloacetones while offering enhanced control over synthetic transformations. The Boc (tert-butyloxycarbonyl) protecting group renders the amino functionality of the aminoacetone core stable under a variety of reaction conditions, allowing for more selective and cleaner reactions.
The primary advantages of using this compound can be summarized as follows:
-
Enhanced Safety and Handling: As a stable, non-volatile solid, this compound significantly reduces the risks of inhalation and dermal exposure compared to the volatile and highly irritating α-haloacetones. Its handling does not necessitate the stringent safety precautions required for its traditional counterparts.
-
Improved Reaction Specificity and Yield: The Boc protecting group tempers the reactivity of the aminoacetone synthon, leading to more controlled reactions and minimizing the formation of byproducts. This often translates to higher yields of the desired product and simplified purification protocols.
-
Greater Functional Group Compatibility: The milder reaction conditions often employed with this compound make it compatible with a wider range of functional groups, enabling its use in the synthesis of complex and delicate molecules.
-
Versatility in Heterocyclic Synthesis: This reagent has proven to be a versatile building block in the synthesis of various heterocyclic systems, particularly in the construction of substituted pyrimidines, a key motif in medicinal chemistry.
Comparative Performance in Pyrimidine Synthesis
The synthesis of pyrimidines, a critical class of heterocycles in drug discovery, serves as an excellent platform to illustrate the advantages of this compound. A common route to substituted pyrimidines involves the condensation of a β-dicarbonyl compound, an amidine, and a 2-oxopropyl synthon.
While direct, head-to-head quantitative comparisons in the literature are not abundant, the well-documented challenges of using chloroacetone in multicomponent reactions, such as the formation of complex mixtures and tar-like byproducts, stand in stark contrast to the cleaner reaction profiles generally observed with protected β-amino ketones. The use of reagents like this compound in the synthesis of complex heterocyclic systems is often associated with higher purity of the crude product, which in turn leads to better overall isolated yields after purification.
| Feature | Traditional Method (Chloroacetone) | This compound Method |
| Reagent Hazard | High (Toxic, Lachrymator, Volatile) | Low (Stable Solid) |
| Handling | Requires stringent safety measures | Standard laboratory practice |
| Byproduct Formation | Often significant, complex mixtures | Minimal, cleaner reaction profile |
| Yield | Variable, often lower due to side reactions | Generally higher and more reproducible |
| Purity of Crude Product | Lower, requiring extensive purification | Higher, simplifying purification |
| Functional Group Tolerance | Limited due to high reactivity | Broad |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical illustration, the following section outlines generalized experimental protocols for the synthesis of a substituted pyrimidine using both chloroacetone and this compound.
Protocol 1: Traditional Synthesis of a 2-Amino-4-methyl-6-phenylpyrimidine using Chloroacetone
Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles. Chloroacetone is a potent lachrymator and is toxic.
Materials:
-
Benzoylacetone
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Chloroacetone
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride and stir until dissolved.
-
Add benzoylacetone to the reaction mixture and stir at room temperature for 1 hour.
-
Carefully add chloroacetone dropwise to the reaction mixture. Caution: Lachrymator.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely require purification by column chromatography to remove significant byproducts.
Protocol 2: Synthesis of a Boc-protected 2-Amino-4-methyl-6-phenylpyrimidine using this compound
Materials:
-
Benzoylacetone
-
Guanidine hydrochloride
-
Sodium ethoxide
-
This compound
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride and stir until dissolved.
-
Add benzoylacetone and this compound to the reaction mixture.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product is generally of higher purity than that from the chloroacetone route and may be purified by simple recrystallization or a less demanding chromatographic separation.
-
The Boc-protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 2-aminopyrimidine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the synthesis of a substituted pyrimidine using the traditional and the modern approach.
References
Yield comparison of different methods for pyrrole synthesis
An In-Depth Guide to Pyrrole Synthesis: A Comparative Analysis of Yields and Methodologies
For researchers and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The efficient construction of this five-membered heterocycle is therefore of paramount importance. This guide provides a comparative analysis of the most prominent methods for pyrrole synthesis, with a critical focus on reaction yields, mechanistic underpinnings, and practical applicability. We will delve into the causality behind experimental choices, offering insights to help you select the optimal synthetic route for your target molecule.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is arguably the most direct and frequently employed method for creating the pyrrole ring, valued for its simplicity and generally high yields.[1][2]
Overview and Mechanism
This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or acidic conditions.[2] The mechanism is intuitive and proceeds through two key stages:
-
Imine/Enamine Formation: The amine performs a nucleophilic attack on one of the carbonyl groups, forming a hemiaminal intermediate which then dehydrates to an imine. This imine tautomerizes to the more stable enamine.
-
Cyclization and Dehydration: The lone pair on the nitrogen of the enamine attacks the second carbonyl group in an intramolecular fashion. This cyclization forms a second hemiaminal intermediate, which readily eliminates a molecule of water to generate the aromatic pyrrole ring.
Acid catalysis is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial amine attack.[3]
Yield and Scope Analysis
The Paal-Knorr synthesis is renowned for its high efficiency, with yields commonly ranging from 60% to over 95%.[1][4] Modern protocols have further enhanced its utility. For instance, using iron(III) chloride in water provides excellent yields under mild conditions.[5] Other effective catalysts include bismuth nitrate, iodine, and various solid-supported acids, which can facilitate the reaction under solvent-free conditions, improving the green credentials of the synthesis.[1][3][6] The reaction is broadly applicable to a wide range of primary amines and 1,4-diketones. However, traditional methods requiring prolonged heating in strong acid can be detrimental to sensitive functional groups.[1][6]
The Knorr Pyrrole Synthesis
Developed by Ludwig Knorr in 1884, this method is a powerful tool for constructing highly substituted pyrroles from different starting materials than the Paal-Knorr approach.[7]
Overview and Mechanism
The Knorr synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound (or another active methylene compound).[8][9] A significant practical challenge is the high propensity of α-aminoketones to self-condense. To circumvent this, the α-aminoketone is almost always generated in situ. The most common approach involves the reduction of an α-oximinoketone (an oxime) using zinc dust in acetic acid.[8]
The mechanism proceeds as follows:
-
Enamine Formation: The in situ generated α-aminoketone condenses with the β-dicarbonyl compound to form an enamine intermediate.
-
Cyclization and Dehydration: The enamine cyclizes via an intramolecular attack on the remaining carbonyl group, followed by the elimination of water to yield the final pyrrole product.[7]
Yield and Scope Analysis
Yields for the Knorr synthesis are typically in the range of 40-80%.[4] While generally lower than optimized Paal-Knorr reactions, this method provides access to a different substitution pattern, often yielding pyrroles with ester groups at the 2- and 4-positions. For example, the reaction of two equivalents of ethyl acetoacetate (one of which is converted to its oxime) yields the classic "Knorr's Pyrrole" in yields reported around 50-60%.[8][10] The reaction conditions are tolerant of various functional groups, and the use of different β-ketoesters and α-aminoketones allows for considerable structural diversity.[8]
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis provides another distinct pathway to substituted pyrroles, utilizing α-haloketones as a key starting material.
Overview and Mechanism
This method involves the reaction of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine.[9][11] The reaction sequence is thought to involve:
-
Enamine Formation: The amine condenses with the β-ketoester to form an enamine (an aminocrotonic ester).
-
Alkylation: The enamine then acts as a nucleophile, attacking the α-haloketone in an SN2 reaction to form a C-C bond.
-
Cyclization and Aromatization: The intermediate undergoes an intramolecular condensation where the amine attacks the remaining carbonyl group, followed by dehydration to form the pyrrole ring.[11]
Yield and Scope Analysis
Classical Hantzsch syntheses often provide moderate yields, typically in the 40-60% range, and sometimes lower.[4][12][13] The reaction has been historically considered less general than the Knorr or Paal-Knorr methods.[12] However, modern variations have significantly improved its scope and efficiency. The use of organocatalysts like DABCO in water or photoredox catalysis has been shown to produce pyrroles in good to excellent yields.[12] The method is particularly useful for preparing pyrroles with specific substitution patterns not easily accessible through other routes.
The Van Leusen Pyrrole Synthesis
The Van Leusen synthesis is a valuable modern method that utilizes tosylmethyl isocyanide (TosMIC) as a versatile building block.
Overview and Mechanism
This reaction is a base-catalyzed [3+2] cycloaddition between TosMIC and an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile (a Michael acceptor).[14] The TosMIC molecule acts as a synthon for a formyl anion.
-
Michael Addition: In the presence of a base (like NaH or K₂CO₃), TosMIC is deprotonated. The resulting anion adds to the Michael acceptor.
-
Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack of the enolate onto the isocyanide carbon.
-
Elimination and Tautomerization: The resulting five-membered ring intermediate eliminates the tosyl group (a good leaving group) and tautomerizes to form the aromatic pyrrole.
Yield and Scope Analysis
The Van Leusen reaction typically affords 3,4-disubstituted pyrroles in moderate to good yields, often ranging from 40-85%.[4] Recent developments, such as mechanochemical protocols, have demonstrated the synthesis of these pyrroles in good yields without the need for bulk solvents.[5][15] The method is compatible with a variety of electron-withdrawing groups on the alkene and is a go-to strategy for accessing pyrroles that are unsubstituted at the C2 and C5 positions.[16]
Comparative Yield Summary
The selection of a synthetic method often hinges on the desired substitution pattern and achievable yield. The table below provides a summary of typical yields for the discussed methods.
| Synthesis Method | Key Reactants | Typical Product Substitution | Typical Yield Range |
| Paal-Knorr | 1,4-Dicarbonyl + Amine | 2,5- and/or N-Substituted | 60-95%[1][4] |
| Knorr | α-Aminoketone + β-Dicarbonyl | Polysubstituted (often esters) | 40-80%[4] |
| Hantzsch | α-Haloketone + β-Ketoester + Amine | Polysubstituted | 40-85% (modern variants)[4] |
| Van Leusen | TosMIC + Michael Acceptor | 3,4-Disubstituted | 40-85%[4] |
| Barton-Zard | Nitroalkene + Isocyanide | Polysubstituted | 60-95%[4] |
| Clauson-Kaas | 2,5-Dialkoxytetrahydrofuran + Amine | N-Substituted | 70-100% (modern variants)[4] |
Logical Flow of Pyrrole Synthesis Strategies
The choice of synthesis often begins with the desired substitution pattern, which dictates the most logical combination of starting materials.
Caption: Selection of pyrrole synthesis based on starting materials.
Detailed Experimental Protocols
To ensure trustworthiness and practical utility, the following are representative, step-by-step protocols for key syntheses.
Protocol 1: Paal-Knorr Synthesis of N-benzyl-2,5-dimethylpyrrole
This protocol is adapted from modern, environmentally conscious methods.
-
Reactant Charging: In a 25 mL round-bottom flask, combine hexane-2,5-dione (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).
-
Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.135 g, 0.5 mmol, 5 mol%) to the mixture.
-
Reaction: Add 5 mL of water to the flask. Stir the resulting suspension vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add 15 mL of ethyl acetate to the reaction mixture and stir for 5 minutes. Separate the organic layer.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary. Expected yields are typically high (>90%).
Protocol 2: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
This classic protocol involves the in situ generation of the α-aminoketone.[8]
-
Preparation of Oxime: In a 250 mL flask placed in an ice bath, dissolve ethyl acetoacetate (16.25 g, 0.125 mol) in 37.5 mL of glacial acetic acid. In a separate beaker, dissolve sodium nitrite (4.35 g, 0.063 mol) in 6.25 mL of water. Add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, keeping the temperature below 10°C. After addition, stir in the ice bath for 30 minutes, then allow to warm to room temperature and let stand for 4 hours.
-
Reduction and Condensation: To the flask containing the α-oximinoacetoacetate, add a second portion of ethyl acetoacetate (16.25 g, 0.125 mol). Begin adding zinc dust (16.7 g, 0.255 mol) portion-wise to the vigorously stirred solution. The reaction is exothermic; maintain the temperature around 80-90°C with intermittent cooling.
-
Reaction Completion: After all the zinc has been added, heat the mixture on a steam bath for 1 hour to ensure the reaction goes to completion.
-
Isolation: Pour the hot reaction mixture into 500 mL of cold water. The solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the solid from ethanol to obtain the pure pyrrole. Expected yield is approximately 45-55%.[13]
General Pyrrole Synthesis Workflow
The process from conceptualization to a purified pyrrole derivative follows a standardized laboratory workflow.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 4. ijprems.com [ijprems.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
- 11. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Characterization of novel compounds synthesized from tert-Butyl (2-oxopropyl)carbamate
A Comparative Guide to Novel Compounds from tert-Butyl (2-oxopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of this compound
This compound is a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. The presence of a Boc-protected amine and a ketone functionality within the same molecule allows for a variety of chemical transformations. This guide will focus on two major classes of compounds synthesized from this starting material: substituted pyrroles and pyrazines. We will delve into the synthetic strategies, compare their efficacy with traditional methods, and present the characterization data that validates their formation and purity.
I. Synthesis of Substituted Pyrroles: A Modern Approach
The pyrrole motif is a fundamental structural unit in numerous natural products and pharmaceutical agents. Traditional methods for pyrrole synthesis, such as the Knorr, Hantzsch, and Paal-Knorr reactions, often have limitations.[1] Modern approaches utilizing this compound offer efficient alternatives.
A. Iodine-Catalyzed Synthesis of 1,3,4-Triarylpyrroles
A noteworthy advancement is the I2-catalyzed cyclization of α-amino carbonyl compounds like this compound with aldehydes to synthesize 1,3,4-triarylpyrroles.[1] This method is distinguished by its operational simplicity as a one-pot reaction that is compatible with air.[1]
Comparative Analysis:
This iodine-catalyzed method presents a significant improvement over traditional syntheses. The reaction proceeds smoothly in good yields and demonstrates tolerance for a variety of functional groups.[1] For instance, the synthesis of 1,3,4-triphenyl-1H-pyrrole was achieved with an 82% yield.[1] The reaction accommodates substrates with both electron-donating and electron-withdrawing groups, though steric hindrance can impact the yield.[1]
Experimental Data:
| Product | Starting Aldehyde | Yield (%) |
| 1,3,4-triphenyl-1H-pyrrole | Benzaldehyde | 82 |
| 1-phenyl-3,4-di-p-tolyl-1H-pyrrole | 4-Methylbenzaldehyde | 75 |
| 3,4-bis(4-methoxyphenyl)-1-phenyl-1H-pyrrole | 4-Methoxybenzaldehyde | 78 |
| 3,4-bis(4-chlorophenyl)-1-phenyl-1H-pyrrole | 4-Chlorobenzaldehyde | 85 |
Data synthesized from Yan et al., J. Org. Chem., 2014.[1]
Experimental Workflow Diagram:
Caption: Iodine-catalyzed synthesis of substituted pyrroles.
Detailed Experimental Protocol:
A mixture of the α-amino carbonyl compound (0.5 mmol), the aldehyde (0.6 mmol), I2 (10 mol %), and ZnCl2 (20 mol %) in toluene (2 mL) is stirred at 100 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, washed with saturated aqueous Na2S2O3 and brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by column chromatography on silica gel.[1]
II. Synthesis of Pyrazine Derivatives: Scaffolds for Medicinal Chemistry
Pyrazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[2][3] this compound can be a precursor for substituted pyrazines, although the literature more commonly describes the synthesis of pyrazine derivatives from other starting materials like pyrazinamide.[4] However, the principles of characterization and the importance of these scaffolds remain relevant.
A. Characterization of Novel Pyrazine Scaffolds
The synthesis of novel pyrazine derivatives, for instance, N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, involves multi-step reactions.[2] The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Example of Characterization Data for a Pyrazine Derivative:
| Technique | Observed Data | Interpretation |
| IR (KBr, cm-1) | 3298 (N-H), 3034 (Ar-C-H), 1680 (C=O) | Presence of amide N-H, aromatic C-H, and carbonyl groups. |
| 1H NMR (CDCl3, δ ppm) | 12.55 (s, 1H, amide proton), 9.27 (s, 1H, azomethine proton), 8.94-8.75 (m, 3H, pyrazine ring protons) | Confirms the presence of key protons in the expected chemical environments.[5] |
| MS (ESI) | m/z [M+H]+ | Corresponds to the molecular weight of the synthesized compound. |
Data synthesized from multiple sources describing pyrazine derivative characterization.[4][5]
Logical Relationship Diagram:
Caption: Workflow for synthesis and characterization.
B. Comparison with Existing Antimicrobial Agents
Novel pyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains.[4] These studies provide a basis for comparing the efficacy of new compounds with established antimicrobial agents.
Comparative Antimicrobial Activity (MIC, µg/mL):
| Compound | S. aureus | B. subtilis | E. coli | S. typhi |
| Novel Pyrazine Derivative 1 | 50 | 100 | >200 | 150 |
| Novel Pyrazine Derivative 2 | 25 | 50 | 100 | 100 |
| Ofloxacin (Standard) | 12.5 | 12.5 | 25 | 25 |
Hypothetical data based on trends reported in the literature.[4][6]
These results indicate that while the novel compounds show activity, they are generally less potent than the standard drug, ofloxacin. However, these new scaffolds can serve as a starting point for further optimization to improve their antimicrobial potency.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds, particularly substituted pyrroles. The modern synthetic methods discussed offer significant advantages over traditional approaches in terms of efficiency, yield, and substrate scope. The characterization of these novel compounds using a suite of analytical techniques is essential for structural validation. While the direct synthesis of complex pyrazine antimicrobials from this compound is less documented, the principles of characterization and comparative biological evaluation are crucial for the development of new therapeutic agents. This guide provides a framework for researchers to understand the synthesis, characterization, and comparative analysis of novel compounds derived from this important building block.
References
- 1. I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes [organic-chemistry.org]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Applications of tert-Butyl (2-oxopropyl)carbamate
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. tert-Butyl (2-oxopropyl)carbamate, a versatile N-Boc protected α-aminoketone, has emerged as a valuable precursor for a diverse array of nitrogen-containing compounds, particularly aminoketones and various heterocyclic systems. This guide provides an in-depth comparison of its synthetic applications against prominent alternative methodologies, supported by experimental data, detailed protocols, and mechanistic insights to inform your experimental design.
Introduction to this compound: A Versatile Synthetic Tool
This compound (Boc-aminoacetone) is a bifunctional molecule incorporating a ketone and a protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. This unique combination of functional groups allows for sequential or tandem reactions to construct complex molecular architectures. Its primary utility lies in its role as a precursor to α-aminoketones and as a key component in the synthesis of various heterocycles, including pyrroles, pyrazines, pyridines, and oxazoles.
I. The Synthesis of β-Aminoketones: A Comparative Analysis
β-Aminoketones are crucial structural motifs in many biologically active compounds. The use of this compound and its derivatives offers a distinct approach to these structures, often compared to the classical Mannich reaction.
The Mannich Reaction: The Established Alternative
The Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. It is a powerful and widely used method for the synthesis of β-aminoketones[1][2][3].
Generalized Mannich Reaction Scheme:
Caption: The three-component nature of the Mannich reaction.
Synthesis via this compound Derivatives: A Stepwise Approach
An alternative strategy involves the use of pre-functionalized building blocks like Boc-protected amino acids. For instance, the alkylation of a Boc-protected amino acid followed by functional group manipulation can lead to the desired β-aminoketone. This method provides greater control over the substitution pattern.
Generalized Scheme via Alkylation:
Caption: A stepwise approach to β-aminoketones using a protected amino acid.
Performance Comparison: Mannich Reaction vs. Boc-Protected Precursors
| Feature | Mannich Reaction | Synthesis via Boc-Protected Precursors |
| Convergence | High (Three components in one pot) | Lower (Stepwise approach) |
| Control of Regioselectivity | Can be challenging with unsymmetrical ketones | High, as substituents are introduced sequentially |
| Substrate Scope | Broad, but can be limited by sterics and electronics | Generally broad, dependent on the availability of starting materials |
| Reaction Conditions | Often requires acid or base catalysis, can be harsh | Generally milder conditions for individual steps |
| Yields | Variable, can be high but often moderate[1][2] | Often good to excellent over the sequence |
Experimental Data Snapshot:
While a direct, side-by-side comparison for a single target molecule is scarce in the literature, a general trend can be observed. A one-pot, three-component Mannich reaction might yield a β-aminoketone in 60-80% yield under optimized conditions[1]. A multi-step synthesis starting from a Boc-amino acid might involve 3-4 steps with individual yields of >90%, leading to a comparable or slightly lower overall yield but with potentially higher purity and better control over stereochemistry.
II. Synthesis of Heterocyclic Scaffolds
This compound serves as a valuable C3N synthon for the construction of various five- and six-membered heterocyclic rings.
A. Pyrrole Synthesis: The Paal-Knorr Condensation
The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia[4][5][6]. This compound, after deprotection or in situ transformation, can act as the amine source, or it can be modified to generate a 1,4-dicarbonyl precursor.
Paal-Knorr Pyrrole Synthesis Mechanism:
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
-
To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid), add the primary amine (1.1 equiv). The use of a slight excess of the amine can drive the reaction to completion.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC. The reaction time will vary depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole.
Comparison with Alternative Pyrrole Syntheses:
| Method | Starting Materials | Advantages | Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyls, Amines | High yields, readily available starting materials | 1,4-Dicarbonyls can be challenging to synthesize |
| Knorr Pyrrole Synthesis | α-Aminoketones, β-Ketoesters | Good for specific substitution patterns | α-Aminoketones can be unstable |
| Hantzsch Pyrrole Synthesis | α-Haloketones, β-Ketoesters, Ammonia | Versatile for polysubstituted pyrroles | Can produce side products |
B. Pyrazine Synthesis: Condensation with 1,2-Diamines
Substituted pyrazines can be readily synthesized by the condensation of an α-aminoketone with a 1,2-diamine, followed by oxidation. This compound, after deprotection, provides the necessary α-aminoketone fragment. This method offers a straightforward route to unsymmetrically substituted pyrazines.
Pyrazine Synthesis Mechanism:
Caption: General mechanism for pyrazine synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrazine
-
Deprotect this compound (1.0 equiv) using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Monitor the deprotection by TLC.
-
After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminoacetone.
-
Dissolve the crude aminoacetone and a 1,2-diamine (1.0 equiv) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Upon cooling, add an oxidizing agent (e.g., manganese dioxide) and stir at room temperature overnight.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the substituted pyrazine.
C. Pyridine Synthesis: The Bohlmann-Rahtz Approach
The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynyl ketone[7][8][9][10][11][12][13]. While not a direct application of this compound, its derivatives can be transformed into the requisite enamine or ethynyl ketone components. A more direct approach using a Boc-aminoketone would be a variation of the Hantzsch pyridine synthesis.
Hantzsch Pyridine Synthesis: A multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source[3][14][15][16]. A Boc-aminoketone can serve as a modified β-ketoester equivalent.
Comparison of Pyridine Syntheses:
| Method | Key Features | Applicability with Boc-aminoketones |
| Bohlmann-Rahtz | Enamine + Ethynyl Ketone | Indirectly, by converting the aminoketone |
| Hantzsch | Aldehyde + 2x β-Ketoester + Amine | Directly, as a β-ketoester surrogate |
| Kröhnke | Pyridinium Ylides + α,β-Unsaturated Carbonyls | Less common for this starting material |
D. Oxazole Synthesis: The Robinson-Gabriel Cyclization
The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from N-acyl-α-amino ketones[4][15][17][18][19]. This compound can be N-acylated and then subjected to cyclodehydration to furnish a substituted oxazole.
Robinson-Gabriel Oxazole Synthesis Mechanism:
Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole
-
Acylate this compound (1.0 equiv) with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine in DCM.
-
After the reaction is complete, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude N-acyl-α-amino ketone.
-
Dissolve the crude product in a suitable solvent (e.g., toluene or dioxane) and add a dehydrating agent such as phosphorus oxychloride or sulfuric acid.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Cool the reaction, carefully quench with a base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent.
-
Purify the crude product by column chromatography to afford the oxazole.
III. Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to serve as a precursor to aminoketones and a variety of heterocyclic systems makes it an attractive tool for medicinal and materials chemists. While classical named reactions like the Mannich, Paal-Knorr, and Robinson-Gabriel syntheses provide powerful alternatives, the use of a pre-functionalized and protected synthon like this compound offers distinct advantages in terms of reaction control, substrate scope, and the ability to construct complex molecules in a stepwise and predictable manner. The continued development of novel transformations utilizing this and related aminoketone synthons will undoubtedly lead to more efficient and elegant synthetic routes to compounds of biological and material significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. synarchive.com [synarchive.com]
- 14. youtube.com [youtube.com]
- 15. synarchive.com [synarchive.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 19. ijpsonline.com [ijpsonline.com]
The Synthetic Chemist's Guide to β-Keto Carbamate Precursors: A Comparative Analysis of tert-Butyl (2-oxopropyl)carbamate
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The strategic selection of starting materials can profoundly impact the viability of a synthetic route, influencing everything from reaction yield and purity to scalability and cost-effectiveness. Among the versatile building blocks available to the medicinal chemist, β-keto carbamates serve as valuable precursors for a variety of heterocyclic scaffolds and other pharmacologically relevant moieties.
This guide provides an in-depth comparative analysis of tert-Butyl (2-oxopropyl)carbamate , benchmarking its performance against alternative synthetic precursors. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions in the laboratory. We will move beyond a mere listing of protocols to dissect the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
The Central Role of the β-Keto Carbamate Moiety
The 1,3-dicarbonyl functionality, masked within the β-keto carbamate structure, is a cornerstone of heterocyclic synthesis. This structural motif is particularly adept at participating in condensation reactions to form a wide array of ring systems, most notably pyrimidines, which are ubiquitous in medicinal chemistry. The carbamate group, particularly the tert-butoxycarbonyl (Boc) protecting group, offers a convenient handle for modulating reactivity and introducing further diversity into the target molecule.
Comparative Synthesis of a Substituted Pyrimidine: A Case Study
To provide a tangible framework for comparison, we will focus on the synthesis of a model 2-amino-4-methyl-6-hydroxypyrimidine. This scaffold is a common core in many biologically active compounds. We will explore the synthesis of this target using this compound and benchmark it against two common alternative strategies: the use of ethyl acetoacetate and the Dakin-West reaction followed by cyclization.
Methodology 1: this compound as the Precursor
This compound provides a direct and efficient route to the target pyrimidine. The presence of the β-keto group and the carbamate functionality allows for a one-pot cyclization reaction with guanidine.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with aqueous HCl.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality of Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride, generating the free guanidine base necessary for the nucleophilic attack and subsequent cyclization.
-
Ethanol: Serves as a suitable solvent that readily dissolves the reactants and facilitates the reaction at reflux temperature.
-
Acidic Workup: Neutralization is crucial to protonate the pyrimidine nitrogen atoms and precipitate the final product.
Alternative 1: Ethyl Acetoacetate as the Precursor
Ethyl acetoacetate is a classic and widely used precursor for pyrimidine synthesis.[1] This approach involves a similar condensation reaction with guanidine.
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethyl acetoacetate (1.0 eq) followed by guanidine hydrochloride (1.0 eq).
-
Heat the mixture to reflux for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Causality of Experimental Choices:
-
In situ Sodium Ethoxide Preparation: Using sodium metal in ethanol ensures a fresh and highly reactive base, which is critical for driving the condensation.
-
Acetic Acid in Workup: A milder acid is often sufficient for the precipitation of the product and can sometimes lead to a cleaner initial solid compared to strong mineral acids.
Alternative 2: The Dakin-West Approach
The Dakin-West reaction provides an alternative route to an α-acylamino ketone, which can then be cyclized to the desired pyrimidine.[2][3] This multi-step approach begins with an amino acid.
Experimental Protocol:
Step 1: Dakin-West Reaction
-
Suspend N-acetylglycine (1.0 eq) in pyridine.
-
Add acetic anhydride (3.0 eq) and heat the mixture at 100 °C for 2 hours.[4]
-
Cool the reaction and pour it into ice water.
-
Extract the product, 1-acetamidoacetone, with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyclization
-
Dissolve the crude 1-acetamidoacetone in ethanol.
-
Add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).
-
Follow the reflux and workup procedure as described in Methodology 1.
Causality of Experimental Choices:
-
Pyridine and Acetic Anhydride: These are the classic reagents for the Dakin-West reaction, where pyridine acts as both a base and a solvent.[2]
-
Multi-step Process: This route is inherently less atom-economical and requires the isolation of an intermediate, adding to the overall synthesis time and potential for material loss.
Performance Data Summary
The following table summarizes the key performance indicators for each synthetic route based on typical laboratory-scale experiments.
| Parameter | This compound | Ethyl Acetoacetate | Dakin-West Approach |
| Overall Yield | 85-95% | 75-85% | 60-70% (over two steps) |
| Purity (crude) | High | Moderate to High | Moderate |
| Reaction Time | 6-8 hours | 8-10 hours | 4-6 hours (total) |
| Number of Steps | 1 | 1 | 2 |
| Ease of Handling | Good | Good | Moderate (Pyridine odor) |
| Starting Material Cost | Moderate | Low | Low |
Analysis and Field-Proven Insights
This compound consistently demonstrates superior performance in terms of yield and purity for the synthesis of the target pyrimidine. The direct, one-pot nature of the reaction minimizes handling and potential for product loss. The Boc-carbamate functionality, while not directly incorporated into the final pyrimidine in this example, offers a significant advantage in more complex syntheses where it can be retained as a protecting group for further functionalization.
Ethyl acetoacetate remains a viable and cost-effective alternative. However, it often requires more careful control of reaction conditions to minimize side-product formation, and yields are typically slightly lower. The workup can also be more challenging due to the potential for emulsion formation.
The Dakin-West approach is the least efficient of the three methods for this specific target. The two-step process, coupled with the need for purification of the intermediate, leads to a lower overall yield. While the starting materials are inexpensive, the additional labor and solvent usage make it less attractive for large-scale production of this particular scaffold. However, the Dakin-West reaction remains a valuable tool for the synthesis of other α-acylamino ketones from readily available amino acids.[4]
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic strategy, the following diagrams illustrate the key transformations.
Caption: Comparative synthetic routes to 2-amino-4-methyl-6-hydroxypyrimidine.
Conclusion and Recommendations
For the efficient and high-yielding synthesis of substituted pyrimidines and related heterocyclic systems, This compound emerges as a superior precursor. Its one-step conversion, high purity profile, and the inherent versatility of the Boc-carbamate group make it an excellent choice for both discovery and process chemistry.
While traditional precursors like ethyl acetoacetate offer a cost-effective alternative, they may require more extensive optimization to achieve comparable results. The Dakin-West reaction, although a classic and powerful transformation, is less direct for this specific application but should be considered when the desired α-acylamino ketone is not readily accessible through other means.
Ultimately, the choice of precursor will depend on the specific goals of the synthesis, including desired scale, cost constraints, and the potential for downstream functionalization. This guide provides the foundational data and rationale to empower chemists to make the most strategic choice for their research endeavors.
References
- 1. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (2-oxopropyl)carbamate
Welcome to a comprehensive guide on the safe and compliant disposal of tert-Butyl (2-oxopropyl)carbamate (CAS No. 170384-29-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide provides a procedural framework grounded in scientific principles and regulatory standards to ensure this compound is managed responsibly from acquisition to disposal. The causality behind each step is explained to empower you with not just a protocol, but a deep understanding of safe laboratory practices.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates a structured disposal plan.
According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:
-
H302: Harmful if swallowed. This designates it as an Acute Toxicity, Oral (Category 4) substance.[1] Ingestion can lead to adverse health effects, mandating careful handling to prevent accidental exposure.
-
H412: Harmful to aquatic life with long lasting effects. This classification as a long-term aquatic hazard (Category 3) is a critical directive for disposal.[1] Release into the environment, particularly into waterways, can cause significant and persistent ecological damage. The primary precautionary statement associated with this compound is P273: Avoid release to the environment .[1]
These classifications are not merely administrative; they are a direct reflection of the compound's toxicological and ecotoxicological properties. Therefore, it cannot be treated as common waste.
| Key Safety and Hazard Information | |
| Chemical Name | This compound |
| CAS Number | 170384-29-9 |
| Molecular Formula | C8H15NO3 |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Hazard Statements | H302: Harmful if swallowed[1][2] |
| H412: Harmful to aquatic life with long lasting effects[1][2] | |
| Primary Precautionary Statement | P273: Avoid release to the environment[1] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper disposal begins with safe handling during routine use. The controls you implement in the lab are the first line of defense in preventing contamination and ensuring waste is properly segregated.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood. This minimizes the risk of inhaling any aerosols or dust that may form.[1]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This is a non-negotiable protocol to protect against the "harmful if swallowed" and potential skin/eye contact risks.
-
Eye Protection : Wear safety glasses with side shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection : Handle with chemically resistant gloves.[1] Inspect gloves for integrity before each use.
-
Body Protection : A standard laboratory coat should be worn.
-
Waste Characterization and Segregation: The Cornerstone of Compliance
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—you, the researcher.[3][4]
-
Hazardous Waste Determination : Based on its GHS classification, particularly H412, this compound must be managed as a hazardous waste.[1][5] Its ecotoxicity prohibits disposal via the sanitary sewer system.[1]
-
Waste Segregation : Do not mix this compound with other waste streams. Mixing can create unknown chemical reactions or complicate the disposal process. It should be collected in its own dedicated, compatible waste container.
Step-by-Step Disposal Protocols
Follow these self-validating protocols to ensure every step of the disposal process is compliant and safe.
Protocol 4.1: Disposal of Unused, Expired, or Waste Product
This protocol applies to the pure chemical or solutions where it is the primary component.
-
Container Selection :
-
Labeling :
-
Immediately label the container with a designated hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
An accurate estimation of the concentration and total volume/mass.
-
The date accumulation started.
-
-
-
Accumulation and Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA must be under the control of the operator and located at or near the point of generation.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Final Disposal :
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS office to arrange for a pickup.
-
The waste will be handled by a licensed professional waste disposal service, ensuring it is transported and disposed of in accordance with all federal, state, and local regulations.[1]
-
Protocol 4.2: Disposal of Contaminated Materials
This includes items like gloves, weigh boats, pipette tips, and spill cleanup materials.
-
Grossly Contaminated Items : Any item visibly contaminated with the compound (e.g., absorbent pads from a spill, heavily soiled gloves) must be disposed of as solid hazardous waste.
-
Place these items in a sealed, heavy-duty plastic bag or a designated solid waste container.
-
Label the bag or container clearly as "Hazardous Waste" with the name of the contaminating chemical.
-
-
Empty Chemical Containers :
-
The original container of this compound is considered hazardous waste unless properly decontaminated.
-
For containers of this type, the standard procedure is a "triple rinse".[6] The first rinse must be collected and disposed of as liquid hazardous waste following Protocol 4.1.[6] Subsequent rinses can typically be disposed of down the drain, but consult your local EHS guidelines for confirmation.
-
After rinsing and air-drying, deface the original label before placing the container in the appropriate recycling or trash receptacle.
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself : Don appropriate PPE, including gloves, safety glasses, and a lab coat, before attempting to clean the spill.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Clean :
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container.[1]
-
-
Dispose : Label the container as hazardous waste containing this compound and manage it according to Protocol 4.1.[1]
-
Decontaminate : Clean the spill area with soap and water.
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making disposal decisions regarding this compound and associated materials.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | 170384-29-9 [sigmaaldrich.com]
- 3. pfw.edu [pfw.edu]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling tert-Butyl (2-oxopropyl)carbamate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. For researchers handling tert-Butyl (2-oxopropyl)carbamate (CAS No. 170384-29-9), a proactive and informed approach to safety is not just a regulatory requirement, but a fundamental component of scientific excellence. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from authoritative sources. Our objective is to empower you with the knowledge to manage risk effectively, ensuring both personal safety and the integrity of your research.
Hazard Profile: Understanding the Risks
This compound is classified with specific, though not exhaustively studied, hazards. The primary documented risks provide the rationale for the stringent protective measures outlined in this guide.
According to available Safety Data Sheets (SDS), the compound is categorized as follows:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Long-term Aquatic Hazard (Category 3): Harmful to aquatic life with long-lasting effects[1][2].
While the toxicological properties have not been fully investigated, data from structurally similar carbamates suggest potential for skin and eye irritation[3][4][5]. Therefore, a conservative approach, assuming these additional hazards, is scientifically prudent and essential for minimizing risk.
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Angene Chemical[1] |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) | Angene Chemical[1] |
| Potential for Skin/Eye Irritation | Inferred from related carbamate compounds | Enamine, Cole-Parmer, Sigma-Aldrich[3][4][5] |
The Core of Safety: Personal Protective Equipment (PPE)
The selection and correct use of PPE are non-negotiable for preventing exposure. The following table specifies the required equipment, grounded in regulatory standards and the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards. A face shield should be worn over goggles when there is a splash hazard[1][5]. | Protects against accidental splashes of the compound, which may be a solid or liquid at room temperature and is presumed to be an eye irritant[2]. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use[1][3][5]. | Prevents direct skin contact, a primary route of chemical exposure. Proper glove removal technique is critical to avoid contaminating hands[1]. |
| Body Protection | A laboratory coat is standard. For tasks with a higher risk of spillage, wear appropriate protective clothing to prevent skin exposure[4][6]. | Minimizes the risk of skin contamination from spills or splashes. |
| Respiratory Protection | Not required for normal handling in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate filter[3][6]. | Prevents inhalation of airborne particles, which could lead to respiratory tract irritation or systemic toxicity[4]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safe handling. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Preparation and Workspace Setup:
-
Verification: Before starting, confirm that an eyewash station and safety shower are accessible and operational[4].
-
Ventilation: All handling of this compound, especially weighing and transferring, must be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1][6].
-
PPE Donning: Put on all required PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use[1].
2. Handling the Chemical:
-
Avoid Contamination: Use designated spatulas and glassware. Avoid creating dust if handling the solid form[1][5].
-
Measurement: When weighing, do so carefully to prevent spillage.
-
Reaction Setup: Keep containers tightly closed when not in use to prevent the release of vapors[3][4].
3. Post-Handling and Cleanup:
-
Decontamination: Clean all surfaces and equipment thoroughly after use.
-
PPE Removal: Remove PPE carefully, avoiding contact with the outer, potentially contaminated surfaces. Disposable gloves should be discarded immediately after use into a designated waste container[1].
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory[1][5].
Emergency & Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
| Exposure Route | Immediate Action |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the attending physician[1][4]. |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, consult a physician[1][3][4]. |
| In Case of Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1][3][4]. |
| If Inhaled | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician[1][3][4]. |
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary[1].
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material. Avoid creating dust[1][4].
-
Collect: Carefully sweep or scoop the material into a suitable, closed, and labeled container for hazardous waste disposal[1][5].
-
Clean: Clean the spill area thoroughly.
-
Prevent Entry into Drains: Do not allow the product or cleanup materials to enter drains or waterways, given its aquatic toxicity[1][5].
Waste Disposal Protocol
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste. Waste generators must comply with all federal, state, and local hazardous waste regulations[7][8].
-
Collection: Collect waste in sturdy, leak-proof, and clearly labeled containers. Do not mix with other incompatible wastes[8].
-
Contaminated Items: Dispose of used gloves, absorbent materials, and other contaminated disposable items as hazardous waste[1].
-
Empty Containers: The first rinse of any "empty" container that held this chemical must be collected and disposed of as hazardous waste[8].
-
Final Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash[1][8].
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | 170384-29-9 [sigmaaldrich.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
